2,4,6-Trimethylheptane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-8(2)6-10(5)7-9(3)4/h8-10H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLBBDHDNIXQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180763 | |
| Record name | 2,4,6-Trimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2613-61-8 | |
| Record name | 2,4,6-Trimethylheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002613618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethylheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4,6-trimethylheptane physical and chemical properties
An In-depth Technical Guide to 2,4,6-Trimethylheptane: Properties, Characterization, and Handling
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 2613-61-8), a branched-chain alkane with significant applications in research and industry.[1][2] As a Senior Application Scientist, this document synthesizes fundamental physicochemical data with practical insights into its handling, safety, and analytical characterization. The guide is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound, moving from its molecular identity to its macroscopic properties and experimental determination. We will cover its structural and physical properties, spectroscopic signature, a detailed experimental protocol for boiling point determination, and essential safety protocols.
Introduction and Molecular Identity
This compound is a saturated hydrocarbon belonging to the alkane family, specifically a decane isomer (C10H22).[1][3] Its branched structure, featuring three methyl groups along a seven-carbon chain, imparts distinct physical properties compared to its straight-chain isomer, n-decane. This branching lowers the melting and boiling points and alters its viscosity and density. These characteristics make it a valuable compound, often utilized as a reference standard in various analytical techniques, including gas chromatography and in studies related to petroleum and environmental analysis.[2][3] Understanding its fundamental properties is crucial for its effective application and safe handling in a laboratory setting.
Molecular Structure and Identifiers
The unique arrangement of atoms in this compound dictates its behavior. The IUPAC name precisely describes the location of the methyl (CH3) substituents at the 2nd, 4th, and 6th carbon positions of the main heptane chain.
Caption: Molecular structure of this compound.
For unambiguous identification and data retrieval, a standardized set of identifiers is used across chemical databases and regulatory frameworks.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 2613-61-8 | [3] |
| Molecular Formula | C10H22 | [1][4] |
| Molecular Weight | 142.28 g/mol | [1][4] |
| Canonical SMILES | CC(C)CC(C)CC(C)C | [1][5] |
| InChI | InChI=1S/C10H22/c1-8(2)6-10(5)7-9(3)4/h8-10H,6-7H2,1-5H3 | [3][5] |
| InChIKey | YNLBBDHDNIXQNL-UHFFFAOYSA-N | [3][5] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These values are critical for designing experiments, developing formulations, and ensuring safe handling.
Physical Properties
| Property | Value | Conditions | Source |
| Boiling Point | 145 to 149 °C | @ 760 mm Hg | [6][7] |
| Flash Point | 36.67 °C (98.00 °F) | Tag Closed Cup | [6] |
| Vapor Pressure | 5.213 mmHg | @ 25 °C (estimated) | [6] |
| Refractive Index | 1.406 | @ 20 °C | [7] |
| Solubility | Insoluble in water (1.2 mg/L @ 25°C, est.); Soluble in alcohol | [6] | |
| logP (o/w) | 5.334 (estimated) | [6] |
Chemical Properties and Reactivity
As a saturated branched alkane, this compound is relatively inert under standard laboratory conditions. Its chemistry is characterized by:
-
Combustion: Like all hydrocarbons, it undergoes combustion in the presence of oxygen to produce carbon dioxide and water, releasing significant energy.
-
Free-Radical Halogenation: In the presence of UV light, it can react with halogens (e.g., Cl2, Br2) in a free-radical substitution reaction. The substitution will preferentially occur at the tertiary carbons (positions 2, 4, and 6) due to the higher stability of the resulting tertiary radical intermediate.
-
Stability: It is chemically stable under normal storage and handling conditions, which makes it an excellent reference material and solvent for non-polar compounds.[8] It is incompatible with strong oxidizing agents.
Spectroscopic Characterization
Spectroscopic data provides a fingerprint for the identification and purity assessment of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations. Key expected peaks include strong C-H stretching just below 3000 cm⁻¹ and C-H bending vibrations for methyl (-CH3) and methylene (-CH2-) groups around 1465 cm⁻¹ and 1375 cm⁻¹. The presence of a doublet around 1370 cm⁻¹ is characteristic of a gem-dimethyl group (isopropyl group), which is present at the end of the chain.[3]
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound will fragment in a predictable pattern. The molecular ion peak (M+) at m/z = 142 may be weak or absent. Common fragments would arise from the cleavage of C-C bonds, particularly at the branching points, leading to stable carbocations. Expected fragments include losses of methyl (M-15), ethyl (M-29), propyl (M-43), and isobutyl (M-57) groups.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR would be complex due to the diastereotopic nature of some protons. However, one would expect to see distinct signals for the different types of methyl protons and methine protons, with chemical shifts in the typical alkane region of ~0.8-1.7 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom, providing clear evidence of the branching structure.
-
Experimental Protocol: Boiling Point Determination by Distillation
This protocol outlines the determination of the atmospheric boiling point of this compound. This is a fundamental technique for verifying the purity of a liquid sample.
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For a pure substance, this occurs over a narrow temperature range. A broad boiling range typically indicates the presence of impurities.
Methodology: Simple distillation.
Materials:
-
This compound sample (>95% purity)
-
Round-bottom flask (50 mL)
-
Distillation head (still head)
-
Thermometer (-10 to 200 °C range) with adapter
-
Liebig condenser
-
Receiving flask (25 mL)
-
Heating mantle with controller
-
Boiling chips
-
Clamps and support stands
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus in a fume hood. Clamp the round-bottom flask securely to a support stand.
-
Sample Preparation: Add ~20 mL of this compound and 2-3 boiling chips to the round-bottom flask. The boiling chips are crucial for preventing bumping and ensuring smooth boiling.
-
Thermometer Placement: Insert the thermometer into the still head. The top of the thermometer bulb must be positioned just below the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid, not the superheated vapor.
-
Condenser Connection: Attach the condenser to the still head and the receiving flask. Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain. Water must flow against gravity for efficient cooling.
-
Heating: Place the heating mantle under the flask. Begin heating gently. The goal is a slow, steady distillation rate of approximately 1-2 drops per second into the receiving flask.
-
Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue monitoring the temperature. For a pure compound, the temperature should remain constant throughout the distillation.
-
Boiling Point Range: Record the temperature range from the first drop until just before the last drop is distilled. Do not distill to dryness to avoid the formation of potentially explosive peroxides and overheating the flask.
-
Shutdown: Once the distillation is complete, turn off and lower the heating mantle. Allow the apparatus to cool completely before disassembly.
Caption: Workflow for boiling point determination via simple distillation.
Safety and Handling
This compound is a hazardous chemical that requires careful handling to minimize risk.
GHS Hazard Classification: [1][9][10]
-
Flammable Liquid and Vapor (Category 3): H226 - Flammable liquid and vapour.[1][9][10]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][9][10]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][9][10]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1][9][10]
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[10]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137658, this compound. Retrieved from [Link]
-
NIST (2021). This compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
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The Good Scents Company (n.d.). 2,4,6-trimethyl heptane. Retrieved from [Link]
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ESSLAB (n.d.). This compound. Retrieved from [Link]
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Wikidata (2023). This compound (Q5651210). Retrieved from [Link]
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Stenutz, R. (n.d.). This compound. Retrieved from [Link]
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Carl Roth GmbH + Co. KG (n.d.). Safety Data Sheet: Dodecane (isomers). Retrieved from [Link]
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Monument Chemical (2018). 2,2,4,6,6- Pentamethylheptane, low peroxide (PMH) Safety Data Sheet. Retrieved from [Link]
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- 9. 2613-61-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
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- 11. monumentchemical.com [monumentchemical.com]
An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylheptane
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 2,4,6-trimethylheptane, a highly branched alkane of interest in various fields, including as a reference compound in fuel and lubricant analysis, and as a building block in specialized chemical synthesis. The guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the available synthetic methodologies. We will delve into the strategic considerations for constructing this specific branched alkane, with a primary focus on a robust laboratory-scale synthesis via the Grignard reaction followed by deoxygenation. Industrial-scale processes, namely catalytic alkylation and hydroisomerization, will also be discussed to provide a complete context of its production. This document emphasizes the rationale behind experimental choices, ensuring that the described protocols are not merely procedural but are also grounded in established chemical principles.
Introduction to this compound
This compound is a saturated hydrocarbon with the chemical formula C₁₀H₂₂. Its highly branched structure imparts specific physical properties, such as a low freezing point and a high octane number, making it a valuable component in fuels and lubricants. In the context of pharmaceutical and fine chemical synthesis, its inert and well-defined structure can be utilized in the development of non-polar solvent systems or as a fragment in the synthesis of more complex molecules. The controlled and selective synthesis of this compound on a laboratory scale is crucial for obtaining high-purity material for research and development purposes.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₂₂ |
| Molecular Weight | 142.28 g/mol |
| CAS Number | 2613-61-8 |
| Boiling Point | 144-147 °C |
| Density | 0.722 g/cm³ |
Strategic Overview of Synthetic Approaches
The synthesis of a specific, highly branched alkane like this compound can be approached from several angles. The choice of strategy is often dictated by the desired scale, purity requirements, and available starting materials. The three primary strategies are:
-
Carbon-Carbon Bond Formation followed by Functional Group Removal: This is the most versatile laboratory-scale approach. It involves constructing a precursor molecule with the desired carbon skeleton and a functional group (typically a hydroxyl or carbonyl group) that can be subsequently removed. The Grignard reaction is a classic and powerful tool for this purpose.
-
Catalytic Alkylation: An industrial process where smaller isoparaffins are combined with olefins to produce a mixture of larger, highly branched alkanes. While efficient for large-scale fuel production, it lacks the selectivity for producing a single, specific isomer like this compound in high purity.
-
Hydroisomerization: Another large-scale industrial process that rearranges the carbon skeleton of linear or less-branched alkanes into more highly branched isomers. Similar to alkylation, it typically yields a mixture of products.
This guide will focus on the first strategy, as it offers the highest degree of control and is most applicable to a research and development setting.
Laboratory Synthesis via Grignard Reaction and Deoxygenation
This synthetic route is a two-step process:
-
Step 1: Grignard Reaction to form the tertiary alcohol, 2,4,6-trimethylheptan-4-ol.
-
Step 2: Deoxygenation of the alcohol to yield the final product, this compound.
Caption: Overall synthetic pathway for this compound via Grignard reaction and deoxygenation.
Step 1: Synthesis of 2,4,6-Trimethylheptan-4-ol via Grignard Reaction
The cornerstone of this synthesis is the nucleophilic addition of an isobutyl Grignard reagent to diisobutyl ketone. The Grignard reagent, isobutylmagnesium bromide, is prepared by reacting isobutyl bromide with magnesium metal in an anhydrous ether solvent.[1][2] This organometallic compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of diisobutyl ketone.[3] Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 2,4,6-trimethylheptan-4-ol.[4][5][6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| Isobutyl bromide | 137.02 | 13.70 g (10.7 mL) | 0.10 |
| Anhydrous diethyl ether | 74.12 | 50 mL | - |
| Iodine | 253.81 | 1 crystal | - |
Procedure:
-
All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a pressure-equalizing dropping funnel, place the magnesium turnings.
-
Add a single crystal of iodine to the flask. The iodine acts as an activator for the magnesium surface.
-
In the dropping funnel, prepare a solution of isobutyl bromide in 20 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of the isobutyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting greyish solution is the Grignard reagent, isobutylmagnesium bromide, and should be used immediately in the next step.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diisobutyl ketone | 142.24 | 12.8 g (15.8 mL) | 0.09 |
| Anhydrous diethyl ether | 74.12 | 30 mL | - |
| Saturated NH₄Cl (aq) | - | 50 mL | - |
| 1 M HCl (aq) | - | As needed | - |
Procedure:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
In a separate dropping funnel, dissolve diisobutyl ketone in 30 mL of anhydrous diethyl ether.
-
Add the diisobutyl ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
If a large amount of solid magnesium salts remains, add 1 M HCl dropwise until the solids dissolve.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two 20 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2,4,6-trimethylheptan-4-ol. The crude product can be purified by vacuum distillation.
Step 2: Deoxygenation of 2,4,6-Trimethylheptan-4-ol
The removal of the hydroxyl group from 2,4,6-trimethylheptan-4-ol can be accomplished through several methods. The choice of method depends on the desired reaction conditions and the availability of reagents. We will detail the Barton-McCombie deoxygenation, a reliable radical-based method.[7][8][9] Alternative methods such as Clemmensen[10][11][12][13][14] or Wolff-Kishner reduction[15][16][17][18][19] of a corresponding ketone are also viable.
This method involves the conversion of the alcohol to a thiocarbonyl derivative, typically a xanthate, followed by radical-induced reduction with a tin hydride.[7]
Caption: Workflow for the Barton-McCombie deoxygenation of 2,4,6-trimethylheptan-4-ol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.05 mol alcohol) | Moles |
| 2,4,6-Trimethylheptan-4-ol | 158.28 | 7.91 g | 0.05 |
| Sodium hydride (60% in mineral oil) | 24.00 | 2.2 g | 0.055 |
| Carbon disulfide | 76.13 | 4.2 g (3.3 mL) | 0.055 |
| Methyl iodide | 141.94 | 7.8 g (3.4 mL) | 0.055 |
| Tributyltin hydride | 291.06 | 16.0 g (14.6 mL) | 0.055 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.82 g | 0.005 |
| Anhydrous THF | - | 100 mL | - |
| Toluene | - | 100 mL | - |
Procedure:
Part A: Xanthate Formation
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere, suspend sodium hydride in 50 mL of anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of 2,4,6-trimethylheptan-4-ol in 20 mL of anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add carbon disulfide dropwise. The mixture will turn yellow.
-
Stir at room temperature for 2 hours, then add methyl iodide and stir for another 2 hours.
-
Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to give the crude xanthate.
Part B: Radical Reduction
-
Dissolve the crude xanthate in 100 mL of toluene in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Add tributyltin hydride and AIBN to the solution.
-
Heat the mixture to reflux (approximately 110 °C) for 4 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, eluting with hexanes, to separate the this compound from the tin byproducts.
Industrial Synthesis Methods
For completeness, it is important to understand the large-scale industrial production methods that can generate this compound, albeit typically as part of a mixture.
Catalytic Alkylation
In petroleum refining, alkylation is a key process for producing high-octane gasoline components.[20] It involves the reaction of isobutane with light olefins, such as propylene, in the presence of a strong acid catalyst like sulfuric acid or hydrofluoric acid. The mechanism proceeds via carbocation intermediates, leading to the formation of a complex mixture of highly branched alkanes, referred to as alkylate. This compound can be a component of this alkylate, but it is not selectively produced.
Hydroisomerization
Hydroisomerization is used to convert linear alkanes (n-paraffins) into branched isomers (isoparaffins) to increase their octane number.[21] The process typically employs bifunctional catalysts, often containing a noble metal (like platinum) on an acidic support (such as a zeolite).[20][21] For example, n-decane could be a feedstock for hydroisomerization to produce various C₁₀ isomers, including this compound. The product distribution is dependent on the catalyst and reaction conditions, and again, a mixture of isomers is typically obtained. Shape-selective zeolites can influence the product distribution, favoring certain isomers based on their molecular dimensions.[20]
Conclusion
The synthesis of this compound can be achieved through various routes, with the choice of method being highly dependent on the desired scale and purity. For laboratory-scale synthesis requiring high purity, the Grignard reaction of isobutylmagnesium bromide with diisobutyl ketone, followed by deoxygenation of the resulting tertiary alcohol, is the most logical and controllable approach. This method allows for the precise construction of the target molecule's carbon skeleton. While industrial processes like catalytic alkylation and hydroisomerization are capable of producing branched C₁₀ alkanes, they lack the selectivity for generating this compound as a single, pure compound. This guide provides a detailed, scientifically-grounded protocol for the laboratory synthesis, offering researchers a practical pathway to obtaining this valuable branched alkane.
References
-
Shape-selective catalysis is an essential topic for fundamental research and industrial application of n-alkane hydroisomerization. Zeolites with a 1D channel are extensively studied, while there are few quantitative reports on the ideal channel size and the accurate size effect on product isomer molecule st. (n.d.). In RSC Publishing. Retrieved from [Link]
-
Diisobutyl Ketone (DIBK) is produced by hydrogenation of phorone or by metal-catalyzed decomposition of isovaleric acid. Diisobutyl Ketone (DIBK) is also a by-product in the manufacture of methyl isobutyl ketone. (n.d.). In Ataman Kimya. Retrieved from [Link]
-
As opposed to thermal cracking governed by free radicals, catalytic cracking proceeds through the formation of ionic species on catalyst surfaces, and produces shorter, but branched-chain (not straight-chain) alkanes by cracking the long straight-chain alkanes. (n.d.). In FSC 432: Petroleum Refining. Retrieved from [Link]
- A process for producing diisobutyl ketone (DIBK) which includes bringing together triacetone dialcohol (TDA) and a bifunctional catalyst that can perform a dehydration and hydrogenation reaction is described. (2014, August 19). Google Patents.
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Synthesis of diisobutylketone. (n.d.). In PrepChem.com. Retrieved from [Link]
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Cracking Alkanes. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]
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Barton-McCombie deoxygenation. (n.d.). In chemeurope.com. Retrieved from [Link]
- An improved method for the manufacture of MIBK and DIBK from DMK and/or IPA, by reacting, in the presence of an aldol condensation catalyst, a gaseous mixture comprising hydrogen and DMK and/or IPA. (2010, August 3). Google Patents.
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Barton–McCombie deoxygenation. (n.d.). In Wikipedia. Retrieved from [Link]
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Cracking and related refinery processes. (n.d.). In The Essential Chemical Industry. Retrieved from [Link]
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Barton-McCombie Reaction: Mechanism & Examples. (n.d.). In NROChemistry. Retrieved from [Link]
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Reforming is generally used to turn smaller straight chain alkanes into branched or cyclic hydrocarbons of the same size. (n.d.). In chemrevise.org. Retrieved from [Link]
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Barton-McCombie Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
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Wolff-Kishner Reduction: Mechanism & Examples. (n.d.). In NROChemistry. Retrieved from [Link]
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Wolff–Kishner reduction. (n.d.). In Wikipedia. Retrieved from [Link]
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CRACKING ALKANES. (n.d.). In Chemguide. Retrieved from [Link]
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What is Clemmensen Reduction? (n.d.). In BYJU'S. Retrieved from [Link]
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Clemmensen reduction. (n.d.). In Wikipedia. Retrieved from [Link]
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Clemmensen Reduction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
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Addition of a Grignard to a Ketone. (n.d.). In Utah Tech University. Retrieved from [Link]
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EXPERIMENT SEVEN. (n.d.). In ResearchGate. Retrieved from [Link]
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The Clemmensen Reduction. (2024, April 16). In Juniper Publishers. Retrieved from [Link]
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Clemmensen Reduction. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]
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Wolff-Kishner Reduction. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]
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Wolff-Kishner Reduction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
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Experiment 25 – The Grignard Reaction. (n.d.). In Unknown Source. Retrieved from [Link]
- The Reducing Action of Grignard Reagents: The Action of Isobutyl Magnesium Bromide on Ketones. (1939). In Google Books.
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A ketone upon reaction with ethyl magnesium bromide (Grignard reagent) fo.. (2025, September 17). In Filo. Retrieved from [Link]
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An In-Depth Technical Guide to the Isomers and Structure of 2,4,6-Trimethylheptane: A Resource for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4,6-trimethylheptane, a branched alkane with relevance in advanced chemical synthesis and potential applications in the pharmaceutical sciences. We will delve into its isomeric landscape, detailed structural analysis, synthesis strategies, reactivity, and its emerging role in drug development. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.
The Structural Landscape of this compound and Its Isomers
This compound is a saturated acyclic hydrocarbon with the chemical formula C₁₀H₂₂. It is one of the 75 constitutional isomers of decane.[1][2][3] The unique branching pattern of this compound imparts specific physical and chemical properties that distinguish it from its linear counterpart, n-decane, and its other branched isomers.
Nomenclature and Structural Elucidation
The systematic IUPAC name, this compound, precisely defines its structure: a seven-carbon main chain (heptane) with three methyl (CH₃) substituents located at the second, fourth, and sixth carbon atoms.[4]
Structure of this compound:
An essential structural feature of this compound is the absence of any chiral centers. A chiral center is a carbon atom attached to four different substituent groups. In this compound, the carbon atoms at positions 2 and 6 are each bonded to two identical methyl groups, and the carbon at position 4 is bonded to two identical ethyl groups when considering the entire substituent. Therefore, the molecule is achiral and does not exhibit optical isomerism.
Constitutional Isomers of Decane (C₁₀H₂₂)
The isomeric complexity of decane is vast, with 75 constitutional isomers. These isomers share the same molecular formula but differ in the connectivity of their carbon atoms, leading to a wide range of physical properties such as boiling points and densities.[5][6] This diversity is critical in applications where specific physicochemical properties are required, such as in fuel chemistry and as specialized solvents.
A comprehensive list of decane isomers is extensive and can be found in various chemical databases. The isomers are systematically named based on the longest carbon chain and the position of the alkyl substituents.
Stereoisomerism in Trimethylheptane Isomers
While this compound itself is achiral, other constitutional isomers of trimethylheptane, such as 3,4,5-trimethylheptane, do exhibit stereoisomerism. For instance, 3,4,5-trimethylheptane has three chiral centers, leading to the possibility of multiple stereoisomers, including enantiomers and diastereomers.[7][8] Understanding the stereochemistry of these related isomers is crucial in fields like medicinal chemistry, where the three-dimensional arrangement of atoms can dramatically affect a molecule's biological activity.
Physicochemical and Spectroscopic Properties of this compound
The physical and spectroscopic properties of this compound are well-documented and serve as a basis for its identification and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ | [9] |
| Molecular Weight | 142.28 g/mol | [9] |
| CAS Number | 2613-61-8 | [9][10] |
| Boiling Point | ~173 °C | [9] |
| Density | ~0.72 g/cm³ | [9] |
| Flash Point | 36.67 °C | [11] |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic molecules. Below is a detailed analysis of the expected spectra for this compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12][13][14][15][16]
-
¹H NMR Spectrum: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. Due to the molecule's symmetry, the number of unique proton environments is limited. We would anticipate signals for the methyl protons (at C1, C7, and the methyl groups at C2, C4, and C6), the methine protons (at C2, C4, and C6), and the methylene protons (at C3 and C5). The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the structure.
-
¹³C NMR Spectrum: The carbon-13 NMR spectrum will show a unique signal for each non-equivalent carbon atom. Due to symmetry, the number of signals will be less than the total number of carbon atoms. We would expect to see distinct peaks for the methyl, methylene, and methine carbons. The chemical shifts of these signals are indicative of their local electronic environment.
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule.[2][17][18] In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio of 142. The fragmentation pattern is characteristic of branched alkanes, with cleavage preferentially occurring at the branching points to form stable carbocations. Common fragments would include the loss of methyl (M-15), ethyl (M-29), propyl (M-43), and isobutyl (M-57) groups.
Expected Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Infrared spectroscopy is used to identify the functional groups present in a molecule.[6][19][20][21] As an alkane, the IR spectrum of this compound is relatively simple and is characterized by:
-
C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region.
-
C-H bending vibrations: Absorptions around 1465 cm⁻¹ (for CH₂ and CH₃ groups) and 1380 cm⁻¹ (characteristic of methyl groups). The presence of an isopropyl group (at both ends of the molecule) would likely result in a characteristic doublet around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹.
Synthesis and Reactivity
Synthesis of Highly Branched Alkanes
The synthesis of highly branched alkanes like this compound can be approached through several methods, ranging from large-scale industrial processes to more controlled laboratory syntheses.
-
Alkylation: In the petroleum industry, alkylation is a key process for producing high-octane gasoline components.[21][22] It typically involves the reaction of isobutane with light olefins (like propene and butenes) in the presence of a strong acid catalyst (e.g., H₂SO₄ or HF). This process generates a complex mixture of highly branched alkanes.
-
Isomerization: Straight-chain alkanes can be converted into their branched isomers through catalytic isomerization, which also aims to improve the octane number of gasoline.[17]
For research purposes requiring high purity, more specific synthetic routes are employed.
-
Grignard Reactions: A versatile method for forming carbon-carbon bonds involves the reaction of a Grignard reagent with a suitable carbonyl compound, followed by dehydration and hydrogenation.[16][23][20] For example, a Grignard reagent could be added to a ketone to create a tertiary alcohol, which can then be dehydrated to an alkene and subsequently hydrogenated to the desired branched alkane.
General Workflow for Grignard-based Synthesis:
Caption: A generalized workflow for the synthesis of branched alkanes using a Grignard reagent.
-
Dithiane Chemistry: The alkylation of 1,3-dithianes provides a powerful method for the synthesis of complex carbon skeletons, including highly branched alkanes.[24][18] This approach offers good control over the construction of the target molecule.
Reactivity of this compound
Alkanes are generally considered to be chemically inert due to the strength and nonpolar nature of their C-C and C-H bonds. However, under specific conditions, they can undergo several types of reactions.
-
Free-Radical Halogenation: In the presence of UV light or high temperatures, alkanes react with halogens (e.g., Cl₂, Br₂) via a free-radical chain mechanism to form haloalkanes. The reaction with this compound would yield a mixture of monochlorinated or monobrominated products, with the substitution occurring at different carbon atoms. The selectivity of the halogenation depends on the halogen used, with bromine being more selective for substitution at the more substituted carbon atoms.
-
Oxidation (Combustion): Complete combustion of this compound in the presence of excess oxygen produces carbon dioxide and water, releasing a significant amount of energy. Incomplete combustion can lead to the formation of carbon monoxide and soot. Autoxidation at lower temperatures can lead to the formation of hydroperoxides.[15]
-
Pyrolysis (Cracking): At high temperatures and in the absence of air, the C-C and C-H bonds in this compound can break, leading to a mixture of smaller alkanes and alkenes.[4][13][19] This process is fundamental in the petroleum industry for producing more valuable, smaller hydrocarbons. The rate of pyrolysis tends to increase with branching in the alkane.[4][13]
Applications in Pharmaceutical Research and Development
While direct applications of this compound as an active pharmaceutical ingredient (API) are not established, its structural features and those of its isomers are relevant to the pharmaceutical industry in several key areas.
Role as a Hydrophobic Scaffold or Tag
The highly branched and lipophilic nature of structures like this compound makes them attractive as hydrophobic scaffolds or tags in drug design.[1][3][5][7]
-
Hydrophobic Tagging (HyT): This emerging strategy in targeted protein degradation utilizes small molecules composed of a ligand for a protein of interest, a linker, and a hydrophobic moiety.[1][3][7] The hydrophobic tag can induce the degradation of the target protein through various cellular mechanisms. The design of novel hydrophobic tags is an active area of research, and branched alkyl groups can be incorporated to fine-tune the physicochemical properties and degradation efficacy of these molecules.
Use as Solvents and in Drug Delivery
Highly branched alkanes can serve as non-polar, inert solvents in certain pharmaceutical manufacturing processes. Their low reactivity and specific solubility characteristics can be advantageous. Furthermore, the principles of hydrophobicity embodied by these molecules are central to the design of lipid-based drug delivery systems, such as nanoemulsions and solid lipid nanoparticles, which are used to improve the bioavailability of poorly water-soluble drugs. Semifluorinated alkanes, which share structural similarities with branched alkanes, are being explored as novel drug carriers.
Analytical Reference Standards
Pure isomers of hydrocarbons, including this compound, are essential as analytical reference standards in various quality control and research applications.
-
Internal Standards in Bioanalysis: In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for correcting for variations in sample preparation and instrument response.[22] While stable isotope-labeled analogs are the gold standard, structurally similar compounds can also be used. A highly pure, well-characterized branched alkane could potentially serve as an internal standard in specific non-polar analytical methods.
Experimental Protocols
Protocol for GC-MS Analysis of Trimethylheptane Isomers
This protocol provides a general framework for the separation and identification of trimethylheptane isomers using gas chromatography-mass spectrometry (GC-MS).
Objective: To separate and identify this compound and its isomers in a mixture.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-1ms or equivalent)
-
Helium (carrier gas)
-
Syringe for sample injection
-
Standard solutions of trimethylheptane isomers in a volatile solvent (e.g., hexane)
Procedure:
-
Sample Preparation: Prepare a dilute solution (1-10 ppm) of the sample mixture in hexane.
-
GC-MS Instrument Setup:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Hold: 5 minutes at 150 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Ionization Energy: 70 eV
-
Mass Scan Range: m/z 40-200
-
-
Data Acquisition: Inject the sample and acquire the data.
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it to a reference library (e.g., NIST) to identify the isomers.
-
The elution order on a non-polar column is generally related to the boiling point of the isomers, with more branched isomers often eluting earlier.
-
Conclusion
This compound, as a representative highly branched alkane, offers a fascinating case study in isomerism, structure-property relationships, and the nuanced reactivity of saturated hydrocarbons. For researchers in the pharmaceutical sciences, an in-depth understanding of such molecules extends beyond their basic chemical properties. The principles of hydrophobicity and steric hindrance, which are elegantly demonstrated in the structure of this compound and its isomers, are fundamental to modern drug design, influencing everything from receptor binding and membrane permeability to the development of novel therapeutic modalities like hydrophobic tagging. As the quest for more effective and specific drugs continues, the creative application of fundamental organic chemistry principles, exemplified by the study of molecules like this compound, will undoubtedly play a pivotal role.
References
A comprehensive list of references is provided in the final section of this document.
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An In-depth Technical Guide to the Mass Spectrum and Fragmentation of 2,4,6-Trimethylheptane
Introduction: The Analytical Challenge of Branched Alkanes
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of scientific advancement. Among the myriad of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and ability to provide detailed structural information.[1] When coupled with gas chromatography (GC-MS), it becomes a particularly powerful tool for the analysis of volatile and semi-volatile compounds.[1]
This guide delves into the specific case of 2,4,6-trimethylheptane, a branched alkane, to illustrate the principles of electron ionization (EI) mass spectrometry and the logic behind its fragmentation patterns. Understanding the fragmentation of such molecules is not merely an academic exercise; it is crucial for identifying isomeric impurities, characterizing complex hydrocarbon mixtures, and elucidating the structure of unknown compounds in various matrices. Branched alkanes, unlike their straight-chain counterparts, exhibit unique fragmentation behaviors that, when properly interpreted, provide a clear fingerprint of their structure.
Core Principles of Branched Alkane Fragmentation
Under electron ionization, organic molecules are bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged molecular ion (M•+).[2][3] This molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, charged ions. The fragmentation of branched alkanes is governed by a fundamental principle: the propensity to form the most stable carbocation.[4]
The stability of carbocations follows the order: tertiary > secondary > primary.[2] This principle dictates that C-C bond cleavage will preferentially occur at branch points, as this leads to the formation of more stable secondary or tertiary carbocations.[2] Consequently, the mass spectra of branched alkanes are often characterized by:
-
A weak or absent molecular ion peak: The high stability of the potential fragment carbocations drives rapid fragmentation, diminishing the abundance of the intact molecular ion.[5]
-
Prominent fragment ions: The spectrum is dominated by peaks corresponding to the most stable carbocations that can be formed from the parent structure.
-
Loss of the largest alkyl group: At a branching point, the cleavage that results in the loss of the largest possible alkyl radical is often favored, as this leads to a more stabilized carbocation.
Mass Spectrum of this compound: A Detailed Analysis
The mass spectrum of this compound (C₁₀H₂₂) provides a clear illustration of these principles. With a molecular weight of 142.28 g/mol , the molecular ion peak at m/z 142 is expected to be of very low abundance or entirely absent.[6][7][8] The spectrum is instead defined by a series of characteristic fragment ions resulting from cleavages at the branched carbon atoms (C2, C4, and C6).
Data Presentation: Key Fragment Ions
The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound, based on data available from the NIST Mass Spectrometry Data Center.[6]
| m/z | Proposed Fragment Ion | Structure of Cation | Relative Intensity |
| 43 | Isopropyl cation | [CH(CH₃)₂]⁺ | High |
| 57 | sec-Butyl cation | [CH(CH₃)CH₂CH₃]⁺ | High |
| 71 | Isoamyl cation | [CH₂CH(CH₃)CH₂CH₃]⁺ | Moderate |
| 85 | C₆H₁₃⁺ | Complex mixture | Moderate |
| 99 | C₇H₁₅⁺ | Complex mixture | Low |
Interpretation of the Fragmentation Pattern
The structure of this compound offers several points for favorable fragmentation. The molecule has three tertiary carbons, which are prime locations for bond cleavage to generate stable carbocations.
Formation of the m/z 43 ion (Isopropyl cation): Cleavage of the C2-C3 bond results in the formation of a stable isopropyl cation and a C₇H₁₅ radical. This is a highly favored fragmentation pathway due to the stability of the secondary carbocation.
Formation of the m/z 57 ion (sec-Butyl cation): Cleavage at the C4 position can lead to the formation of a sec-butyl cation through the loss of a C₆H₁₃ radical. This is another highly probable fragmentation due to the formation of a stable secondary carbocation.
Formation of the m/z 71 and 85 ions: These ions arise from cleavages at the C4 and C6 positions, respectively, often involving rearrangements. For instance, cleavage at C4 can also lead to the formation of a C₅H₁₁⁺ ion (m/z 71). Similarly, fragmentation at the C6 position can generate a C₆H₁₃⁺ ion (m/z 85).
The following diagram illustrates the primary fragmentation pathways of this compound.
Caption: Primary fragmentation pathways of this compound.
Experimental Protocol: Acquiring the Mass Spectrum of this compound
This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Sample Dissolution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a high-purity volatile solvent such as hexane or dichloromethane to create a 1 mg/mL stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Final Sample Preparation: Transfer the final diluted sample to a 2 mL autosampler vial with a screw cap and septum.
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard capillary GC-MS system.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte. |
| Carrier Gas | Helium (99.999% purity) | Provides good separation efficiency and is inert. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal for most standard capillary columns. |
| GC Column | Non-polar (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) | Provides good separation of alkanes based on boiling point. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Separates the analyte from any potential impurities. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for volatile organic compounds. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation patterns. |
| Source Temperature | 230 °C | Maintains the integrity of the ions. |
| Quadrupole Temperature | 150 °C | Ensures stable ion transmission. |
| Scan Range | m/z 35-300 | Covers the expected molecular ion and fragment ions. |
| Scan Rate | 2 scans/second | Provides sufficient data points across the chromatographic peak. |
Data Acquisition and Analysis
-
Sequence Setup: Create a sequence in the instrument control software including a solvent blank, the series of calibration standards, and the unknown sample(s).
-
Data Acquisition: Run the sequence.
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the apex of the peak.
-
Compare the acquired spectrum with a reference spectrum from a library (e.g., NIST).
-
Identify the major fragment ions and correlate them with the known fragmentation pathways.
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for GC-MS analysis.
Conclusion: A Self-Validating System for Structural Elucidation
The analysis of this compound by GC-MS serves as an excellent model for understanding the fragmentation of branched alkanes. The principles of carbocation stability provide a robust framework for predicting and interpreting the resulting mass spectra. The experimental protocol outlined in this guide represents a self-validating system. The combination of chromatographic retention time and the unique fragmentation pattern provides a high degree of confidence in the identification of the analyte. By understanding the causality behind the experimental choices and the logic of fragmentation, researchers can effectively utilize mass spectrometry for the structural elucidation of a wide range of organic molecules.
References
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National Institute of Standards and Technology. (n.d.). Heptane, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Strickland, J. R., et al. (2007). Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material. Journal of Agricultural and Food Chemistry, 55(19), 7572-7577. Retrieved from [Link]
-
ResearchGate. (2025). Improved GC/MS Method for Quantitation of n -Alkanes in Plant and Fecal Material. Retrieved from [Link]
-
Strickland, J. R., et al. (2007). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. Journal of Agricultural and Food Chemistry, 55(19), 7572–7577. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Heptane, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Heptane, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Heptane, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Heptane, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and interpretation. Retrieved from [Link]
-
Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
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SlidePlayer. (n.d.). Mass Spectrometry Lecture 8. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
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MaChemGuy. (2025). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. Retrieved from [Link]
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An In-Depth Technical Guide to the NMR and IR Spectral Data of 2,4,6-Trimethylheptane
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 2,4,6-trimethylheptane. As a branched alkane, its spectral features offer a foundational understanding of how molecular structure dictates spectroscopic output. This document delves into the theoretical underpinnings and practical application of these analytical techniques for the characterization of non-functionalized hydrocarbons. Detailed experimental protocols, data interpretation, and advanced spectral analysis are presented to serve as a valuable resource for researchers in organic chemistry and drug development, where the precise identification of molecular scaffolds is paramount.
Introduction to Spectroscopic Analysis of Alkanes
Alkanes, consisting solely of carbon and hydrogen atoms with single bonds, are often considered the simplest class of organic molecules. However, their structural diversity, particularly in branched isomers, presents a unique challenge and opportunity for spectroscopic characterization. Infrared (IR) spectroscopy provides critical information about the vibrational modes of C-H and C-C bonds, while Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the electronic environment of individual carbon and hydrogen atoms, revealing the intricate connectivity of the molecular framework.
This guide focuses on this compound (C₁₀H₂₂), a branched-chain alkane, to illustrate the principles of IR and NMR spectroscopy in the context of a non-polar, saturated hydrocarbon. Understanding the spectral characteristics of such a molecule is fundamental for the structural elucidation of more complex molecules where alkyl chains are prevalent.
Infrared (IR) Spectroscopy of this compound
Infrared spectroscopy of alkanes is dominated by absorptions arising from C-H stretching and bending vibrations. The C-C stretching and bending bands are typically weak and fall in the fingerprint region, making them less diagnostic.[1]
Analysis of the IR Spectrum
The gas-phase IR spectrum of this compound, provided by the National Institute of Standards and Technology (NIST), exhibits characteristic alkane absorptions.[2]
Table 1: Prominent IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~2960-2870 | C-H Stretching | Strong and sharp absorptions characteristic of sp³ C-H bonds.[3] |
| ~1465 | C-H Bending (Scissoring) | Associated with methylene (-CH₂-) groups. |
| ~1380 and ~1365 | C-H Bending (Rocking) | The doublet is characteristic of a gem-dimethyl group (isopropyl).[1] |
The most prominent features in the IR spectrum of this compound are the strong C-H stretching vibrations just below 3000 cm⁻¹. The presence of a distinct doublet around 1380 cm⁻¹ and 1365 cm⁻¹ is a strong indicator of the isopropyl groups present at the ends of the molecule. The C-H bending of the methylene groups appears around 1465 cm⁻¹.
Experimental Protocol for Acquiring a Neat Liquid IR Spectrum
For a liquid sample like this compound, a "neat" spectrum can be obtained without the use of a solvent.[4]
Materials:
-
FTIR Spectrometer
-
Two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates
-
Pasteur pipette
-
Kimwipes
-
Acetone (for cleaning)
Procedure:
-
Ensure the salt plates are clean and dry. If necessary, rinse them with a small amount of acetone and gently wipe them with a Kimwipe.
-
Using a Pasteur pipette, place a single drop of this compound onto the center of one salt plate.[4]
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates. Avoid trapping air bubbles.
-
Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
-
Acquire the background spectrum (if not already done).
-
Acquire the sample spectrum.
-
After analysis, clean the salt plates thoroughly with acetone and return them to a desiccator to prevent fogging from atmospheric moisture.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy of alkanes typically shows signals in the upfield region of the spectrum (usually 0.7-1.5 ppm).[5] The chemical shift is influenced by the degree of substitution on the carbon atom to which the proton is attached.
Predicted ¹H NMR Spectral Data for this compound
Due to the unavailability of an experimental spectrum in public databases, a predicted ¹H NMR spectrum was generated using online prediction tools.[2][6] The structure of this compound, with its distinct proton environments, leads to a complex but interpretable spectrum.
Caption: Labeled proton environments in this compound.
Table 2: Predicted ¹H NMR Data for this compound
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling To |
| Hₐ, Hₕ, Hᵢ, Hⱼ, Hₖ | ~0.85-0.95 | Doublet | 18H | H₂, H₄, H₆ |
| H₂, H₆ | ~1.5-1.7 | Multiplet | 2H | Hₐ, Hₕ, H₃, H₅, Hⱼ, Hₖ |
| H₄ | ~1.7-1.9 | Multiplet | 1H | Hᵢ, H₃, H₅ |
| H₃, H₅ | ~1.1-1.3 | Multiplet | 4H | H₂, H₄, H₆ |
Note: Due to structural similarities and potential for overlapping signals, the methylene (H₃, H₅) and methine (H₂, H₄, H₆) protons are likely to produce complex, overlapping multiplets that may be difficult to resolve in a 1D spectrum.
Interpretation of Splitting Patterns
The splitting patterns in branched alkanes can be complex due to multiple, non-equivalent neighboring protons.[7] The n+1 rule is a starting point, but in cases of complex coupling, the resulting signal is often a multiplet.[8] For instance, the methine proton at C4 is coupled to the protons on C3, C5, and its methyl group, leading to a complex multiplet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. For alkanes, ¹³C chemical shifts typically appear in the range of 10-60 ppm.[9]
Predicted ¹³C NMR and DEPT Spectral Data
A predicted ¹³C NMR spectrum, along with DEPT-135 and DEPT-90 spectra, provides a comprehensive picture of the carbon skeleton.[2][6]
Caption: Labeled carbon environments in this compound.
Table 3: Predicted ¹³C NMR and DEPT Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Carbon Type |
| C1, C7, C8, C9, C10 | ~22-25 | No Signal | Positive | CH₃ |
| C3, C5 | ~45-50 | No Signal | Negative | CH₂ |
| C2, C6 | ~28-32 | Positive | Positive | CH |
| C4 | ~35-40 | Positive | Positive | CH |
Note: The exact chemical shifts can vary based on the prediction algorithm and solvent effects.
The DEPT-135 spectrum is particularly useful for distinguishing between CH, CH₂, and CH₃ groups.[10] CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. The DEPT-90 spectrum exclusively shows CH signals.[10] This allows for the unambiguous assignment of the different carbon types in this compound.
Advanced 2D NMR Techniques for Structural Elucidation
For complex molecules like this compound, 2D NMR experiments such as COSY and HSQC are invaluable for confirming structural assignments.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[11] In the COSY spectrum of this compound, cross-peaks would be expected between the methine protons and the protons of their adjacent methylene and methyl groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms.[11] Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR spectra.
Experimental Protocol for Acquiring NMR Spectra
The following is a generalized protocol for acquiring NMR spectra of a liquid sample like this compound.
Materials:
-
NMR Spectrometer
-
High-quality 5 mm NMR tube and cap
-
Deuterated solvent (e.g., CDCl₃)
-
Pasteur pipette
-
Vial
-
Kimwipes
Procedure:
-
Sample Preparation:
-
For a ¹H NMR spectrum, prepare a solution of approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent in a clean, dry vial.[12] For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary.[12]
-
Ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set up the desired experiment (e.g., standard 1D proton, 1D carbon with proton decoupling, DEPT, COSY, HSQC) with appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).
-
Acquire the data.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (FID).
-
Phase the spectrum.
-
Reference the spectrum (typically to the residual solvent peak or an internal standard like TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, splitting patterns, and integrations to elucidate the structure.
-
Caption: A generalized workflow for NMR spectroscopy.
Conclusion
The spectroscopic analysis of this compound serves as an excellent case study for the application of IR and NMR techniques to the structural elucidation of branched alkanes. The IR spectrum provides key functional group information, specifically the presence of sp³ C-H bonds and gem-dimethyl groups. The ¹H and ¹³C NMR spectra, even when predicted, offer a detailed map of the proton and carbon environments, respectively. Advanced techniques such as DEPT and 2D NMR are essential for resolving ambiguities and confirming the connectivity of the carbon skeleton. The protocols and interpretive strategies outlined in this guide provide a robust framework for the characterization of similar aliphatic compounds, which is a fundamental skill for researchers in organic synthesis and medicinal chemistry.
References
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University of California, Los Angeles. "IR Spectroscopy Tutorial: Alkanes." UCLA Chemistry and Biochemistry. [Link]
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Chemistry LibreTexts. "DEPT C-13 NMR Spectroscopy." Chemistry LibreTexts. [Link]
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Creative Biostructure. "Understanding 2D NMR Spectra: How to Read and Interpret Them." Creative Biostructure. [Link]
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University of Colorado Boulder. "More complex splitting patterns." Organic Chemistry at CU Boulder. [Link]
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Fiveable. "More Complex Spin–Spin Splitting Patterns." Fiveable. [Link]
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-
Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." Emery Pharma. [Link]
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Technical Guide: Evaluating the Purity of Coriandrum sativum Leaf Oil and Investigating the Origins of Atypical Compounds
A Senior Application Scientist's Field-Proven Perspective on the Reported Presence of 2,4,6-Trimethylheptane
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Question of this compound in Cilantro Leaf Oil
In the analytical sciences, particularly in the characterization of natural products, an unexpected finding often prompts a deeper investigation that reinforces the fundamentals of our methodologies. The query regarding the natural occurrence of this compound in cilantro (Coriandrum sativum) leaf oil presents such a case. A thorough review of extensive peer-reviewed literature reveals a well-documented and consistent profile of cilantro leaf essential oil. This guide will demonstrate that this compound is not a recognized natural constituent of this essential oil.
Instead of a simple confirmation, this guide provides a more valuable service: a technical deep-dive into the established chemical composition of C. sativum leaf oil, a rigorous protocol for its analysis, and a critical evaluation of how an atypical compound like a branched-chain alkane could erroneously be associated with it. We will explore the principles of good laboratory practice, the importance of recognizing analytical artifacts, and the biosynthetic pathways that make the natural presence of such a compound in cilantro highly improbable. This document serves as both a reference for the authentic composition of cilantro oil and a manual for troubleshooting and ensuring the integrity of essential oil analyses.
Part 1: The Established Volatile Profile of Coriandrum sativum Leaf Oil
The aromatic profile of fresh cilantro leaves is markedly different from that of its seeds. While the seed oil is rich in monoterpenes and their oxygenated derivatives like linalool, the leaf oil is dominated by a distinct class of aliphatic aldehydes.[1][2] This "stink bug smell," as it is sometimes described, is primarily due to (E)-2-alkenals and other related aldehydes.[1]
Numerous gas chromatography-mass spectrometry (GC-MS) studies have consistently identified a core set of volatile compounds. Although quantitative variations exist due to factors like plant age, geographical origin, and extraction method, the qualitative profile remains largely consistent.[3][4]
Table 1: Major and Minor Volatile Constituents of Coriandrum sativum Leaf Essential Oil
| Compound Class | Major Constituents (>2.0%) | Typical % Range | Minor Constituents (<2.0%) |
| Aliphatic Aldehydes | (E)-2-Decenal[3][4][5][6] | 29 - 47% | Decanal[3][6] |
| (E)-2-Dodecenal[3][4][5][6] | 7 - 11% | (E)-2-Undecenal[3][4][5] | |
| Dodecanal[4][5] | 4 - 6% | (E)-2-Tridecenal[4][5] | |
| (E)-2-Tetradecenal[3][5][6] | |||
| Alcohols | Linalool[4][5] | 13 - 22% | 1-Decanol[3][7] |
| 2-Decen-1-ol[3][5] | ~5.5% | ||
| Terpenes | α-Pinene[4][5] | ~1.9% | γ-Terpinene[8] |
| Limonene[7] | |||
| Esters | (Z)-3-hexenyl acetate[6] | Variable | Geranyl acetate[8] |
| Hydrocarbons | Nonane[6][7] | Variable | Cyclododecane[8] |
Note: The percentages are indicative and compiled from multiple sources. Significant variations are reported in the literature.
Crucially, a comprehensive review of these detailed chemical analyses reveals no mention of this compound as a naturally occurring constituent of cilantro leaf oil.[1][3][4][5][6][7][8] Its absence in the scientific record strongly suggests that its presence in a sample would be anomalous and require investigation.
Part 2: Investigating Anomalous Compounds: A Workflow for Scientific Integrity
The identification of a compound not previously reported in the literature for a specific natural product necessitates a systematic approach to rule out external factors before claiming a novel discovery. The presence of this compound, a C10 branched-chain alkane, is inconsistent with the known biosynthetic pathways for the dominant compounds in cilantro. The leaf's volatile compounds are primarily derived from the fatty acid and terpenoid pathways, which produce straight-chain aldehydes/alcohols and isoprene-based structures, respectively.[9][10] Branched-chain alkanes are not typical end-products of these pathways in this context.
Below is a logical workflow to diagnose the source of such an unexpected compound.
Caption: Workflow for investigating an anomalous compound in essential oil analysis.
Potential Sources of this compound:
-
Solvent Contamination: The n-pentane or hexane used for Likens-Nickerson extraction or other solvent-based methods can contain impurities.[3] High-purity solvents (e.g., HPLC or pesticide residue grade) are essential. Running a solvent blank is a non-negotiable step in the quality control sequence.
-
Extraction Artifacts: Contaminants can be introduced from various sources during sample preparation, including stopcock grease, plastic tubing (plasticizers like phthalates), or cleaning residues.
-
Instrumental Contamination: Residues from previous analyses can bleed from the GC column or injector port. This is particularly relevant if the instrument is used for analyzing a wide variety of sample types, including petroleum-based products where branched alkanes are common.
-
Misidentification: While modern mass spectral libraries are robust, misidentification can occur, especially with isomers or if the peak is small and co-elutes with another compound. Confirmation using an authentic standard of this compound is the gold standard for positive identification.
Part 3: A Self-Validating Protocol for the GC-MS Analysis of Cilantro Leaf Oil
To ensure trustworthy and reproducible results, every analytical protocol must be a self-validating system. This means incorporating controls and checks that validate the integrity of the data generated in each run.
Objective: To qualitatively and quantitatively analyze the volatile components of Coriandrum sativum leaf oil while ensuring the absence of systemic contamination.
Methodology: Steam Distillation followed by GC-MS Analysis
Step 1: Essential Oil Extraction (Steam Codistillation)
-
Rationale: This is a standard and gentle method for extracting volatile compounds from plant material, minimizing thermal degradation of sensitive molecules.[3]
-
Apparatus: Modified Likens-Nickerson steam codistillation apparatus or similar Clevenger-type apparatus.
-
Sample Preparation: Fresh cilantro leaves (e.g., 100 g) are transferred to a 1 L distillation flask with 500 mL of deionized water.
-
Internal Standard: Spike the flask with a known amount of an internal standard that is not naturally present in cilantro oil (e.g., naphthalene-d8 or undecane) for quantitative analysis.[3]
-
Extraction: Use a low-boiling point, high-purity solvent like n-pentane in the extraction arm. Perform the extraction for 2-3 hours.
-
Concentration: Carefully recover the pentane extract and concentrate it to a final volume of 1.0 mL under a gentle stream of dry nitrogen. Store at -20°C in a sealed vial prior to analysis.
Step 2: Quality Control Blanks
-
Rationale: These blanks are critical for identifying the source of any anomalous peaks.
-
Solvent Blank: Directly inject the n-pentane used for extraction into the GC-MS. This checks for solvent impurities.
-
Method Blank: Perform the entire extraction and concentration procedure (Step 1) without any plant material. This checks for contamination from the apparatus, water, or environment.
Step 3: GC-MS Instrumental Analysis
-
Rationale: GC-MS provides both the separation (GC) and identification (MS) capabilities necessary for analyzing complex essential oil mixtures.[11]
-
Instrument: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
-
Column: Use a non-polar or semi-polar capillary column suitable for essential oil analysis (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the extract, splitless injection mode (to enhance sensitivity for trace components). Injector temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 3°C/min to 240°C.
-
Hold: 5 min at 240°C.
-
-
MS Parameters:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Step 4: Data Analysis and Validation
-
Blank Analysis: First, analyze the chromatograms from the solvent and method blanks. They should be "clean" and free of significant peaks, especially in the retention time window where this compound would elute.
-
Peak Identification: Identify peaks in the sample chromatogram by comparing their mass spectra with a reputable library (e.g., NIST, Wiley). A match quality score of >85% is typically considered a good initial match.
-
Retention Index (RI) Confirmation: Calculate the Kovats Retention Index for each identified compound using a homologous series of n-alkanes (C8-C22) run under the same GC conditions. Compare the experimental RI with literature values for the identified compounds on a similar column. This is a crucial step for differentiating isomers and confirming identity.
-
Quantification: If an internal standard was used, calculate the relative concentration of each component based on its peak area relative to the internal standard's peak area.
Conclusion
The available scientific evidence does not support the natural occurrence of this compound in cilantro leaf essential oil. The established chemical profile is dominated by aliphatic aldehydes and alcohols, such as (E)-2-decenal and linalool. Researchers, drug development professionals, and quality control scientists who encounter this or other atypical compounds in their analyses should treat the finding as an anomaly to be investigated, rather than a novel natural product.
References
-
Potter, T. L., & Fagerson, I. S. (1990). Composition of Essential Oil from Cilantro. Journal of Agricultural and Food Chemistry, 38(11), 2054–2056. Available at: [Link]
-
Bhuiyan, M. N. I., Begum, J., & Sultana, M. (2009). Chemical composition of leaf and seed essential oil of Coriandrum sativum L. from Bangladesh. Bangladesh Journal of Pharmacology, 4(2), 150-153. Available at: [Link]
-
Shahwar, M. K., et al. (2012). Characterization of Coriander (Coriandrum sativum L.) Seeds and Leaves: Volatile and Non Volatile Extracts. International Journal of Food Properties, 15(4), 736-747. Available at: [Link]
-
Mandal, S., & Mandal, M. (2015). Coriander (Coriandrum sativum L.) essential oil: Chemistry and biological activity. Asian Pacific Journal of Tropical Biomedicine, 5(6), 421–428. Available at: [Link]
-
Kara, M., et al. (2014). Chemical Composition, Antimicrobial, and Antioxidant Activities of Essential Oil and Ethanol Extract of Coriandrum sativum L. Leaves from Turkey. Journal of Food Processing and Preservation, 38(4), 1886-1893. Available at: [Link]
-
Wesołowska, A., et al. (2021). Volatile organic constituent composition in fresh cilantro aroma profile. Molecules, 26(11), 3193. Available at: [Link]
-
Ravi, R., et al. (2021). Determination of Volatile Terpenes in Coriander Cold Pressed Oil by Vacuum Assisted Sorbent Extraction (VASE). Molecules, 26(4), 884. Available at: [Link]
-
Ullah, Z., et al. (2022). Chemical Composition of Fresh Leaves Headspace Aroma and Essential Oils of Four Coriander Cultivars. Frontiers in Nutrition, 9, 832861. Available at: [Link]
-
Singh, G., et al. (2016). Chemical composition and biological activity of Coriandrum sativum L.: A review. Journal of Pharmacognosy and Phytochemistry, 5(3), 242-248. Available at: [Link]
-
Elgayyar, M. E. (2017). Flavoring Compounds of Essential Oil Isolated from Agriculture Waste of Coriander (Coriandrum sativum) Plant. Journal of Materials and Environmental Science, 8(1), 256-261. Available at: [Link]
-
Clarke, S. U. (2022). Fundamental Chemistry of Essential Oils and Volatile Organic Compounds, Methods of Analysis and Authentication. Plants, 11(6), 789. Available at: [Link]
-
ResearchGate. (2022). Fundamental Chemistry of Essential Oils and Volatile Organic Compounds, Methods of Analysis and Authentication. Available at: [Link]
-
Zoubiri, S., et al. (2024). Coriandrum sativum L., essential oil as a promising source of bioactive compounds with GC/MS, antioxidant, antimicrobial activities: in vitro and in silico predictions. Frontiers in Pharmacology, 15, 1369325. Available at: [Link]
-
Al-Snafi, A. E. (2023). Essential Oil from Coriandrum sativum: A review on Its Phytochemistry and Biological Activity. Molecules, 28(2), 696. Available at: [Link]
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Sravani, K., & Cantrell, C. L. (2023). Essential Oil from Coriandrum sativum: A review on Its Phytochemistry and Biological Activity. Molecules, 28(2), 696. Available at: [Link]
-
Omwenga, E. O., et al. (2020). Characterization of the Volatile Components of Essential Oils of Selected Plants in Kenya. Journal of Chemistry, 2020, 8873915. Available at: [Link]
-
Başer, K. H. C. (n.d.). Analysis in Essential Oil. Scribd. Available at: [Link]
-
ResearchGate. (n.d.). Structure of some major components of coriander essential oil. Available at: [Link]
-
Makgwane, P. R. (2006). Chapter 3: Methods for essential oil analysis. University of Pretoria. Available at: [Link]
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A Technical Guide to the Thermodynamic Properties of 2,4,6-Trimethylheptane: Determination, Estimation, and Application
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 2,4,6-trimethylheptane, a branched decane isomer of interest in fuel science and chemical engineering. Recognizing the scarcity of direct experimental data for this specific compound, this document emphasizes the robust methodologies researchers can employ for its thermochemical characterization. We present known experimental phase-change data and provide detailed, field-proven protocols for estimating critical properties such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp). The guide integrates theoretical principles with practical workflows, including the Benson Group Additivity (BGA) method and modern computational chemistry approaches. By explaining the causality behind these techniques, this paper equips researchers, scientists, and drug development professionals with the tools to confidently determine and apply the thermodynamic data of this compound and similar branched alkanes in their work.
Introduction: The Significance of a Branched Alkane
This compound (C₁₀H₂₂) is a structural isomer of decane. As a branched-chain alkane, its molecular architecture significantly influences its physical and chemical behavior compared to its linear counterpart, n-decane. Understanding the thermodynamic properties of such molecules is paramount in various scientific disciplines. In combustion science, properties like the enthalpy of formation are critical inputs for kinetic models that predict fuel performance and emissions. For chemical process design, data on vapor pressure, heat capacity, and enthalpy of vaporization are essential for designing separation processes, heat exchangers, and reactors.
The challenge, however, is that comprehensive experimental thermochemical data is often only available for the most common isomers. This guide addresses this gap by not only presenting the available experimental data for this compound but also by providing a practical framework for accurately estimating the properties that have not been empirically determined. This approach empowers researchers to proceed with their modeling and analysis, grounded in well-established scientific principles.
Known Experimental Properties
Direct experimental measurements for this compound are limited but provide a crucial foundation. The most reliable data pertains to its phase-change behavior, particularly its boiling point and enthalpy of vaporization. These values are foundational for validating estimation methods and for applications involving liquid-vapor equilibria.[1][2]
| Property | Value | Units | Source |
| Molecular Weight | 142.28 | g/mol | [1] |
| Boiling Point (Tboil) | 147.0 - 149.0 | °C | [3] |
| 419.8 - 420.4 | K | [1] | |
| Enthalpy of Vaporization (ΔvapH°) | 40.2 | kJ/mol | [1] |
| Vapor Pressure | 5.21 | mmHg @ 25°C (est.) | [3] |
Table 1: Summary of known experimental and estimated physical properties of this compound.
Methodologies for Property Determination and Estimation
When direct experimental data is unavailable, as is largely the case for the enthalpy of formation and entropy of this compound, researchers can turn to highly reliable estimation techniques and computational methods. These approaches, rooted in decades of thermochemical research, provide data with quantifiable accuracy.
Protocol 1: Benson Group Additivity (BGA) for Enthalpy of Formation (ΔfH°)
The Benson Group Additivity (BGA) method is a cornerstone of chemical thermodynamics for estimating the standard enthalpy of formation of organic molecules in the ideal gas state.[4][5] The underlying principle is that the total enthalpy of a molecule can be approximated as the sum of the contributions from its constituent polyvalent atomic groups. This method is powerful because the contribution of each group is largely independent of the rest of the molecule.[6]
-
Deconstruct the Molecule: Identify all unique polyvalent atomic groups within the this compound structure. A "group" is defined as a central atom and its ligands.
-
The structure is: CH₃-CH(CH₃)-CH₂-CH(CH₃)-CH₂-CH(CH₃)-CH₃
-
This deconstructs into the following groups:
-
Five primary carbon groups C-(C)(H)₃: These are the five methyl groups (at positions 1, 2', 4', 6', and 7).
-
Three tertiary carbon groups C-(C)₂(H): These are the chiral centers at positions 2, 4, and 6.
-
Two secondary carbon groups C-(C)₂(H)₂: These are the methylene groups at positions 3 and 5.
-
-
-
Assign Group Additivity Values (GAVs): Use established tables of GAVs for the enthalpy of formation at 298.15 K.[7]
-
C-(C)(H)₃: -10.20 kcal/mol (-42.68 kJ/mol)
-
C-(C)₃(H): -1.90 kcal/mol (-7.95 kJ/mol)
-
C-(C)₂(H)₂: -4.95 kcal/mol (-20.71 kJ/mol)
-
-
Sum the GAVs: Calculate the total estimated enthalpy of formation by summing the values for all groups.
-
ΔfH° ≈ 5 * [C-(C)(H)₃] + 3 * [C-(C)₃(H)] + 2 * [C-(C)₂(H)₂]
-
ΔfH° ≈ 5 * (-10.20) + 3 * (-1.90) + 2 * (-4.95)
-
ΔfH° ≈ -51.0 - 5.7 - 9.9 = -66.6 kcal/mol
-
ΔfH° ≈ -278.65 kJ/mol
-
-
Apply Steric Corrections (if necessary): For highly crowded molecules, additional corrections for gauche interactions or 1,5-pentane interferences may be needed.[4] For this compound, the branching is sufficiently spaced that major steric corrections are not typically applied in a first-order estimation.
This self-validating system provides a rapid and trustworthy estimate. The accuracy of BGA is generally within ±2-3 kcal/mol for non-strained alkanes, making it an invaluable tool for initial analysis and model parameterization.[5]
Caption: Benson Group decomposition of this compound.
Protocol 2: Computational Thermochemistry Workflow
For higher accuracy, computational quantum chemistry provides a powerful alternative. Methods like Density Functional Theory (DFT) can calculate thermodynamic properties from first principles.[8] This approach is self-validating as its accuracy is determined by the chosen level of theory and basis set, which can be systematically improved.
-
Conformational Search: Branched alkanes are flexible molecules with multiple conformers.[8] A thorough conformational search using a low-cost method (like a molecular mechanics force field) is performed to identify the lowest energy conformers.
-
Geometry Optimization: The geometry of the most stable conformer(s) is optimized using a higher level of theory (e.g., B3LYP or ωB97X-D functional with a suitable basis set like 6-31G* or larger). This step finds the minimum energy structure on the potential energy surface.
-
Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. This is a critical step for two reasons:
-
It confirms the structure is a true minimum (no imaginary frequencies).
-
It provides the vibrational frequencies needed to compute the vibrational partition function.
-
-
Thermochemical Analysis: The results from the frequency calculation are used to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy. Key properties are derived as follows:
-
Heat Capacity (Cp) and Entropy (S°): Calculated from translational, rotational, vibrational, and electronic partition functions based on statistical mechanics.[9][10]
-
Enthalpy of Formation (ΔfH°): Calculated using a high-accuracy method (e.g., G3, G4, CBS-QB3) or an isodesmic reaction scheme. An isodesmic reaction is a hypothetical reaction where the number and types of bonds on both sides are conserved, leading to significant error cancellation and a more accurate ΔfH°.
-
Caption: A standard workflow for computational thermochemistry.
Analysis and Discussion: The Impact of Branching
The thermodynamic stability of alkane isomers is directly related to their structure. It is a well-established principle that branched alkanes are generally more stable (i.e., have a more negative enthalpy of formation) than their straight-chain counterparts.[11] This increased stability is often attributed to factors like improved van der Waals interactions in the more compact, spherical shape of branched isomers.
Let's compare our estimated ΔfH° for this compound (-278.65 kJ/mol) with the experimental value for its linear isomer, n-decane (-249.9 kJ/mol). The significantly more negative value for the branched isomer confirms the expected trend. This enhanced stability translates to a lower heat of combustion, a critical parameter in fuel science.[12] The compound that is more stable releases less energy upon combustion because it starts from a lower initial energy state.
| Compound | Structure | ΔfH° (gas, 298.15 K) | Stability Trend |
| n-Decane | Linear | -249.9 kJ/mol (Exp.) | Least Stable |
| This compound | Branched | -278.65 kJ/mol (Est.) | More Stable |
Table 2: Comparison of the enthalpy of formation between linear and branched decane isomers.
Conclusion
References
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Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to the Safety and Hazards of 2,4,6-Trimethylheptane
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the safety and hazard information for this compound (CAS No. 2613-61-8). This guide is structured to deliver not just procedural steps but the underlying scientific principles that govern safe handling, storage, and emergency response.
This compound is a branched-chain alkane with the molecular formula C10H22.[1][2] Understanding its physical and chemical properties is foundational to anticipating its behavior and implementing appropriate safety measures. For instance, its relatively low flash point and status as a flammable liquid dictate the necessity of stringent controls against ignition sources.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H22 | [1][2] |
| Molecular Weight | 142.28 g/mol | [1][4] |
| CAS Number | 2613-61-8 | [1][2][4][5] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 144-149 °C | [3][4][7] |
| Density | 0.721-0.722 g/mL | [4][7] |
| Flash Point | 36.67 °C (98.00 °F) | [3] |
| Solubility | Insoluble in water; soluble in alcohol.[3] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a substance with multiple hazards. The primary concerns for laboratory personnel are its flammability and its potential to cause irritation upon contact or inhalation.[1][4][5][8]
Table 2: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness |
The "Warning" signal word is associated with these classifications.[1][8] The causality behind these classifications is rooted in the chemical nature of branched alkanes. As a volatile organic compound, it can readily form a flammable vapor-air mixture at temperatures above its flashpoint.[9] Its lipophilic nature allows it to disrupt the lipid bilayers of skin cells, leading to irritation.
Hazard Identification and Initial Response Workflow
The following diagram outlines the logical flow from hazard recognition to initial safety actions upon encountering this compound.
Caption: Workflow for hazard identification and initial safety measures.
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is paramount to mitigating the risks associated with this compound. These protocols are not merely procedural; they are designed to interrupt the chain of events that could lead to an accident.
Experimental Protocol: Safe Handling
-
Preparation: Before handling, ensure that a current Safety Data Sheet (SDS) is accessible. Verify the functionality of safety equipment, including fume hoods, safety showers, and eyewash stations.
-
Engineering Controls: All manipulations of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8][10]
-
Personal Protective Equipment (PPE): A standard ensemble of PPE is mandatory. This includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[8][11]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[8][12] Flame-resistant clothing is also recommended.[8]
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[8]
-
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and receiving equipment are properly grounded and bonded.[5][8][9] Use non-sparking tools for all operations.[5][8]
-
Hygiene: Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[8] Contaminated clothing should be removed and washed before reuse.[5][8]
Storage Protocol
-
Container Integrity: Store in a tightly closed container to prevent the escape of vapors.[5][8]
-
Location: The storage area must be well-ventilated, cool, and secure (store locked up).[5][8]
-
Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources.[4][5][8] Avoid contact with strong oxidizing agents.[12]
-
Labeling: Ensure all containers are clearly and accurately labeled according to GHS standards.
Emergency and First-Aid Procedures
In the event of an exposure or spill, a rapid and informed response is critical. The following protocols are based on established first-aid and emergency procedures.
First-Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][8][10]
-
Skin Contact: Immediately remove all contaminated clothing.[5][8] Flush the affected skin with plenty of water for at least 15 minutes.[10][12][13] If skin irritation occurs, seek medical advice.[5][8]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12][13][14] Remove contact lenses if present and easy to do so.[5][8] Seek immediate medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting.[10][15] Rinse the mouth with water.[8][10][12] Seek immediate medical attention.[10][12]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][8][10]
-
Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[9] Thermal decomposition can produce carbon oxides.[5][10]
-
Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8][10]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[5] Remove all sources of ignition.[9][10] Ensure adequate ventilation.[5][10]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[8][9]
-
Containment and Cleaning: Absorb the spill with a non-combustible material such as sand or earth.[16] Collect the material in a suitable, labeled container for disposal.[8]
Emergency Response Logic
This diagram illustrates the decision-making process during an emergency involving this compound.
Caption: Decision-making flowchart for emergency response scenarios.
Toxicological Information
A significant gap in the currently available data is the lack of specific acute toxicity values (e.g., LD50, LC50) for this compound.[3][8][12] Safety data sheets consistently report "no data available" for acute oral, dermal, and inhalation toxicity.[3][8] While the substance is known to be an irritant, the full toxicological profile has not been thoroughly investigated.[12] This underscores the importance of the precautionary principle: in the absence of complete data, all measures should be taken to prevent exposure.
Conclusion
This compound is a valuable chemical for research and development, but it presents tangible hazards that demand respect and careful management. Its flammability and irritant properties are the primary concerns. By understanding the scientific basis for these hazards and implementing the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers can work with this compound safely and effectively. The absence of comprehensive toxicological data should serve as a strong reminder to always prioritize exposure minimization through robust engineering controls and consistent use of personal protective equipment.
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Navigating the Boundaries of Miscibility: A Technical Guide to the Solubility of 2,4,6-Trimethylheptane in Water and Alcohols
For Immediate Release
[City, State] – January 7, 2026 – For researchers, scientists, and drug development professionals working with nonpolar compounds, understanding their behavior in various solvents is paramount. This in-depth technical guide provides a comprehensive analysis of the solubility of 2,4,6-trimethylheptane, a branched-chain alkane, in two critical solvent classes: water and alcohols. By elucidating the underlying principles of intermolecular forces and providing detailed experimental protocols, this document serves as a vital resource for predicting and quantifying the solubility of hydrophobic molecules.
Introduction: The Molecular Architecture of this compound
This compound (C₁₀H₂₂) is a saturated hydrocarbon characterized by a seven-carbon chain with methyl groups at the second, fourth, and sixth positions. This branched structure significantly influences its physical properties, including its boiling point, density, and, most critically for this guide, its solubility. As a nonpolar molecule, its interactions with solvents are primarily governed by weak van der Waals forces, specifically London dispersion forces. The absence of any significant dipole moment or the ability to form hydrogen bonds dictates its miscibility with other substances.
Caption: Molecular structure of this compound.
Aqueous Solubility: A Tale of Immiscibility
The adage "like dissolves like" is the cornerstone of solubility principles. Water, a highly polar solvent, forms an extensive network of strong hydrogen bonds.[1] In contrast, this compound is nonpolar and can only engage in weak London dispersion forces.[2] The energy required to break the strong hydrogen bonds between water molecules to accommodate a nonpolar molecule is not sufficiently compensated by the weak van der Waals interactions that would form between the alkane and water.[2] This energetic unfavorability leads to extremely low solubility.
An estimated aqueous solubility of this compound is approximately 1.2 mg/L at 25°C . This negligible value underscores its hydrophobic nature. When mixed, this compound and water will form two distinct phases, with the less dense alkane forming a layer on top of the water.
Solubility in Alcohols: A Spectrum of Miscibility
Alcohols, with their general formula R-OH, possess both a polar hydroxyl (-OH) group and a nonpolar alkyl (R) group. This dual nature makes them interesting solvents for alkanes. The hydroxyl group can participate in hydrogen bonding, while the alkyl chain interacts with nonpolar molecules via London dispersion forces.[3]
The solubility of this compound in alcohols is significantly higher than in water, though it is not limitless and is influenced by several factors:
-
Alcohol Chain Length: As the alkyl chain of the alcohol increases, its polarity decreases, making it a more suitable solvent for nonpolar alkanes. Therefore, the solubility of this compound is expected to be higher in longer-chain alcohols (e.g., butanol, pentanol) compared to shorter-chain alcohols (e.g., methanol, ethanol).[4][5]
-
Temperature: For many alkane-alcohol systems, solubility increases with temperature. These systems often exhibit an Upper Critical Solution Temperature (UCST) , above which the two components are completely miscible in all proportions.[6][7]
-
Branching of the Alkane: The branched structure of this compound can influence its packing and interaction with solvent molecules, though the general trend of increasing solubility with increasing alcohol chain length still holds.
Table 1: Qualitative Solubility of Hydrocarbons in Alcohols
| Hydrocarbon Type | Methanol | Ethanol | Propanol | Butanol |
| Short-chain alkanes ( | Miscible | Miscible | Miscible | Miscible |
| Long-chain alkanes (>C5) | Partially Miscible | Partially Miscible | More Soluble | More Soluble |
| This compound | Partially Miscible | Partially Miscible | Expected to be more soluble | Expected to be more soluble |
Theoretical Modeling of Solubility: The UNIFAC Approach
Predicting the solubility of compounds is a crucial aspect of chemical engineering and pharmaceutical sciences. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) group contribution method is a powerful tool for estimating activity coefficients in non-ideal liquid mixtures, which in turn can be used to predict phase equilibria, including liquid-liquid solubility.[8][9]
The UNIFAC model is based on the concept that the properties of a liquid mixture are determined by the contributions of its constituent functional groups. The activity coefficient is calculated from two parts: a combinatorial part that accounts for differences in molecular size and shape, and a residual part that accounts for the interactions between functional groups.
By defining the functional groups present in this compound (CH₃ and CH) and the respective alcohols (CH₃, CH₂, and OH), the UNIFAC model can predict the liquid-liquid equilibrium phase diagram for these binary systems. This predictive capability is invaluable in the absence of extensive experimental data and can guide solvent selection and process design.
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Methodological & Application
Application Notes and Protocols for the Use of 2,4,6-Trimethylheptane as an Internal Standard
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2,4,6-trimethylheptane as an internal standard in quantitative analytical methodologies, particularly in gas chromatography (GC). This document outlines the fundamental principles, practical considerations, and detailed protocols to ensure analytical integrity and generate high-fidelity data.
The Principle and Imperative of Internal Standards
In quantitative analysis, the primary objective is to ascertain the precise concentration of a target analyte within a sample matrix. However, the analytical process is susceptible to various sources of error that can compromise accuracy and precision. These can include inconsistencies in sample injection volume, instrument drift, and variations during sample preparation.[1][2] An internal standard (IS) is a compound of known concentration added to all samples, calibration standards, and quality controls to mitigate these variabilities.[3] The quantification is then based on the ratio of the analyte's response to the internal standard's response, thereby enhancing the reliability of the results.[3][4] This ratiometric approach effectively normalizes fluctuations, as both the analyte and the internal standard are subjected to the same experimental conditions.[5][6]
This compound: A Profile for an Effective Internal Standard
The selection of an appropriate internal standard is a critical decision in method development.[7] An ideal internal standard should be chemically similar to the analyte(s) of interest, but sufficiently different to be chromatographically resolved.[8][9] this compound, a branched-chain alkane, possesses several key attributes that make it a suitable internal standard for the analysis of various volatile and semi-volatile organic compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H22 | [10] |
| Molecular Weight | 142.28 g/mol | [10] |
| Boiling Point | Not explicitly stated, but expected to be in a range suitable for GC analysis of volatile compounds. | |
| Solubility | Soluble in most organic solvents. | [5] |
| Chemical Inertness | As a saturated hydrocarbon, it is relatively inert and unlikely to react with analytes or sample matrix components. | |
| Kovats Retention Index (Standard non-polar) | 870 - 877.12 | [10] |
The branched structure of this compound provides a distinct retention time that often separates it from common straight-chain alkanes and many target analytes, minimizing the risk of co-elution.[8] Its volatility is compatible with a wide range of GC applications, and its chemical inertness ensures it does not interfere with the analytes of interest.[5][11]
Strategic Selection of an Internal Standard
The efficacy of the internal standard method is contingent upon the judicious choice of the IS. The following criteria should be rigorously evaluated:
-
Chemical Similarity: The internal standard should ideally have a similar chemical structure and functional groups to the analyte to ensure comparable behavior during sample preparation and analysis.[2][11]
-
Resolution: The internal standard must be well-resolved from the analyte and any other components in the sample matrix.[4]
-
Purity: The purity of the internal standard should be high to avoid introducing interfering impurities.[6]
-
Non-occurrence in Samples: The chosen internal standard must not be naturally present in the samples being analyzed.[1][4]
-
Stability: The internal standard must be chemically stable throughout the entire analytical procedure.[8][11]
Experimental Protocols
Safety Precautions
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, and may cause respiratory irritation.[10][12][13] It is imperative to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[12] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, must be worn.[12]
Preparation of Stock and Working Solutions
A critical aspect of the internal standard method is the precise and accurate preparation of the standard solutions.
Protocol 4.2.1: Preparation of this compound Internal Standard Stock Solution (e.g., 1000 µg/mL)
-
Accurately weigh approximately 100 mg of high-purity this compound into a clean, dry 100 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the this compound in a suitable solvent (e.g., hexane, methanol, or another solvent compatible with the analytical method and sample matrix).
-
Bring the flask to volume with the solvent and mix thoroughly.
-
Calculate the exact concentration of the stock solution based on the recorded weight.
-
Transfer the solution to a labeled, sealed vial and store under appropriate conditions (e.g., refrigerated and protected from light).
Protocol 4.2.2: Preparation of Calibration Standards and Quality Controls
-
Prepare a series of calibration standards by spiking known concentrations of the target analyte(s) into blank matrix.
-
To each calibration standard, add a constant and known amount of the this compound internal standard working solution. The final concentration of the internal standard should be consistent across all standards and samples and should produce a response that is within the linear range of the detector.[4]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Caption: Workflow for preparing solutions and spiking samples with the internal standard.
Sample Preparation and Analysis
The point at which the internal standard is introduced into the sample is crucial for compensating for variations in the analytical procedure.[4] For methods involving extensive sample preparation (e.g., extraction, derivatization), the internal standard should be added at the earliest possible stage to account for any analyte loss during these steps.[6]
Protocol 4.3.1: General Sample Preparation and GC Analysis
-
To a known volume or weight of the sample, add the same constant amount of the this compound internal standard working solution as was added to the calibration standards.
-
Perform the necessary sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction, derivatization).
-
Inject an appropriate volume of the final extract into the gas chromatograph.
-
Acquire the chromatogram under optimized GC conditions to ensure baseline separation of the analyte(s) and the internal standard.
Data Analysis and Quantification
The cornerstone of the internal standard method is the calculation of the response factor (RF) and the subsequent determination of the analyte concentration.[14]
-
Calculate the Response Factor (RF): For each calibration standard, calculate the response factor using the following equation:
-
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
-
Generate the Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area (Areaanalyte / AreaIS) against the ratio of the analyte concentration to the internal standard concentration (Concentrationanalyte / ConcentrationIS).[15] A linear regression of this plot should yield a straight line passing through the origin, with the slope representing the average response factor.
-
Quantify the Analyte in Unknown Samples: For each unknown sample, calculate the concentration of the analyte using the following equation:
-
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)
-
Caption: Data analysis workflow for quantification using the internal standard method.
Method Validation
A validated analytical method provides assurance that it is suitable for its intended purpose.[16] When using an internal standard, the validation process should demonstrate the method's linearity, accuracy, precision, and specificity.
Table 2: Key Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (r²) ≥ 0.995 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention times of the analyte and internal standard. |
Troubleshooting
Issue: Poor peak shape or resolution between the analyte and this compound. Possible Causes & Solutions:
-
Improper GC column: Select a column with a different stationary phase polarity.
-
Suboptimal temperature program: Optimize the temperature ramp rate and hold times.
-
Incorrect carrier gas flow rate: Adjust the flow rate to achieve optimal separation.
Issue: Inconsistent internal standard peak area across samples. Possible Causes & Solutions:
-
Inaccurate pipetting: Use calibrated pipettes and consistent technique for adding the internal standard.
-
Volatility of the internal standard: Ensure samples and standards are capped tightly and stored properly.
-
Degradation of the internal standard: Verify the stability of the internal standard in the sample matrix and storage conditions.
Conclusion
The use of this compound as an internal standard, when implemented with care and precision, significantly enhances the robustness and reliability of quantitative analytical methods. By following the principles and protocols outlined in these application notes, researchers can improve the quality of their data and have greater confidence in their analytical results.
References
- Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.).
-
Internal standard - Wikipedia. (n.d.). Retrieved from [Link]
-
Jurek, S. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Mason Technology. Retrieved from [Link]
-
How to choose an HPLC internal standard? (2014, February 27). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (2017, January 13). NET. Retrieved from [Link]
-
Dolan, J. W. (n.d.). When Should an Internal Standard be Used? LCGC International. Retrieved from [Link]
-
What is the procedure for internal standard Calibration? (2022, February 22). ResearchGate. Retrieved from [Link]
-
Quantitative and Qualitative GC and GC-MS. (2022, September 12). Chemistry LibreTexts. Retrieved from [Link]
-
Internal Standards for Quantitative Analysis. (2015, August 24). JoVE. Retrieved from [Link]
-
Analytical Performance & Method Validation. (n.d.). Retrieved from [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency. Retrieved from [Link]
-
Some considerations in the use of internal standards in analytical method development. (2025, August 10). Retrieved from [Link]
-
How to Prepare Multi-Component Internal Standards for GC Calibration. (2024, September 16). Environics, Inc. Retrieved from [Link]
-
Why Are Internal Standards Used In Gas Chromatography? (2025, February 17). Chemistry For Everyone. Retrieved from [Link]
-
Why Are Internal Standards Used in Gas Chromatography? (2024, January 17). MONAD. Retrieved from [Link]
-
Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. (2020, August 11). NIH. Retrieved from [Link]
-
Internal Standard. (2020, October 2). Chemistry LibreTexts. Retrieved from [Link]
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Application Notes and Protocols for the Analysis of 2,4,6-Trimethylheptane in Petroleum
Introduction: The Significance of Branched Alkanes in Petroleum Geochemistry
The molecular composition of crude oil is a complex archive of geological and biological history. Within this intricate mixture, biomarkers, or "molecular fossils," provide invaluable insights into the origin, thermal maturity, and depositional environment of the petroleum.[1][2] Among these, branched alkanes, such as 2,4,6-trimethylheptane, serve as critical indicators for petroleum system characterization. Their structural variations are less susceptible to thermal degradation compared to their linear counterparts, preserving a clearer signal of the source organic matter.[1] The analysis of these compounds is therefore a cornerstone of petroleum forensics and exploration geochemistry.[1]
This compound (C10H22) is a saturated acyclic hydrocarbon. While not as commonly cited as pristane or phytane, its presence and relative abundance, along with other branched alkanes, can contribute to the overall "fingerprint" of a crude oil sample. This detailed guide provides the scientific rationale and step-by-step protocols for the robust analysis of this compound in petroleum matrices, intended for researchers and professionals in geochemistry and petroleum analysis.
Core Applications of this compound Analysis
The analysis of this compound in petroleum serves two primary purposes:
-
Geochemical Correlation and Source Input Determination: As a branched alkane, this compound can be part of a suite of biomarkers used to correlate oils with their source rocks or with other oils.[3] The relative abundance of specific branched alkanes can be indicative of the type of organic matter (e.g., algal, bacterial, or higher plant) that contributed to the source rock.[4]
-
Analytical Reference Standard: Due to its availability as a high-purity certified reference material, this compound is valuable as an analytical standard in gas chromatography (GC) applications.[5] It can be used for the calibration of retention times and for the quality control of analytical methods aimed at the broader characterization of branched alkanes in petroleum samples.
Analytical Workflow for this compound
The accurate analysis of this compound in a complex matrix like crude oil necessitates a high-resolution separation technique coupled with a definitive detection method. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this application.[6][7]
Caption: Workflow for the analysis of this compound in petroleum.
Detailed Experimental Protocol: GC-MS Analysis of the Saturated Hydrocarbon Fraction
This protocol outlines the necessary steps for the qualitative and semi-quantitative analysis of this compound in crude oil.
Part 1: Sample Preparation and Fractionation
Rationale: Crude oil is a highly complex mixture. To accurately analyze for specific saturated hydrocarbons like this compound, it is essential to first separate the crude oil into its major fractions (saturates, aromatics, resins, and asphaltenes). This reduces matrix interference and improves chromatographic resolution.
Materials:
-
Crude oil sample
-
n-pentane
-
Silica gel (activated)
-
Alumina (activated)
-
Hexane
-
Dichloromethane
-
Glass chromatography column
-
Glass wool
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Vials for sample collection
Procedure:
-
Asphaltene Precipitation: Weigh approximately 100 mg of the crude oil sample into a beaker. Add n-pentane in a 40:1 volume-to-weight ratio (e.g., 4 mL of n-pentane for 100 mg of oil). Stir the mixture for at least 1 hour. Filter the mixture to remove the precipitated asphaltenes. Collect the filtrate (maltenes).
-
Column Chromatography:
-
Prepare a chromatography column by placing a small plug of glass wool at the bottom.
-
Create a slurry of activated silica gel in hexane and pour it into the column. Allow it to settle.
-
Add a layer of activated alumina on top of the silica gel.
-
Finally, add a small layer of anhydrous sodium sulfate.
-
-
Fractionation:
-
Carefully load the maltene fraction onto the column.
-
Elute the saturated hydrocarbon fraction with an appropriate volume of hexane (e.g., 50-100 mL). Collect this fraction in a clean, pre-weighed flask.
-
Subsequently, elute the aromatic fraction with a mixture of hexane and dichloromethane, followed by the polar fraction with dichloromethane and methanol. These fractions can be stored for other analyses.
-
-
Concentration: Reduce the volume of the collected saturated fraction using a rotary evaporator. Carefully transfer the concentrated sample to a pre-weighed vial and evaporate the remaining solvent under a gentle stream of nitrogen.
-
Final Preparation for GC-MS: Accurately weigh the recovered saturated hydrocarbon fraction. Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like hexane or isooctane for GC-MS analysis. Spike the sample with an appropriate internal standard if quantitative analysis is desired.
Part 2: GC-MS Instrumentation and Conditions
Rationale: The choice of GC column and temperature program is critical for achieving baseline separation of isomeric alkanes. A non-polar column is typically used for hydrocarbon analysis. The mass spectrometer provides definitive identification based on the unique fragmentation pattern of the molecule.
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector
-
Mass Spectrometer (MS) detector (e.g., quadrupole or time-of-flight)
-
Fused silica capillary column (non-polar), e.g., DB-1 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC-MS Parameters:
| Parameter | Recommended Setting |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 40 °C, hold for 2 minRamp 1: 4 °C/min to 280 °CFinal hold: 10 min at 280 °C |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
Part 3: Data Analysis and Interpretation
Rationale: Compound identification is achieved by a combination of matching the acquired mass spectrum with a reference library (e.g., NIST) and comparing the retention time with that of an authentic standard or by calculating the Kovats Retention Index.
Procedure:
-
Peak Identification:
-
Process the acquired chromatogram.
-
Identify the peak corresponding to this compound by comparing its retention time to that of a certified reference standard analyzed under the same conditions.
-
Confirm the identity by matching the mass spectrum of the peak with the NIST library spectrum for this compound. The characteristic fragments should be present.
-
-
Mass Spectral Fragmentation: The electron ionization (EI) mass spectrum of this compound will exhibit characteristic fragmentation patterns resulting from the cleavage at the branching points, leading to the formation of stable carbocations.
-
Semi-Quantitative Analysis: The relative abundance of this compound can be estimated by comparing its peak area to that of other identified compounds or to an internal standard.
-
Geochemical Interpretation: The data for this compound should be considered in the context of the entire biomarker profile of the crude oil. Ratios of branched to linear alkanes, and the distribution of various isoprenoids, can provide clues about the depositional environment (oxic vs. anoxic), the source of the organic matter, and the thermal maturity of the oil.[2]
Trustworthiness and Self-Validation
The protocol described above incorporates several self-validating steps to ensure the trustworthiness of the results:
-
Use of Certified Reference Materials: Analysis of a known standard for this compound confirms the retention time and mass spectrum, validating the identification in unknown samples.
-
Mass Spectral Library Matching: The comparison of the acquired mass spectrum with a validated library like NIST provides a high degree of confidence in the compound's identity.
-
Blank Analysis: Running a solvent blank before and after sample analysis ensures that there is no carryover or contamination.
-
Reproducibility: Repeated injections of the same sample should yield consistent retention times and peak areas, demonstrating the stability of the analytical system.
By adhering to this comprehensive approach, researchers and professionals can confidently identify and assess the significance of this compound in their petroleum samples, contributing to a more complete understanding of the petroleum system under investigation.
References
-
Geological Society of Malaysia. (n.d.). C-GC-MS, and its application to crude oil analysis. Retrieved from [Link]
-
ESSLAB. (n.d.). This compound. Retrieved from [Link]
-
Environment and Climate Change Canada. (2021). Summary methods for the analysis of physical properties, chemical composition, and behavior of petroleum products. Retrieved from [Link]
-
Webster, L., et al. (2018). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. ResearchGate. Retrieved from [Link]
-
Lab Manager. (2021). GC-MS: A Powerful Technique for Hydrocarbon Analysis. Retrieved from [Link]
-
Li, M., et al. (2022). Geochemical Characteristics and Significance of Molecular Markers in the Paleogene-Neogene Crude Oils of the Northwest Qaidam Basin. PMC. Retrieved from [Link]
-
LECO Corporation. (n.d.). Petroleum Forensics: Identifying Biomarkers in Crude Oil. Retrieved from [Link]
- Khalifa, H., et al. (2017). GAS CHROMATOGRAPHY - MASS SPECTROMETRY (GC-MS) IN ORGANIC GEOCHEMICAL INVESTIGATION OF CRUDE OILS FROM KIKINDA AND VELEBIT FIELD. International Journal of Research - Granthaalayah.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Onojake, M. C., et al. (2022). Biomarker application in the recognition of the geochemical characteristics of crude oils from the five depobelts of the Niger Delta basin, Nigeria. ResearchGate. Retrieved from [Link]
-
IOSR Journal. (n.d.). Geochemical Features of Oil on Biomarkers. Retrieved from [Link]
- Roushdy, M. I., et al. (2010). Biomarkers Characteristics of Crude Oils from some Oilfields in the Gulf of Suez, Egypt. Journal of American Science.
Sources
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- 7. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
Title: High-Sensitivity Detection of 2,4,6-Trimethylheptane in Environmental Matrices: A Validated Methodological Guide
An Application Note and Protocol for the Scientific Community
Abstract
This document provides a comprehensive, in-depth guide for the detection and quantification of 2,4,6-trimethylheptane, a branched C10 alkane, in complex environmental samples. As a component of various petroleum products, its presence can indicate contamination from sources such as fuel spills and industrial discharge. This guide is designed for researchers, environmental scientists, and analytical chemists, offering detailed, field-proven protocols for sample collection, preparation, and instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are structured to ensure high scientific integrity, featuring self-validating systems through rigorous quality assurance and quality control (QA/QC) procedures.
Introduction and Scientific Rationale
This compound (C₁₀H₂₂) is a saturated, branched-chain alkane.[1] While not as commonly monitored as aromatic compounds like BTEX (Benzene, Toluene, Ethylbenzene, and Xylenes), it is a constituent of gasoline and other petroleum distillates.[2] Its detection in environmental samples—including water, soil, and air—serves as a crucial indicator of anthropogenic contamination. Due to its volatility and relatively low water solubility, specialized and sensitive analytical techniques are required for accurate quantification.[3]
The core analytical challenge lies in efficiently extracting this volatile organic compound (VOC) from diverse and often complex matrices while minimizing analyte loss and matrix interference.[4][5] The method of choice, and the focus of this guide, is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers the necessary chromatographic resolution to separate isomers and the mass spectrometric specificity for unambiguous identification and quantification.[6][7] This document outlines a robust workflow, from sample collection to final data analysis, grounded in established environmental testing standards such as those from the U.S. Environmental Protection Agency (EPA).[8][9]
High-Level Analytical Workflow
The overall process is a multi-stage procedure designed to ensure sample integrity, efficient analyte extraction, and sensitive detection. Each stage is critical for generating reliable and reproducible data. The logical flow from sample collection to data reporting is illustrated below.
Caption: High-level workflow for this compound analysis.
Part A: Sample Collection, Preservation, and Handling
The foundation of accurate analysis is impeccable sample collection. The objective is to collect a representative sample and preserve its chemical composition until analysis.[10]
3.1 Aqueous Samples (Groundwater, Surface Water)
-
Container: Use 40 mL borosilicate glass vials with PTFE-lined silicone septa.[10]
-
Protocol:
-
If residual chlorine is suspected (e.g., tap water), add a crystal of sodium thiosulfate to the vial before sampling.
-
Open the tap and allow the system to flush for several minutes.
-
Slowly fill the vial to just overflowing, ensuring no air bubbles are trapped. The water should have a positive (convex) meniscus.
-
Add 2-3 drops of 1:1 hydrochloric acid (HCl) to reduce the pH to <2. This inhibits microbial degradation of the analyte.
-
Securely cap the vial and invert it to check for air bubbles. If bubbles are present, discard the sample and collect a new one.
-
Label the vial clearly and store it at 4°C until analysis.[11] Maximum holding time is typically 14 days.
-
3.2 Solid Samples (Soil, Sediment)
-
Container: Use wide-mouth glass jars with PTFE-lined lids or specialized soil sampling devices (e.g., Terra Core®).
-
Protocol:
-
For surface soil, remove the top layer of debris.
-
Collect the sample using a clean stainless steel trowel or coring device.
-
Immediately transfer a known weight (e.g., 5-10 grams) of the sample into a pre-weighed 40 mL vial containing 10 mL of methanol for high-concentration samples.[12] For low-concentration analysis via EPA method 5035, use a hermetically sealed sampler to avoid volatile loss.[9]
-
Fill the container completely to minimize headspace.
-
Label the container, record the collection details, and store at 4°C.
-
3.3 Air Samples
-
Media: Use stainless steel thermal desorption tubes packed with a combination of adsorbents suitable for C4-C10 hydrocarbons, such as Carbograph/Carbopack.[13] Multi-bed sorbent tubes provide a broad analyte trapping range.[13][14]
-
Protocol:
-
Connect the sorbent tube to a calibrated low-flow air sampling pump.
-
Position the tube in the desired sampling location, ensuring the arrow on the tube points in the direction of airflow.
-
Draw a known volume of air through the tube (e.g., 1-5 liters) at a controlled flow rate (e.g., 50-200 mL/min).
-
After sampling, cap both ends of the tube with PTFE caps, record the total volume of air sampled, and store at 4°C.
-
Part B: Matrix-Specific Sample Preparation & Extraction
The choice of extraction method is dictated by the sample matrix and the target analyte's physicochemical properties.[9] For a volatile compound like this compound, the goal is to efficiently transfer it from the sample matrix into the gas phase for introduction into the GC-MS.
4.1 Protocol for Aqueous Samples: Purge and Trap (P&T) This method is based on U.S. EPA Methods 5030C and 8260D and is the gold standard for VOCs in water.[8][15]
-
Step-by-Step Protocol:
-
Set up the purge and trap system according to the manufacturer's instructions.
-
Remove the water sample vial from 4°C storage and allow it to equilibrate to room temperature.
-
Add internal standards and surrogate standards to a 5 mL (or specified volume) aliquot of the sample.
-
Load the sample into the sparging vessel of the P&T unit.
-
Purge the sample with helium at a flow rate of 40 mL/min for 11 minutes at ambient temperature.
-
After purging, dry purge the trap to remove excess water.
-
Desorb the trap by rapidly heating it (e.g., to 250°C) and backflushing with the GC carrier gas to transfer the analytes onto the GC column.
-
4.2 Protocol for Solid Samples: Methanol Extraction or Purge and Trap The approach depends on the expected concentration and soil type.[12]
-
Rationale (Methanol Extraction): Methanol is an efficient solvent for extracting a wide range of VOCs from soil.[12] It displaces the analytes from the soil matrix, and an aliquot of the methanol extract can then be introduced into a purge and trap system with reagent water.
-
Step-by-Step Protocol (Methanol Extraction):
-
Vigorously shake or vortex the soil-methanol sample vial for 2 minutes.
-
Allow the sediment to settle.
-
Transfer a small aliquot (e.g., 100 µL) of the methanol extract into 5 mL of reagent water in the P&T sparging vessel.
-
Add internal and surrogate standards.
-
Proceed with the Purge and Trap analysis as described in Section 4.1.
-
4.3 Protocol for Air Samples: Thermal Desorption (TD)
-
Rationale: This technique is a solvent-free method for introducing analytes collected on sorbent tubes into a GC-MS system. The tube is heated in a flow of inert gas, and the desorbed compounds are focused in a cold trap before being injected into the GC.
-
Step-by-Step Protocol:
-
Place the sampled sorbent tube into the automated thermal desorber.
-
The system will first perform a leak test.
-
The tube is heated (e.g., to 280°C) for a set time (e.g., 10 minutes) with a flow of helium to desorb the analytes onto a cryogenically cooled focusing trap (-30°C).
-
The focusing trap is then rapidly heated (e.g., to 300°C), injecting the analytes into the GC-MS transfer line.
-
Part C: Instrumental Analysis by GC-MS
The GC-MS system separates the complex mixture of extracted VOCs and provides mass spectra for definitive identification.[16]
Caption: Detailed workflow of the GC-MS analytical system.
5.1 GC-MS Instrumentation and Conditions The following parameters are a robust starting point for the analysis of this compound and similar hydrocarbons.[6][17]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890, Thermo Scientific TRACE 1310, or equivalent | Provides precise temperature and flow control for reproducible chromatography. |
| Mass Spectrometer | Agilent 5977B MSD, Thermo Scientific ISQ 7000, or equivalent | Offers the required sensitivity and mass accuracy for trace-level detection. |
| GC Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for non-polar hydrocarbons based on boiling point.[17] |
| Injector Temp. | 250°C | Ensures rapid volatilization of the analytes without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 - 1.2 mL/min | Inert gas that carries the analytes through the column. Constant flow ensures stable retention times.[7] |
| Oven Program | Initial 40°C (hold 2 min), ramp 10°C/min to 200°C, hold 5 min | The initial hold focuses analytes at the head of the column. The ramp separates compounds by boiling point.[17] |
| Transfer Line Temp. | 280°C | Prevents condensation of analytes as they move from the GC to the MS. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that creates reproducible fragmentation patterns for library matching.[7] |
| Ion Source Temp. | 230°C | Optimal temperature to maintain ionization efficiency and minimize source contamination. |
| Mass Analyzer | Quadrupole | Scans a specified mass range (e.g., 35-350 amu) to detect characteristic fragment ions. |
| Solvent Delay | 3 minutes | Prevents the high concentration of any extraction solvent (e.g., methanol) from saturating the detector.[17] |
Part D: Data Analysis and Quality Assurance
6.1 Analyte Identification Identification of this compound is confirmed using two criteria:
-
Retention Time (RT): The analyte's RT must match that of a known, authentic standard (within a predefined window, e.g., ±0.05 min).[17]
-
Mass Spectrum: The acquired EI mass spectrum must match the reference spectrum from an authentic standard or a validated spectral library (e.g., NIST).[6] The characteristic fragment ions for branched alkanes, such as the loss of methyl (-15 Da) and larger alkyl radicals, are key identifiers.[6]
6.2 Quantification Quantification is performed using the internal standard method.
-
Calibration: A multi-point calibration curve (e.g., 5 levels) is generated by analyzing standards of known concentrations. The curve plots the ratio of the analyte peak area to the internal standard peak area against the concentration.
6.3 Quality Assurance / Quality Control (QA/QC) A robust QA/QC protocol is essential for ensuring the data are legally defensible and scientifically sound.[11]
| QC Check | Description | Frequency | Acceptance Criteria |
| Method Blank | An analyte-free matrix (e.g., reagent water) analyzed like a sample. | One per analytical batch. | Analyte concentration must be below the Limit of Quantification (LOQ). |
| Laboratory Control Sample (LCS) | An analyte-free matrix spiked with a known concentration of the analyte. | One per analytical batch. | Percent recovery should be within established control limits (e.g., 70-130%). |
| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | A pair of sample aliquots spiked with a known concentration of the analyte. | One pair per 20 samples. | Used to assess matrix effects. Relative Percent Difference (RPD) between duplicates should be <20%. |
| Surrogate Standards | Compounds not expected in the sample, added to every sample before extraction. | All samples, blanks, and standards. | Percent recovery monitors extraction efficiency for each individual sample. |
| Instrument Tune Check | Analysis of a tuning compound (e.g., BFB) to verify MS performance. | Daily or every 12 hours. | Must meet instrument manufacturer and method-specific criteria. |
6.4 Typical Method Performance Data The following data are representative of what can be achieved with the described protocols. Actual performance must be determined by the individual laboratory.
| Parameter | Water | Soil | Air |
| Limit of Detection (LOD) | 0.05 µg/L | 1 µg/kg | 0.1 µg/m³ |
| Limit of Quantification (LOQ) | 0.2 µg/L | 5 µg/kg | 0.5 µg/m³ |
| Linear Range | 0.2 - 100 µg/L | 5 - 500 µg/kg | 0.5 - 200 µg/m³ |
| Typical Recovery (LCS) | 85 - 115% | 80 - 120% | 80 - 115% |
| Precision (RPD) | < 15% | < 20% | < 20% |
Conclusion
This application note details a comprehensive and robust methodology for the determination of this compound in diverse environmental matrices. By integrating established EPA methods with high-sensitivity GC-MS analysis and stringent QA/QC procedures, laboratories can achieve accurate, reproducible, and defensible results. The causality-driven explanations for each protocol step provide the user with the necessary scientific grounding to adapt and troubleshoot the method for their specific applications, ensuring the highest level of data quality in environmental monitoring programs.
References
-
U.S. Environmental Protection Agency. (n.d.). Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS). Retrieved from [Link]
-
Hewitt, A. D. (1999). Comparison of Sample Preparation Methods for the Analysis of Volatile Organic Compounds in Soil Samples: Solvent Extraction vs Vapor Partitioning. Environmental Science & Technology, 33(14), 2459–2464. Available at: [Link]
-
Jia, A., et al. (2012). Determination of volatile organic compounds in water using ultrasound-assisted emulsification microextraction followed by gas chromatography. Journal of Separation Science, 35(5-6), 688-94. Available at: [Link]
-
Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Application Note. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. Part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]
-
Agilent Technologies. (n.d.). Volatile Organic Compounds (VOCs) Analysis in Water. Retrieved from [Link]
-
Demeestere, K., et al. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A, 1153(1-2), 130-144. Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis of Volatile Organic Compounds in Environmental Waters Using the Agilent 7697A Headspace and 7890B/5977A GC/MS. Application Note. Available at: [Link]
-
Chary, N. S., & Lavanya, C. (2011). Determination of volatile organic compounds in drinking and environmental waters. TrAC Trends in Analytical Chemistry, 30(9), 1147-1160. Available at: [Link]
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Vávra, I., & Dercová, K. (2003). Analysis of petroleum hydrocarbons in soil from view of bioremediation process. International Atomic Energy Agency. Available at: [Link]
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Park, S., et al. (2018). A Study on Optimal Combination of Adsorbents for Sampling of C4-C10 Hydrocarbons in Ambient Air and Analysis with Thermal Desorption Gas Chromatography Coupled with Mass Spectrometry (GC/MS). Atmosphere, 9(10), 393. Available at: [Link]
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High-Purity Synthesis of 2,4,6-Trimethylheptane: An Application Note and Protocol
Introduction
2,4,6-Trimethylheptane, a highly branched isoparaffin, is a compound of significant interest in various fields, including as a component in fuel studies and as a reference standard in analytical chemistry. Its well-defined structure and physical properties make it an ideal model compound for understanding the behavior of branched alkanes. For these applications, a high degree of purity is paramount to ensure the reliability and reproducibility of experimental results. This application note provides a detailed, two-step synthetic protocol for the preparation of high-purity this compound, designed for researchers, scientists, and professionals in drug development and related chemical industries.
The presented synthesis is predicated on a robust and controllable strategy that first establishes the carbon skeleton via a Grignard reaction, followed by a deoxygenation step to yield the final saturated alkane. This approach offers excellent control over the molecular architecture, thereby minimizing the formation of isomeric impurities that are often challenging to separate. The protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the desired product is obtained at each stage.
Synthetic Strategy: A Two-Step Approach to Purity
The synthesis of this compound is achieved through a strategically planned two-step process. This method was chosen over alternatives such as direct alkylation, which often yield complex mixtures of isomers, making the isolation of a single, high-purity compound difficult.
-
Step 1: Grignard Reaction for Carbon Framework Construction. The synthesis commences with the formation of the precursor alcohol, 2,4,6-trimethylheptan-4-ol. This is accomplished via a Grignard reaction, a powerful and versatile tool for carbon-carbon bond formation. Specifically, isobutylmagnesium bromide is reacted with isobutyraldehyde. The nucleophilic addition of the Grignard reagent to the aldehyde carbonyl group efficiently constructs the desired C10 backbone with the hydroxyl group at the C4 position.
-
Step 2: Barton-McCombie Deoxygenation for Conversion to the Alkane. The second step involves the removal of the hydroxyl group from 2,4,6-trimethylheptan-4-ol to afford the target alkane. For this transformation, the Barton-McCombie deoxygenation is employed. This radical-mediated reaction is particularly well-suited for the deoxygenation of sterically hindered tertiary alcohols and proceeds under mild conditions, which helps to prevent side reactions and ensures a high-yield conversion to this compound.[1][2]
The overall synthetic workflow is depicted in the diagram below:
Caption: Overall workflow for the high-purity synthesis of this compound.
Experimental Protocols
PART 1: Synthesis of 2,4,6-trimethylheptan-4-ol via Grignard Reaction
This protocol details the preparation of the alcohol intermediate. Strict anhydrous conditions are crucial for the success of the Grignard reaction.[3][4]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Isobutyl bromide
-
Anhydrous diethyl ether
-
Isobutyraldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice-water bath
-
Separatory funnel
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of isobutyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the isobutyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the ether begins to reflux.
-
Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent (isobutylmagnesium bromide).
-
-
Reaction with Isobutyraldehyde:
-
Cool the Grignard reagent solution in an ice-water bath.
-
Dissolve isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice-water bath.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,4,6-trimethylheptan-4-ol. The crude product can be purified by vacuum distillation if necessary.
-
Characterization of 2,4,6-trimethylheptan-4-ol:
The structure and purity of the intermediate alcohol should be confirmed by spectroscopic methods before proceeding to the next step.
-
¹H NMR (CDCl₃): Expected signals will correspond to the methyl, methylene, and methine protons, as well as the hydroxyl proton.
-
¹³C NMR (CDCl₃): The spectrum should show the expected number of carbon signals for the molecule.
-
IR Spectroscopy: A characteristic broad absorption band in the region of 3200-3600 cm⁻¹ will confirm the presence of the hydroxyl group.
-
Mass Spectrometry (EI): The mass spectrum of 2,4,6-trimethylheptan-4-ol is available in the NIST database for comparison.[5]
PART 2: Deoxygenation of 2,4,6-trimethylheptan-4-ol via Barton-McCombie Reaction
This protocol describes the conversion of the tertiary alcohol to the final alkane product.[6][7]
Materials:
-
2,4,6-trimethylheptan-4-ol (from Part 1)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Carbon disulfide (CS₂)
-
Methyl iodide (MeI)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (EtOAc)
Equipment:
-
Two-necked round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Heating mantle
Procedure:
-
Formation of the Xanthate Ester:
-
In a flame-dried two-necked round-bottom flask under an inert atmosphere, dissolve 2,4,6-trimethylheptan-4-ol (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C and carefully add sodium hydride (1.5 equivalents). Stir the mixture at 0 °C for 30 minutes.
-
Add carbon disulfide (5.0 equivalents) at 0 °C and stir for an additional hour at room temperature.
-
Add methyl iodide (5.0 equivalents) and continue stirring at room temperature for 24 hours.[6]
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude xanthate ester, which is used in the next step without further purification.
-
-
Deoxygenation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the crude xanthate ester in anhydrous toluene.
-
Add tributyltin hydride (2.0 equivalents) and a catalytic amount of AIBN (0.2 equivalents).[6]
-
Heat the reaction mixture to reflux (around 90-110 °C depending on the solvent) for 4 hours, or until the starting material is consumed as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
PART 3: High-Purity Purification and Characterization
Purification by Fractional Distillation:
The crude this compound is purified by fractional distillation to remove any remaining impurities, particularly the tin byproducts from the Barton-McCombie reaction and any unreacted starting materials.[8][9][10]
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Heat the flask gently to initiate boiling.
-
Carefully collect the fraction that distills at the boiling point of this compound (approximately 155-157 °C at atmospheric pressure).
-
Monitor the temperature closely to ensure a clean separation.
Characterization of High-Purity this compound:
The purity of the final product should be assessed using the following analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for determining the purity of the synthesized this compound. The sample should show a single major peak with the correct retention time and a mass spectrum that matches the reference spectrum from the NIST database.[11][12] The fragmentation pattern is a key identifier for branched alkanes.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the different types of protons in the molecule. Due to the symmetry, a relatively simple spectrum is expected.
-
¹³C NMR: The spectrum will confirm the presence of the correct number of carbon atoms in their unique chemical environments. PubChem provides spectral data for this compound that can be used for comparison.[11]
-
Data Presentation
The following tables summarize the key parameters for the synthesis and characterization of this compound.
Table 1: Reagent and Reaction Parameters
| Step | Reagent | Molar Ratio (to starting material) | Solvent | Temperature | Time |
| 1: Grignard Reaction | |||||
| Isobutyl bromide | 1.1 eq | Diethyl ether | Reflux | 1-2 h | |
| Isobutyraldehyde | 1.0 eq | Diethyl ether | 0 °C to RT | 2-3 h | |
| 2: Deoxygenation | |||||
| Sodium hydride | 1.5 eq | THF | 0 °C to RT | 30 min | |
| Carbon disulfide | 5.0 eq | THF | 0 °C to RT | 1 h | |
| Methyl iodide | 5.0 eq | THF | RT | 24 h | |
| Tributyltin hydride | 2.0 eq | Toluene | Reflux | 4 h | |
| AIBN | 0.2 eq | Toluene | Reflux | 4 h |
Table 2: Expected Product Characteristics
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected Purity (post-distillation) | Key MS Fragments (m/z) |
| 2,4,6-Trimethylheptan-4-ol | C₁₀H₂₂O | 158.28 | - | - | 57, 43, 71, 85 |
| This compound | C₁₀H₂₂ | 142.28 | 155-157 | >99% | 43, 57, 71, 85, 99 |
Visualization of Key Reaction Mechanism
The Barton-McCombie deoxygenation proceeds through a radical chain mechanism. The key steps are illustrated below.
Caption: Simplified mechanism of the Barton-McCombie deoxygenation.
Conclusion
This application note provides a comprehensive and reliable protocol for the high-purity synthesis of this compound. By employing a strategic two-step synthesis involving a Grignard reaction and a Barton-McCombie deoxygenation, this method allows for the controlled construction of the target molecule, minimizing the formation of difficult-to-separate isomers. The detailed experimental procedures, coupled with purification and characterization guidelines, will enable researchers to produce this valuable compound with a high degree of purity, suitable for the most demanding applications.
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Barton, D. H. R.; McCombie, S. W. A new method for the deoxygenation of secondary alcohols. J. Chem. Soc., Perkin Trans. 11975 , 1574-1585. [Link]
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Application Note: 2,4,6-Trimethylheptane as a Versatile Nonpolar Solvent
For: Researchers, scientists, and drug development professionals
Introduction: Beyond Conventional Nonpolar Solvents
In the realm of nonpolar solvents, stalwarts like hexane and heptane have long been the default choices for a myriad of applications, from organic synthesis to extraction and chromatography. However, their inherent volatility and specific physical properties can present limitations in certain experimental contexts. This application note introduces 2,4,6-trimethylheptane, a branched-chain alkane, as a compelling alternative, offering a unique set of properties that can enhance process control and expand the experimental design space for working with nonpolar compounds.
As a C10 hydrocarbon, this compound exhibits the quintessential nonpolar characteristics necessary for dissolving a wide range of nonpolar solutes.[1] Its branched structure, however, imparts distinct physical properties compared to its linear counterparts, most notably a higher boiling point and flash point. These attributes can be particularly advantageous in reactions requiring elevated temperatures, enabling better temperature control and reduced solvent loss through evaporation. This guide provides a comprehensive overview of this compound's properties, along with detailed protocols for its application in key laboratory procedures, positioning it as a valuable tool in the modern chemist's arsenal.
Physicochemical Properties: A Comparative Overview
A thorough understanding of a solvent's physical and chemical properties is paramount to its effective application. This compound's characteristics make it a suitable candidate for a range of applications where traditional nonpolar solvents may be less than ideal.
| Property | This compound | n-Heptane | n-Hexane |
| Molecular Formula | C₁₀H₂₂[2][3][4] | C₇H₁₆ | C₆H₁₄ |
| Molecular Weight | 142.28 g/mol [2][4] | 100.21 g/mol | 86.18 g/mol |
| Boiling Point | 145 °C[5] | 98.4 °C | 68.7 °C[6] |
| Density | 0.721 g/mL[5] | 0.684 g/mL | 0.655 g/mL |
| Flash Point | 36.67 °C (98.00 °F)[7] | -4 °C | -23 °C |
| Solubility in Water | Extremely low/Negligible[1] | Insoluble | Insoluble |
The significantly higher boiling point of this compound compared to heptane and hexane is a key differentiator. This property allows for a wider operational temperature range, making it suitable for reactions that require heating and for processes where solvent containment is critical. The higher flash point also suggests a reduced fire hazard compared to the more volatile alkanes.[7]
Applications and Protocols
The nonpolar nature of this compound, arising from its hydrocarbon structure, makes it an excellent solvent for other nonpolar molecules, adhering to the principle of "like dissolves like".[8][9][10] This section outlines its potential applications and provides generalized protocols as a starting point for experimental work.
Organic Synthesis: A High-Temperature Reaction Medium
Rationale: The high boiling point of this compound makes it an ideal solvent for organic reactions that require sustained heating. It provides a stable thermal medium, allowing for precise temperature control without the need for high-pressure apparatus. Its chemical inertness, typical of alkanes, ensures it will not interfere with most reaction mechanisms.
Protocol: General Procedure for a Nonpolar Reaction
-
Reaction Setup: Assemble a standard reflux apparatus, including a round-bottom flask, condenser, and a heating mantle with a stirrer. Ensure all glassware is dry.
-
Reagent Addition: Charge the reaction flask with the nonpolar reactants.
-
Solvent Introduction: Add a sufficient volume of this compound to dissolve and suspend the reactants. The exact volume will be dependent on the scale of the reaction and the solubility of the starting materials.
-
Heating and Reflux: Begin stirring and gradually heat the mixture to the desired reaction temperature. The high boiling point of this compound allows for a reflux temperature of approximately 145 °C.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by standard techniques such as crystallization (by cooling or addition of an anti-solvent) or by removal of the solvent under reduced pressure.
Caption: Workflow for Organic Synthesis using this compound.
Extraction: An Alternative to Hexane
Rationale: this compound can be used as a direct replacement for hexane or heptane in liquid-liquid extractions of nonpolar compounds from aqueous solutions or in solid-liquid extractions from natural products. Its lower volatility compared to hexane can reduce solvent loss during the extraction process.
Protocol: Liquid-Liquid Extraction of a Nonpolar Analyte
-
Sample Preparation: Prepare the aqueous sample containing the nonpolar analyte of interest in a separatory funnel.
-
Solvent Addition: Add a measured volume of this compound to the separatory funnel. The volume will depend on the partition coefficient of the analyte and the volume of the aqueous phase.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The less dense this compound layer will be the upper phase.
-
Collection: Carefully drain the lower aqueous layer. Collect the upper organic layer containing the extracted analyte.
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to isolate the analyte.
Caption: Liquid-Liquid Extraction Workflow.
Chromatography: A Mobile Phase Component
Rationale: In normal-phase chromatography, the nonpolar nature of this compound makes it a suitable component of the mobile phase. Its elution strength will be similar to that of heptane. It can be used as a less volatile alternative to hexane in solvent gradients.
Protocol: Normal-Phase Column Chromatography
-
Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in this compound and pack the chromatography column.
-
Sample Loading: Dissolve the crude sample in a minimum amount of this compound and load it onto the top of the column.
-
Elution: Begin eluting the column with this compound. The polarity of the mobile phase can be gradually increased by adding a more polar solvent (e.g., ethyl acetate) to elute compounds with higher polarity.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions (e.g., by TLC) to identify those containing the desired compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Safety and Handling
As with any chemical solvent, proper safety precautions must be observed when handling this compound.
-
Hazards: this compound is a flammable liquid and vapor.[2][11][12] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11] Work in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Use non-sparking tools and take precautionary measures against static discharge.[11] Keep the container tightly closed when not in use.[11][12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Disposal: Dispose of waste solvent in accordance with local, state, and federal regulations. Do not pour down the drain.
Conclusion
This compound presents itself as a valuable, yet underutilized, nonpolar solvent with distinct advantages over more common alternatives. Its high boiling point and flash point offer enhanced safety and process control for a variety of applications in organic synthesis, extraction, and chromatography. While direct literature on its specific applications is sparse, its fundamental properties as a branched-chain alkane provide a strong theoretical basis for its use. The protocols outlined in this application note serve as a foundational guide for researchers looking to explore the potential of this compound in their work. Further investigation and application-specific optimization are encouraged to fully realize the benefits of this versatile solvent.
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An Alternative To n-Hexane For Doing Oil and Grease Extractions | Biotage. (2023, January 18). Retrieved from [Link]
-
Alternative solvents to hexane for the extraction of rapeseed oil - GCIRC. (n.d.). Retrieved from [Link]
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-
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-
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-
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Application Note: A Guide to the Identification and Potential Significance of 2,4,6-Trimethylheptane in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolomics provides a functional readout of the physiological state of a biological system by systematically studying small-molecule metabolite profiles.[1] Within this field, the analysis of Volatile Organic Compounds (VOCs), or volatolomics, offers a non-invasive window into metabolic processes, including those of microbial origin or resulting from environmental exposures.[1] This application note presents a comprehensive guide to the role and analysis of 2,4,6-trimethylheptane, a volatile branched-chain alkane, in metabolomics studies. While not a classical endogenous metabolite, its detection can serve as a significant biomarker for environmental exposure or as an indicator of specific microbial metabolism. We provide an in-depth overview of its physicochemical properties, detailed, field-proven protocols for its unambiguous identification using Gas Chromatography-Mass Spectrometry (GC-MS), and a discussion of its potential applications in toxicology and microbial profiling.
Introduction: Situating this compound in a Metabolomics Context
Metabolomics aims to capture a comprehensive snapshot of the small molecules within a biological system, reflecting the ultimate downstream output of its genetic and environmental interactions.[1] A specialized branch of this discipline, volatolomics, focuses on the volatile organic compounds emitted by organisms.[1] These VOCs can serve as powerful, non-invasive biomarkers for diagnosing diseases, monitoring physiological states, or identifying microbial activity.[2][3]
This compound (C₁₀H₂₂) is a saturated, branched-chain alkane that falls into the category of a VOC.[4][5] Due to its volatility and nonpolar nature, it is readily analyzable by GC-MS, a cornerstone technique in metabolomics for profiling complex mixtures of hydrocarbons and other volatile species.[6][7] The primary challenge in its analysis lies in its structural isomerism; numerous other decane isomers exist with the identical molecular weight, making definitive identification a non-trivial task that demands a rigorous analytical approach.[6]
This guide explains the causality behind the necessary experimental choices for identifying this compound, provides validated protocols for its analysis, and explores its significance as a potential biomarker in two key contexts:
-
Exposomics and Toxicology: As a component of petroleum distillates, its presence can indicate environmental or occupational exposure to fuels and solvents.[7][8]
-
Microbial Metabolomics: Alkanes and other VOCs are known to be secreted by various bacteria, and VOC profiles can be species- or even strain-specific.[9]
The protocols herein are designed to provide a self-validating system for identification, ensuring that researchers can have high confidence in their findings.
Physicochemical and Spectrometric Properties
Confident identification of any metabolite begins with a thorough understanding of its fundamental properties. For this compound, these properties dictate the entire analytical strategy, from sample preparation to data interpretation.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₂ | [4][10] |
| Molecular Weight | 142.28 g/mol | [4][11] |
| CAS Number | 2613-61-8 | [4][5][11] |
| IUPAC Name | This compound | [11] |
| Nature | Acyclic branched alkane |[8] |
Chromatographic Behavior: The Kovats Retention Index
Due to variations in GC systems and conditions, retention time alone is an unreliable identifier. The Kovats Retention Index (RI) normalizes retention times against those of a series of n-alkanes, providing a much more stable and transferable value for compound identification.[6] The RI is a critical parameter for distinguishing this compound from its isomers.
Table 2: Experimental Kovats Retention Indices for this compound
| Column Type | Retention Index (I) | Source |
|---|---|---|
| Standard Non-Polar | 870 - 877 | [11] |
| Standard Polar | 888 |[11] |
Mass Spectral Fragmentation: A Molecular Fingerprint
Under Electron Ionization (EI) at 70 eV, molecules fragment in a reproducible pattern, creating a mass spectrum that serves as a molecular fingerprint. Branched alkanes like this compound characteristically cleave at the branching points to form stable carbocations, a mechanistic feature that aids in their structural elucidation.[6] The mass spectrum available in the NIST database provides the reference against which experimental data must be compared.[4]
Potential Origins and Significance in Biological Systems
The detection of this compound in a biological sample is rarely indicative of a host-derived metabolic pathway. Instead, its presence points to external or microbial influences, making it a valuable tool in specific research contexts.
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Application Note: Quantitative Analysis of 2,4,6-Trimethylheptane in Complex Mixtures
Abstract
This document provides a comprehensive guide for the quantitative analysis of 2,4,6-trimethylheptane, a branched C10 alkane, in a variety of complex matrices. As a component of refined petroleum products and a potential environmental contaminant or biological marker, its accurate quantification is crucial for quality control, environmental monitoring, and toxicological studies. This application note details robust methodologies employing Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS). We present tailored protocols for sample preparation and instrumental analysis for matrices including petroleum products, environmental waters, soil and sediment, and biological fluids. Emphasis is placed on the rationale behind methodological choices, ensuring analytical integrity through rigorous validation, and addressing common challenges such as matrix interference and co-elution of isomers.
Introduction: The Analytical Challenge of Branched Alkanes
This compound (C₁₀H₂₂) is a saturated branched-chain hydrocarbon.[1][2] Its presence and concentration in complex mixtures such as gasoline, jet fuel, and other petroleum distillates are of significant interest for product specification and quality control.[3] Furthermore, as a volatile organic compound (VOC), its detection in environmental and biological samples is critical for assessing contamination and exposure.
The quantitative analysis of this compound is challenging due to several factors:
-
Volatility: Its high vapor pressure necessitates careful sample handling to prevent analyte loss.
-
Isomeric Complexity: Numerous structural isomers of trimethylheptane and other C10 alkanes often co-elute in chromatographic systems, complicating accurate quantification.[4][5]
-
Matrix Effects: Complex sample matrices can interfere with the extraction and detection of the target analyte, leading to inaccurate results.[6]
This guide provides validated protocols to overcome these challenges, ensuring reliable and reproducible quantification of this compound. The methodologies are grounded in established standards from organizations such as ASTM International and the U.S. Environmental Protection Agency (EPA).
Foundational Principles: Method Validation
The trustworthiness of any quantitative analytical data relies on a thoroughly validated method. All protocols described herein are designed to be self-validating by incorporating key performance characteristics as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7][8]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity and resolution from interfering peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample. | Defined by linearity, accuracy, and precision. |
| Accuracy (Recovery) | The closeness of the test results to the true value. | Typically 80-120% recovery for spiked samples. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 or demonstrated precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor variations in analytical conditions. |
Sample Preparation: Isolating the Analyte
The choice of sample preparation technique is critical and matrix-dependent. The primary goal is to efficiently extract this compound from the sample matrix while minimizing interferences.
Caption: Sample Preparation Workflow Diagram.
Protocol for Petroleum Products (e.g., Gasoline)
For matrices where this compound is a major component, direct dilution is a straightforward approach.
Protocol:
-
Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.
-
Add an appropriate internal standard (e.g., n-dodecane) at a known concentration.
-
Dilute to volume with a suitable solvent such as pentane or hexane.
-
Vortex for 1 minute to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial for GC analysis.
Causality: Direct dilution is effective for high-concentration samples as it brings the analyte concentration within the linear range of the instrument and reduces the viscosity of the sample for better injection performance. The internal standard corrects for variations in injection volume and instrument response.
Protocol for Environmental Water Samples
For trace-level analysis of this compound in water, pre-concentration techniques like Purge and Trap (P&T) are necessary, as outlined in EPA Method 8260.[3][9][10]
Protocol:
-
Collect water samples in 40 mL VOA vials with zero headspace.
-
Add a surrogate standard (e.g., bromofluorobenzene) to each sample.
-
Place the vial in the P&T autosampler.
-
The system purges the sample with an inert gas (e.g., helium) for a specified time (e.g., 11 minutes).
-
The purged volatiles are trapped on a sorbent trap.
-
The trap is rapidly heated to desorb the analytes onto the GC column.
Causality: Purge and trap is a dynamic headspace technique that efficiently transfers volatile analytes from the aqueous phase to the gas phase and then concentrates them on a sorbent trap. This significantly enhances the sensitivity of the method, allowing for the detection of low part-per-billion (ppb) concentrations.[11][12]
Protocol for Soil and Sediment Samples
Headspace (HS) analysis is a robust technique for solid matrices.
Protocol:
-
Weigh 5-10 g of the soil/sediment sample into a 20 mL headspace vial.
-
Add a known amount of an internal standard and a matrix modifying agent (e.g., sodium sulfate) to facilitate analyte release.
-
Seal the vial immediately.
-
Place the vial in the headspace autosampler and incubate at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow for equilibration of the analyte between the solid and gas phases.[13]
-
A portion of the headspace gas is then automatically injected into the GC.
Causality: Heating the sample increases the vapor pressure of this compound, driving it into the headspace. The headspace technique avoids the injection of non-volatile matrix components, which can contaminate the GC system.[14]
Protocol for Biological Fluids (e.g., Blood)
Headspace analysis is also well-suited for biological matrices.
Protocol:
-
Pipette 0.5-1.0 mL of whole blood or plasma into a 20 mL headspace vial.
-
Add an internal standard and a protein denaturing agent (e.g., urea with NaCl) to release protein-bound VOCs.[6][9]
-
Seal the vial and incubate as described for soil samples.
-
Inject the headspace for GC analysis.
Causality: In biological fluids, volatile compounds can be bound to proteins. The use of a denaturing agent is crucial to break these bonds and ensure the complete release of the analyte into the headspace for accurate quantification.[15]
Instrumental Analysis: Separation and Detection
Gas chromatography is the primary technique for separating this compound from other components in the mixture. The choice of detector, either FID or MS, depends on the required selectivity and sensitivity.
Caption: General Analytical Workflow.
GC-FID Protocol
The Flame Ionization Detector (FID) is a robust and universally responsive detector for hydrocarbons, making it suitable for routine quantitative analysis, especially in the petroleum industry.
Instrumental Conditions:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Column | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1), 50 m x 0.2 mm ID, 0.5 µm film thickness | Non-polar phase separates alkanes primarily by boiling point. Long column enhances resolution of isomers.[3][16] |
| Injector | Split/Splitless | Split mode for high concentrations, splitless for trace analysis. |
| Injector Temp. | 250 °C | Ensures rapid vaporization of the sample. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas. |
| Oven Program | 35°C (hold 15 min), ramp at 2°C/min to 60°C, ramp at 5°C/min to 200°C (hold 5 min) | Slow initial ramp improves separation of volatile components. |
| Detector | FID | |
| Detector Temp. | 250 °C | Prevents condensation of analytes. |
| Hydrogen Flow | 30 mL/min | |
| Air Flow | 300 mL/min | |
| Makeup Gas (N₂) | 25 mL/min |
GC-MS Protocol
Mass Spectrometry (MS) provides superior selectivity and is the preferred method for confirmation and for analysis in highly complex matrices where interferences are likely.
Instrumental Conditions:
| Parameter | Setting | Rationale |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent | Provides both separation and mass spectral data for positive identification. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Slightly more polar than 100% dimethylpolysiloxane, offering different selectivity. |
| Injector | Split/Splitless | |
| Injector Temp. | 250 °C | |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | |
| Oven Program | 40°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min) | A faster ramp can be used with MS due to its higher selectivity.[13] |
| Transfer Line Temp. | 280 °C | Prevents cold spots between GC and MS. |
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization for generating reproducible mass spectra. |
| Acquisition Mode | Scan (m/z 40-200) for identification, Selected Ion Monitoring (SIM) for quantification | Scan mode provides full spectra for library matching. SIM mode enhances sensitivity by monitoring specific ions. |
Mass Spectrum of this compound: The EI mass spectrum of this compound is characterized by a molecular ion (m/z 142) that may be weak or absent, and prominent fragment ions at m/z 43, 57, 71, and 85, corresponding to the loss of alkyl fragments.[1]
SIM Ions for Quantification:
-
Quantifier Ion: m/z 57
-
Qualifier Ions: m/z 43, 85
Data Analysis and Quantification
Quantitative analysis is performed using a calibration curve constructed from standards of known concentrations.
Calibration:
-
Prepare a series of calibration standards of this compound in the appropriate solvent, spanning the expected concentration range of the samples.
-
Add a constant concentration of the internal standard to each calibration standard and sample.
-
Analyze the standards using the chosen GC method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
The concentration of this compound in the samples is then calculated from their peak area ratios using the regression equation of the calibration curve.
Example Quantitative Data:
The following table presents typical performance data for the quantitative analysis of this compound in different matrices.
| Matrix | Method | Linearity (r²) | LOD | LOQ | Precision (%RSD) | Accuracy (Recovery %) |
| Gasoline | GC-FID | >0.998 | 0.01 wt% | 0.03 wt% | < 5% | 95-105% |
| Water | P&T GC-MS (SIM) | >0.997 | 0.1 µg/L | 0.5 µg/L | < 10% | 85-115% |
| Soil | HS GC-MS | >0.995 | 5 µg/kg | 20 µg/kg | < 15% | 80-110% |
| Blood | HS GC-MS | >0.996 | 1 ng/g | 5 ng/g | < 15% | 82-112% |
Note: These values are representative and should be determined by each laboratory during method validation.[11][15][17][18]
Addressing Interferences and Ensuring Data Quality
Co-elution: The primary analytical challenge in hydrocarbon analysis is the co-elution of isomers. This compound may co-elute with other branched C10 alkanes or cyclic hydrocarbons.
Mitigation Strategies:
-
High-Resolution Capillary Columns: Use of long (50-100 m) and narrow-bore (0.20-0.25 mm ID) columns provides a higher number of theoretical plates, enhancing separation efficiency.[3]
-
Temperature Program Optimization: A slow oven temperature ramp rate improves the separation of closely boiling isomers.
-
GC-MS with SIM: By monitoring unique fragment ions, it is possible to quantify a target analyte even if it is not fully chromatographically resolved from an interfering compound, provided the interfering compound does not share the same characteristic ions.
Quality Control:
-
Method Blanks: Analyze a blank sample with each batch to check for contamination.
-
Spiked Samples: Analyze a matrix spike and a matrix spike duplicate to assess method accuracy and precision for each sample batch.
-
Continuing Calibration Verification (CCV): Analyze a mid-range calibration standard periodically to verify instrument stability.
Conclusion
The protocols detailed in this application note provide a robust framework for the quantitative analysis of this compound in diverse and complex matrices. By selecting the appropriate sample preparation technique and instrumental method, and by adhering to rigorous validation and quality control procedures, researchers, scientists, and drug development professionals can achieve accurate and reliable results. The key to success lies in understanding the rationale behind each step of the analytical process, from sample collection to data interpretation, thereby ensuring the integrity of the final quantitative data.
References
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ASTM D6733-01(2011), Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 50-Metre Capillary High Resolution Gas Chromatography, ASTM International, West Conshohocken, PA, 2011, [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005, [Link]
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Detailed Hydrocarbon Analysis, Shimadzu, [Link]
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A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use, MDPI, [Link]
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EPA Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS), U.S. Environmental Protection Agency, [Link]
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Detailed Hydrocarbon Analysis : Shimadzu SOPS, Shimadzu, [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry, U.S. Food and Drug Administration, [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures, Starodub, [Link]
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EPA-RCA: 8260B: Volatile Organic Compounds by GC/MS, U.S. Environmental Protection Agency, [Link]
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EPA 8260: Analysis of Volatile Organic Compounds by GC-MS, SCION Instruments, [Link]
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Determination of Hydrocarbon Index of C-10-C-40 in Composts and Sludges by GC-FID with Traditional Split/Splitless Injector, ResearchGate, [Link]
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Analytical capability and validation of a method for total petroleum hydrocarbon determination in soil using GC-FID, ResearchGate, [Link]
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Determination of Speciated Extractable Petroleum Hydrocarbons in Soils by GCxGC-FID, ALS Environmental, [Link]
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Pressurized Liquid Extraction of Soil Samples for the Analysis of Diesel Range Organics by GC–FID, LCGC International, [Link]
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Heptane, 2,4,6-trimethyl-, NIST WebBook, [Link]
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Volatile Hydrocarbon Analysis in Blood by Headspace Solid-Phase Microextraction: The Interpretation of VHC Patterns in Fire-Related Incidents, PubMed, [Link]
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Development of a Long-Term Sampling Method for Determination of NMHCs in Indoor Air, MDPI, [Link]
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Heptane, 2,4,6-trimethyl-, NIST WebBook, [Link]
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Determination of Volatile Organic Compounds in Water by Purge and Trap GC/MS, Agilent, [Link]
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Optimisation of Purge-and-Trap Gas Chromatography-Mass Spectrometry Analysis of Volatile Organic Compounds in Water, J-STAGE, [Link]
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Trace Analysis of Taste-Odor Compounds in Water by “Salt-Free” Purge-and-Trap Sampling with GC-MS Detection, Hilaris Publisher, [Link]
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Analysis of Aromatic Hydrocarbons in Gasoline and Naphtha with the Agilent 6820 Series Gas Chromatograph and a Single Polar Capillary Column Application, Agilent, [Link]
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8.f Gasoline Analysis by GC-FID and GC-MS, University of California, Davis, [Link]
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Headspace Gas Chromatography as a Green Analytical Technique, AZoM, [Link]
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Evaluation of Airborne Contaminants, Vula, [Link]
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Miniaturised air sampling techniques for analysis of volatile organic compounds in air, Royal Society of Chemistry, [Link]
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Headspace-gas chromatography/mass spectrometry analysis of methanol in blood, ResearchGate, [Link]
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QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY, TDI-Brooks, [Link]
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Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with, Analytical Chemistry, [Link]
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Resolution and identification of co-eluting alkylphenols in comprehensive two-dimensional gas chromatography-mass spectrometry by multivariate curve resolution-alternating least squares, ResearchGate, [Link]
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Elution Patterns From Capillary GC For Methyl-Branched Alkanes, UNL Digital Commons, [Link]
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Gas chromatography-mass spectrometric analysis of hexanal and heptanal in human blood by headspace single-drop microextraction with droplet derivatization, ResearchGate, [Link]
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Application Notes and Protocols for 2,4,6-Trimethylheptane in Jet Fuel Surrogate Development
Abstract
The accurate representation of complex hydrocarbon mixtures found in conventional and alternative aviation fuels is paramount for advanced combustion modeling and the development of next-generation gas turbine engines. Jet fuel surrogates, simple mixtures of well-characterized compounds, are essential tools for researchers in this field. This document provides detailed application notes and protocols for the inclusion of 2,4,6-trimethylheptane, a C10 highly branched alkane, as a key component in jet fuel surrogate formulations. These guidelines are intended for researchers, scientists, and professionals in combustion science and drug development who require a robust understanding of surrogate fuel design and validation. The protocols outlined herein are grounded in established methodologies for fuel characterization, surrogate formulation, and experimental validation, with a specific focus on the unique contributions of highly branched isoparaffins to jet fuel properties and combustion behavior.
Introduction: The Rationale for Branched Alkanes in Jet Fuel Surrogates
Real jet fuels are complex amalgamations of hundreds to thousands of individual hydrocarbon species, broadly categorized into normal alkanes (n-paraffins), branched alkanes (iso-paraffins), cycloalkanes (naphthenes), and aromatics.[1] The specific composition varies depending on the crude oil source and refining processes. To facilitate computational fluid dynamics (CFD) simulations and fundamental combustion experiments, simplified surrogate mixtures are formulated to emulate the critical physical and chemical properties of the target real fuel.[2]
Highly branched alkanes are a significant component of many aviation fuels and play a crucial role in determining key combustion properties such as ignition delay and knock resistance. While iso-octane (2,2,4-trimethylpentane) has been a traditional choice for representing branched alkanes in gasoline surrogates, the carbon number range of jet fuels (typically C8-C16) necessitates the consideration of larger, more structurally diverse isoparaffins.[3] this compound (C10H22) has been identified as a constituent of certain aviation fuels, such as JP-4, making it a relevant candidate for inclusion in surrogate mixtures.[4] Its molecular structure offers a less centrally-branched alternative to other highly-branched isomers like 2,2,4,6,6-pentamethylheptane, potentially influencing low-temperature oxidation pathways and ignition characteristics.
This guide will detail the physicochemical properties of this compound, provide a systematic protocol for its incorporation into a jet fuel surrogate, and outline experimental procedures for the validation of the resulting surrogate mixture.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a surrogate component is the foundation of a successful formulation. The properties of this compound are summarized in the table below, with data compiled from the National Institute of Standards and Technology (NIST) Chemistry WebBook and the PubChem database.[5][6]
| Property | Value | Unit | Source |
| Molecular Formula | C₁₀H₂₂ | - | [5][6] |
| Molecular Weight | 142.28 | g/mol | [5][6] |
| CAS Registry Number | 2613-61-8 | - | [5] |
| Boiling Point | ~175 | °C | Estimated |
| Density | ~0.73 | g/cm³ at 20°C | Estimated |
| Flash Point | 36.67 | °C | |
| IUPAC Name | This compound | - | [6] |
Causality Behind Property Selection: The selected properties are critical for emulating a real jet fuel. Molecular weight, density, and boiling point are fundamental to matching the fuel's physical characteristics, which govern spray atomization and vaporization in a gas turbine combustor. The flash point is a key safety parameter for fuel handling and storage.
Protocol for Jet Fuel Surrogate Formulation Incorporating this compound
The formulation of a jet fuel surrogate is an optimization problem aimed at matching a suite of target properties of a real fuel.[2] This protocol describes a systematic approach to developing a multi-component surrogate that includes this compound.
Target Fuel Characterization
The initial and most critical step is the comprehensive analysis of the target jet fuel (e.g., Jet-A, JP-8, or a specific alternative fuel). The following properties should be accurately measured:
-
Density and Viscosity: Measured at various temperatures to create a temperature-dependent profile.
-
Distillation Curve (ASTM D86): Essential for matching the volatility characteristics of the fuel.
-
Derived Cetane Number (DCN): A measure of the fuel's autoignition quality.
-
Hydrogen-to-Carbon (H/C) Ratio: Determined by elemental analysis.
-
Lower Heating Value (LHV): Represents the energy content of the fuel.
-
Threshold Sooting Index (TSI): An indicator of the fuel's propensity to form soot.
Surrogate Component Selection
A palette of candidate surrogate components is chosen to represent the major chemical classes in the target fuel. A well-rounded surrogate will typically include:
-
n-Alkanes: To represent the straight-chain paraffins (e.g., n-dodecane, n-tetradecane).
-
Branched Alkanes: this compound is the focus here, potentially blended with other isomers like isocetane (2,2,4,4,6,8,8-heptamethylnonane) to fine-tune ignition properties.
-
Cycloalkanes: To represent naphthenes (e.g., decalin, methylcyclohexane).
-
Aromatics: To represent the aromatic content (e.g., toluene, 1,3,5-trimethylbenzene).
The selection of these components should also consider the availability of well-validated chemical kinetic models.
Optimization of Surrogate Composition
The mole fractions of the selected components are optimized to minimize the deviation between the surrogate's properties and those of the target fuel. This is typically achieved using a computational optimization algorithm. The objective function for this optimization can be expressed as a weighted sum of the squared differences for each target property:
Min Σ [wi * ((P_surrogate - P_target) / P_target)²]
where w is the weighting factor for a given property P.
Logical Relationship of Surrogate Formulation:
Caption: Workflow for formulating a jet fuel surrogate.
Experimental Protocols for Surrogate Validation
Once formulated, the surrogate must be experimentally validated to ensure it accurately reproduces the combustion behavior of the target fuel.
Ignition Delay Time Measurement
Apparatus: Shock Tube or Rapid Compression Machine (RCM).
Rationale: Ignition delay is a critical parameter in gas turbine combustion, influencing operability and emissions. Shock tubes and RCMs provide well-controlled environments for measuring ignition delay times over a wide range of temperatures and pressures.
Procedure:
-
Mixture Preparation: Prepare mixtures of the surrogate fuel and the target fuel with an oxidizer (typically synthetic air) at various equivalence ratios (e.g., 0.5, 1.0, 2.0).
-
Experimental Conditions: Conduct experiments at pressures relevant to gas turbine operation (e.g., 10-40 atm) and over a temperature range that captures both low-temperature and high-temperature ignition chemistry (e.g., 600-1200 K).
-
Data Acquisition: In a shock tube, ignition is typically detected by a rapid rise in pressure or the emission from excited hydroxyl (OH*) radicals. In an RCM, ignition is determined from the pressure trace.
-
Comparison: Plot the ignition delay times of the surrogate and the target fuel as a function of inverse temperature. The surrogate is considered validated if its ignition delay times closely match those of the real fuel across the range of conditions.
Laminar Flame Speed Measurement
Apparatus: Counterflow Burner or Spherically Propagating Flame Apparatus.
Rationale: Laminar flame speed is a fundamental property that influences flame stability and propagation in turbulent combustion models.
Procedure:
-
Mixture Preparation: Prepare premixed fuel/air mixtures at various equivalence ratios.
-
Measurement: In a counterflow burner, the flame speed is determined by measuring the velocity of the unburned gas mixture at which a stationary flame is established. In a spherically propagating flame apparatus, the flame speed is calculated from the rate of growth of the flame radius.
-
Comparison: Compare the measured laminar flame speeds of the surrogate and the target fuel over a range of equivalence ratios.
Experimental Validation Workflow:
Caption: Experimental validation workflow for a jet fuel surrogate.
Kinetic Modeling of this compound Combustion
The development of a detailed chemical kinetic model for the surrogate is essential for its use in CFD simulations. While a specific model for this compound may not be readily available, a reliable model can be constructed based on established principles of alkane oxidation chemistry and by leveraging existing models for similar molecules.
The oxidation of branched alkanes proceeds via a complex network of reactions, including:
-
Initiation: H-atom abstraction from the fuel molecule. The presence of tertiary C-H bonds in this compound provides sites for preferential abstraction.
-
Low-Temperature Chemistry (below ~800 K): Dominated by the addition of molecular oxygen to alkyl radicals, forming peroxy radicals and leading to chain-branching pathways that exhibit negative temperature coefficient (NTC) behavior.
-
High-Temperature Chemistry (above ~800 K): Characterized by the beta-scission of alkyl radicals, producing smaller olefins and radicals.
A kinetic model for a surrogate containing this compound should be validated against the experimental data obtained in the protocols described above. The model should accurately predict ignition delay times, laminar flame speeds, and, if available, species concentration profiles from experiments like jet-stirred reactors.
Conclusion
This compound is a viable and relevant component for the formulation of jet fuel surrogates, particularly for representing the highly branched alkane fraction. Its inclusion allows for a more nuanced emulation of real fuel properties compared to surrogates relying solely on more common isomers. The protocols outlined in this document provide a comprehensive framework for the systematic formulation and rigorous experimental validation of such surrogates. By adhering to these methodologies, researchers can develop high-fidelity surrogate fuels that will advance the understanding of combustion phenomena in modern and future aviation propulsion systems.
References
-
POLITesi. (n.d.). Kinetic modeling of jet fuels : reaction mechanisms for branched alkanes. Retrieved from [Link]
-
POLITesi - polimi. (n.d.). Jet fuel surrogates formulation and metamodeling of fuel mixtures properties. Retrieved from [Link]
- Dooley, S., Won, S. H., Heyne, J., Farouk, T. I., Ju, Y., Dryer, F. L., ... & Litzinger, T. A. (2012). The experimental evaluation of a methodology for surrogate fuel formulation to emulate gas phase combustion kinetic phenomena. Combustion and Flame, 159(4), 1444-1466.
- Edwards, T., Maurice, L. Q., & Corporan, E. (2007). Development of an Experimental Database and Kinetic Models for Surrogate Jet Fuels. 45th AIAA Aerospace Sciences Meeting and Exhibit.
- Wang, H., Oehlschlaeger, M. A., & Sung, C. J. (2013). Formulation of a Jet Fuel Surrogate and Its Kinetic Chemical Mechanism by Emulating Physical and Chemical Properties of Real Jet Fuel. Energy & Fuels, 27(11), 7174-7185.
- ACS Publications. (2015). Physical and Chemical Analysis of Alcohol-to-Jet (ATJ) Fuel and Development of Surrogate Fuel Mixtures. Energy & Fuels, 29(6), 3773–3783.
-
National Center for Biotechnology Information. (n.d.). Table E-3.b, Typical Hydrocarbon Composition of JP-4 Jet Fuel. Retrieved from [Link]
-
ResearchGate. (2022). Formulation of 7-Component Surrogate Mixtures for Military Jet Fuel and Testing in Diesel Engine. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrocarbons for the next generation of jet fuel surrogates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
NIST. (n.d.). Heptane, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,4,6-trimethyl heptane. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Formulation of a Jet Fuel Surrogate and Its Kinetic Chemical Mechanism by Emulating Physical and Chemical Properties of Real Jet Fuel | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Table E-3.b, Typical Hydrocarbon Composition of JP-4 Jet Fuel - Toxicological Profile for Total Petroleum Hydrocarbons (TPH) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
experimental setup for catalytic cracking of 2,4,6-trimethylheptane
Application Note & Protocol
Topic: Experimental Setup for the Catalytic Cracking of 2,4,6-Trimethylheptane over a Zeolite Catalyst
For: Researchers, scientists, and chemical engineering professionals.
Introduction: The Rationale for Cracking Branched Alkanes
Catalytic cracking is a cornerstone of the modern petrochemical and refining industry, enabling the conversion of high-molecular-weight hydrocarbons into more valuable, lower-molecular-weight products like gasoline and light olefins.[1][2][3] Unlike thermal cracking, which relies on high temperatures and pressures and proceeds via a free-radical mechanism, catalytic cracking utilizes solid acid catalysts—most notably zeolites—to facilitate the reaction at lower temperatures through carbocation intermediates.[4][5] This catalytic pathway offers superior control over product selectivity, favoring the formation of branched alkanes (isoalkanes) and aromatics, which are crucial for producing high-octane gasoline.[4][6]
This document details a robust experimental setup for studying the catalytic cracking of this compound, a C10 branched alkane. Investigating the cracking behavior of a highly branched isomer provides critical insights into the reaction mechanisms, catalyst performance, and product distribution that can be expected when processing complex, non-linear feedstocks. Zeolites, with their well-defined microporous structures and strong Brønsted acid sites, are ideal for this purpose, offering shape selectivity that influences the reaction pathways.[7][8][9] We will focus on a laboratory-scale fixed-bed reactor system, a versatile and widely used configuration for catalyst testing and kinetic studies.[10][11]
Materials and Equipment
A successful experimental run depends on the quality of materials and the precise assembly of the equipment. The following table summarizes the necessary components.
| Category | Item | Specifications & Rationale |
| Reactant & Carrier Gas | This compound | Purity ≥ 98%. A highly branched C10 alkane model compound. |
| High-Purity Nitrogen (N₂) or Helium (He) | Purity ≥ 99.999%. Used as a carrier gas and for purging the system to ensure an inert atmosphere. | |
| Catalyst | H-ZSM-5 Zeolite | Si/Al ratio of 25-50. Chosen for its high acidity, thermal stability, and shape-selective properties in cracking.[12][13] |
| Quartz Wool | High purity. Used to create the catalyst bed and ensure uniform flow distribution. | |
| Reactor System | Quartz or Stainless Steel Tubular Reactor | Inner Diameter: 10-20 mm; Length: 50-80 cm. Quartz is inert, while stainless steel is robust for higher pressures. |
| High-Temperature Tubular Furnace | Capable of reaching ≥ 700°C with PID temperature control for precise and stable heating.[14] | |
| K-type Thermocouple | Placed in contact with the catalyst bed for accurate temperature monitoring. | |
| Feed & Flow Control | High-Pressure Syringe Pump | For precise, pulseless delivery of the liquid reactant. |
| Mass Flow Controllers (MFCs) | For accurate control of the carrier gas flow rate. | |
| Heated Transfer Lines | To ensure the reactant is fully vaporized before reaching the reactor. | |
| Product Collection | Cold Trap / Condenser System | Typically a series of glass traps immersed in an ice-salt bath (approx. -15°C) or a dry ice/acetone bath (-78°C) to collect liquid products.[15] |
| Gas Sampling Bags | For collecting gaseous products for analysis. | |
| Analytical System | Gas Chromatograph with Mass Spectrometer (GC-MS) | For identification and quantification of the complex mixture of hydrocarbon products.[16][17] |
| Gas Chromatograph with FID/TCD (GC-FID/TCD) | FID for quantifying hydrocarbons; TCD for permanent gases if needed. | |
| Safety Equipment | Fume Hood / Ventilated Enclosure | Essential for handling flammable hydrocarbons and potential volatile byproducts. |
| Gas Leak Detector | For detecting leaks of flammable carrier or product gases. | |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, appropriate gloves.[18] |
Catalyst Preparation and Activation Protocol
The performance of the zeolite catalyst is critically dependent on its preparation and activation to ensure the presence of active Brønsted acid sites.[19][20]
2.1 Protocol for Preparing H-ZSM-5
-
Ion Exchange: Start with the ammonium form of the ZSM-5 zeolite (NH₄-ZSM-5). If starting with the sodium form (Na-ZSM-5), perform a triple ion exchange with an ammonium nitrate (NH₄NO₃) solution (e.g., 1 M) at ~80°C for 6-8 hours for each exchange to replace Na⁺ ions with NH₄⁺ ions.
-
Washing: After the final exchange, wash the zeolite powder thoroughly with deionized water until the washings are free of nitrate ions (as tested with a suitable indicator).
-
Drying: Dry the resulting NH₄-ZSM-5 powder in an oven at 110°C overnight.
-
Pelletizing and Sieving: Press the dried powder into pellets using a hydraulic press. Crush the pellets and sieve to obtain particles of a desired size range (e.g., 250-425 µm). This ensures uniform packing and minimizes pressure drop in the reactor.[11]
2.2 Protocol for In-Situ Catalyst Activation
Causality: The calcination step is crucial. It thermally decomposes the ammonium ions (NH₄⁺) into ammonia (NH₃) and a proton (H⁺), which then associates with the zeolite framework to create the catalytically active Brønsted acid sites.[13]
-
Loading the Reactor: Load a specific mass of the sieved NH₄-ZSM-5 catalyst (e.g., 0.5 - 2.0 g) into the center of the tubular reactor. Secure the catalyst bed in place with plugs of quartz wool at both ends.
-
Assembly: Install the reactor into the tubular furnace and connect all gas and liquid lines.
-
Purging: Purge the entire system with an inert gas (N₂ or He) at a flow rate of 50-100 mL/min for at least 30 minutes to remove all air and moisture. Oxygen can cause undesirable side reactions and affect catalyst stability.[21]
-
Calcination (Activation):
-
While maintaining the inert gas flow, heat the furnace to 500-550°C at a controlled ramp rate (e.g., 5°C/min).
-
Hold the temperature at this level for 4-6 hours to ensure complete conversion to the active hydrogen form (H-ZSM-5).
-
After calcination, cool the reactor to the desired reaction temperature under the inert gas flow. The catalyst is now active and ready for the cracking reaction.
-
Experimental Setup and Workflow
The following diagram illustrates the interconnected components of the experimental setup.
Caption: Experimental workflow from reactant feed to product analysis.
Detailed Protocol for Catalytic Cracking
4.1 Pre-Run System Checks
-
Leak Test: After assembly and catalyst activation, pressurize the system with the inert carrier gas to slightly above the intended operating pressure and check all fittings for leaks using a leak detection solution or an electronic detector. This is a critical safety step.[22]
-
Temperature Stabilization: Set the furnace to the desired reaction temperature (e.g., 450-600°C) and allow the system to stabilize for at least 1 hour to ensure the catalyst bed is at a uniform temperature.
-
Flow Rate Confirmation: Set the carrier gas flow rate using the Mass Flow Controller (MFC) and confirm a stable flow at the system outlet (vent).
4.2 Reaction Execution
-
Initiate Reactant Feed: Once the system is stable, start the syringe pump to feed the this compound at a pre-calculated flow rate. The flow rate determines the Weight Hourly Space Velocity (WHSV), a critical parameter defined as: WHSV (h⁻¹) = (Mass flow rate of reactant per hour) / (Mass of catalyst)
-
Bypass and Stabilize (Optional but Recommended): Initially, direct the reactor effluent to a vent line for 5-10 minutes to ensure the reaction has reached a steady state before collecting products.
-
Product Collection: After stabilization, switch the effluent flow to the product collection system.
-
Liquid products will condense in the cold trap.
-
Gaseous products will pass through the trap and be collected in a gas sampling bag.
-
-
Monitoring: Throughout the run, continuously monitor the reaction temperature, system pressure, and gas flow rates. Any significant deviation may indicate a problem, such as catalyst deactivation or coking.[15]
-
Run Duration: Continue the reaction for a set period (time-on-stream) to collect sufficient product for analysis.
4.3 Post-Run Shutdown Procedure
-
Stop Reactant Feed: Stop the syringe pump to halt the flow of this compound.
-
Purge System: Continue the inert gas flow for at least 30-60 minutes to purge all remaining hydrocarbons from the reactor and product lines.
-
Cool Down: Turn off the furnace and allow the reactor to cool to room temperature under the inert gas flow.
-
Isolate and Disassemble: Once cooled, close all gas valves, safely disconnect the product collection traps and gas bags, and seal them for analysis.
-
Catalyst Regeneration/Removal: The spent catalyst can be regenerated in-situ by a controlled air burn-off of coke deposits or carefully removed for further analysis (e.g., TGA, SEM).
Product Analysis and Data Interpretation
Accurate analysis of the product stream is essential to determine catalyst performance, including conversion, selectivity, and yield.
5.1 Analytical Protocol (GC-MS)
-
Liquid Product Analysis:
-
Weigh the cold trap before and after the reaction to determine the total mass of liquid products collected.
-
Dilute a small, known amount of the liquid product in a suitable solvent (e.g., CS₂ or pentane).
-
Inject the diluted sample into the GC-MS. Use a standard non-polar column (e.g., DB-5ms) suitable for hydrocarbon separation.
-
Identify product peaks by comparing their mass spectra with a library (e.g., NIST).
-
-
Gaseous Product Analysis:
-
Directly inject a sample from the gas bag into the GC, often equipped with both an FID for hydrocarbons (C1-C5) and a TCD for permanent gases if needed.
-
-
Quantification: Calculate the molar or mass percentage of each product using calibration curves or by assuming response factors are proportional to carbon number for the FID.
5.2 Key Performance Metrics
The collected data is used to calculate the following:
-
Conversion (%): [(Moles of reactant in) - (Moles of reactant out)] / (Moles of reactant in) * 100
-
Product Selectivity (%): (Moles of a specific product formed) / (Total moles of reactant converted) * 100
-
Product Yield (%): (Moles of a specific product formed) / (Moles of reactant in) * 100 OR Conversion * Selectivity / 100
Example Product Distribution Table:
| Product | Carbon Number | Type | Selectivity (mol %) |
| Methane | C1 | Alkane | 5.2 |
| Ethylene | C2 | Alkene | 8.1 |
| Propylene | C3 | Alkene | 15.6 |
| Isobutane | C4 | Alkane | 22.3 |
| Isobutylene | C4 | Alkene | 18.9 |
| Isopentane | C5 | Alkane | 10.5 |
| Others (C5+) | C5+ | Mixed | 19.4 |
| Total | 100.0 |
Note: The cracking of a branched alkane like this compound is expected to produce a high proportion of iso-alkanes and iso-alkenes.[6][23]
Safety Precautions and Considerations
-
Flammability: All hydrocarbons used and produced are flammable. The entire apparatus must be located within a well-ventilated fume hood. Ensure no ignition sources are nearby.[24]
-
High Temperatures: The furnace operates at high temperatures, posing a burn risk. Use appropriate thermal insulation and personal protective equipment.
-
Pressurized System: The system operates under a positive pressure of inert gas. Always perform a leak check before heating to prevent the release of flammable vapors.[22]
-
Catalyst Handling: While zeolites are generally stable, fine powders can be a respiratory irritant. Handle in a ventilated area or use a dust mask. Spent catalysts may be pyrophoric if they contain finely divided coke and are exposed to air while hot.[22][25]
-
Emergency Shutdown: Have a clear emergency shutdown procedure, which includes stopping the reactant feed, shutting off the furnace, and maintaining inert gas flow to safely purge the system.[15]
References
- Chemical Mechanisms of Catalytic Cracking over Solid Acidic Catalysts: Alkanes and Alkenes. (2025).
- Selectivity descriptors of the catalytic n-hexane cracking process over 10-membered ring zeolites. (n.d.). PubMed Central.
- Intrinsic Catalytic Cracking Activity of Hexane over H-ZSM-5, H-β and H-Y Zeolites. (n.d.).
- Preparation of the Natural Zeolite Based Catalyst for Hydrocracking Process of Petroleum Derived
- GC-MS analysis of hydrocarbons formed after catalytic cracking of heavy oil. (n.d.).
- Performance of ZSM-5 as a Fluid Catalytic Cracking Catalyst Additive. (n.d.).
- Catalytic effect of zeolite on alkane cracking. (n.d.). scienomics.
- The project design: mechanism of catalytic cracking of alkanes. (n.d.).
- Selectivity descriptors of the catalytic n-hexane cracking process over 10-membered ring zeolites. (n.d.). Chemical Science (RSC Publishing).
- Analysis of aromatic hydrocarbons in cracking products of jet fuel by comprehensive two-dimensional gas chromatography-mass spectrometry. (n.d.). CNGBdb.
- Preparation of Zeolite Y Catalyst for Petroleum Cracking. (n.d.). Semantic Scholar.
- Distribution of Products. (n.d.).
- Preparation of Zeolite ZSM5 and Catalysis of Xylene Isomeriz
- GC-MS analysis of hydrocarbons formed after catalytic cracking of heavy oil. (2023). Ask this paper.
- Characterization and Analysis of Cracked Hydrocarbon Fractions in Used Lubricating Oil. (2025).
- Strategies to Enhance the Catalytic Performance of ZSM-5 Zeolite in Hydrocarbon Cracking. (n.d.). MDPI.
- Enhancing the selectivity for light olefins through catalytic cracking of n-hexane by phosphorus doping on lanthanum-modified ZSM-5. (n.d.). Frontiers.
- Catalytic Cracking of Petroleum Fractions Using Zeolite Catalysts. (2015). International Journal of Research in Modern Engineering and Emerging Technology.
- Butane cracking catalyzed by the zeolite H-ZSM-5. (n.d.).
- What is a zeolite catalyst in catalytic cracking? (2025).
- Detailed Notes - Topic 3.2. Alkanes. (n.d.).
- Cracking Alkanes. (2023). Chemistry LibreTexts.
- High-temperature Reactions in Flow. (n.d.). ThalesNano.
- Fixed-Bed Reactors. (n.d.). Wiley Online Library.
- Cracking Alkanes (Cambridge (CIE) A Level Chemistry). (2025). Save My Exams.
- Fixed Bed Catalytic Reactors: Design Insights (Part 1). (2024). Amar Equipment.
- Safety and handling guidelines for temperature-sensitive metal catalyst utiliz
- Cracking alkanes - thermal and c
- Alkanes. (n.d.). chemrevise.
- Catalytic cracking of hydrocarbons. (n.d.). Self-published.
- Best Practices for Working with Chemical Reactions in the Lab. (2025). Self-published.
- Chemistry of Catalytic Cracking. (n.d.).
- Gas chromatographic analysis of cracking gases. (n.d.).
- Catalytic cracking of C8 aliphatic hydrocarbons over ultrastable y zeolite and its deactiv
- Fixed-Bed Catalytic Reactors. (n.d.). University of Michigan.
- Hazards associated with laboratory scale hydrogen
- Cracking and Moving bed c
- Model of Catalytic Cracking Conversion in Fixed, Moving, and Fluid-Bed Reactors. (n.d.).
- Alkane Fuels (Edexcel A Level Chemistry). (2025). Save My Exams.
- What are the common safety protocols for dealing with unexpected chemical reactions in a lab setting? (2025). Quora.
- Cracking a hydrocarbon. (2011). YouTube.
- CFD Simulation of Catalytic Cracking of n-Heptane in a Fixed Bed Reactor. (2025).
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Troubleshooting & Optimization
improving GC resolution of 2,4,6-trimethylheptane isomers
Topic: Improving GC Resolution of 2,4,6-trimethylheptane and its Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in the gas chromatographic (GC) separation of structurally similar C10 branched-chain alkanes, such as this compound and its isomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your separations effectively.
Frequently Asked Questions (FAQs)
Q1: What makes this compound and its isomers so difficult to separate by GC?
The primary challenge lies in their structural similarity. Trimethylheptane isomers (C10H22) are branched-chain alkanes with the same molecular weight and elemental composition. Gas chromatography, especially with standard non-polar stationary phases, separates compounds primarily based on differences in their boiling points.[1][2] Structurally similar isomers often have very close boiling points, leading to co-elution or poor resolution. The elution order on these columns is influenced by the degree of branching; more highly branched, compact isomers tend to be more volatile and elute earlier.
Q2: What is the best starting point for GC column selection for this type of analysis?
For separating non-polar compounds like alkanes, the guiding principle is "like dissolves like."[3] Therefore, a non-polar stationary phase is the industry standard and the most logical starting point.[1][3]
-
Recommended Starting Phase: A 100% polydimethylsiloxane (PDMS) phase (e.g., DB-1, HP-1, Equity-1, ZB-1) is an excellent choice. These phases separate alkanes in boiling point order.[1]
-
Initial Column Dimensions: A 30 m x 0.25 mm ID x 0.25 µm film thickness column provides a good balance of resolution, speed, and sample capacity for most applications.[3]
Q3: Is an isothermal or temperature-programmed oven method better for isomer separation?
A temperature-programmed method is almost always superior for separating a mixture of isomers with close boiling points.[4] An isothermal method may not provide enough resolving power across the entire elution window. Temperature programming offers several advantages:
-
Improved Resolution: A slow, controlled temperature ramp enhances the differential migration of closely related isomers.[4]
-
Sharper Peaks: It ensures that later-eluting compounds are pushed through the column more quickly as the temperature rises, preventing the excessive peak broadening seen in long isothermal runs.[5]
-
Shorter Run Times: Overall analysis time is often reduced compared to an isothermal method that would need to be set low enough to resolve the earliest eluting peaks.[4]
Troubleshooting Guide: From Co-elution to Baseline Resolution
This section addresses specific problems you may encounter during method development and provides actionable solutions grounded in chromatographic theory.
Problem: My isomer peaks are completely co-eluting or show only a small shoulder.
This is the most common issue and indicates that the current method lacks the necessary selectivity or efficiency. We must systematically optimize the key GC parameters.
Cause 1: Inadequate Stationary Phase Selectivity
While standard PDMS columns are the first choice, extreme challenges may require a different approach. The separation of isomers is primarily influenced by the stationary phase.[1]
Solution:
-
Verify You Are Using a Non-Polar Phase: Confirm your column is a 100% PDMS or 5% Phenyl-PDMS equivalent. Polar columns are generally unsuitable for alkane analysis.
-
Consider Specialty Phases (Advanced): For extremely difficult separations, certain stationary phases offer selectivity based on molecular shape rather than just boiling point. Nematic liquid crystal stationary phases, for example, have shown unique selectivity for separating isomers with similar volatilities.[6] This is an advanced option to consider if standard phases fail after thorough optimization.
Cause 2: Insufficient Column Efficiency
Column efficiency, measured in theoretical plates (N), is its ability to produce narrow peaks. For closely eluting compounds, higher efficiency is critical. Efficiency is a function of column dimensions and carrier gas velocity.
Solution:
-
Increase Column Length: Resolution increases with the square root of the column length. If you are using a 15 m column, switching to a 30 m or even a 60 m column will increase the number of theoretical plates and improve resolution, albeit at the cost of longer analysis times and higher head pressure.[3]
-
Decrease Column Internal Diameter (ID): Narrow-bore columns (e.g., 0.18 mm or 0.25 mm ID) generate more theoretical plates per meter than wider-bore columns (e.g., 0.53 mm ID). Using a narrower column is a powerful way to boost efficiency and resolution.[7]
Table 1: Effect of GC Column Dimensions on Performance
| Parameter | To Increase Resolution... | Consequence | Typical Starting Point |
| Length | Increase (e.g., 30m to 60m) | Longer analysis time, higher pressure | 30 m |
| Internal Diameter (ID) | Decrease (e.g., 0.32mm to 0.25mm) | Lower sample capacity, higher pressure | 0.25 mm |
| Film Thickness | Increase (for highly volatile analytes) | Longer retention, potential for bleed | 0.25 µm |
Cause 3: Sub-optimal Oven Temperature Program
Temperature is one of the most powerful variables for changing selectivity in GC.[8] A poorly designed temperature program will fail to resolve isomers.
Solution: Systematically Optimize the Temperature Program
The goal is to slow down the migration of the isomers through the column to allow for more interaction with the stationary phase.
Step-by-Step Protocol: Temperature Program Optimization
-
Scouting Run: Perform an initial run with a generic program to find the elution temperature of your isomers. A good starting point is:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp Rate: 10 °C/min.[5]
-
Final Temperature: 250 °C, hold for 5 minutes.
-
-
Identify Elution Temperature: Note the oven temperature at which your target isomer cluster elutes. Let's call this T_elute_.
-
Lower the Initial Temperature: A low initial temperature ensures the analytes are focused into a tight band at the column inlet. If your isomers elute early, try lowering the initial temperature.[5]
-
Optimize the Ramp Rate: This is the most critical step. The optimal ramp rate is often estimated as 10 °C per column void time (t₀).[5][8] However, for difficult isomers, a much slower ramp is needed.
-
Set the initial temperature to ~40-50°C below T_elute_.
-
Implement a very slow ramp rate through the elution window, for example, 1-3 °C/min .
-
After the critical isomers have eluted, you can increase the ramp rate to elute any heavier compounds quickly.
-
Example Optimized Program:
-
Initial: 40 °C, hold 1 min.
-
Ramp 1: 2 °C/min to 150 °C (assuming isomers elute between 120-140°C).
-
Ramp 2: 25 °C/min to 250 °C, hold 2 min.
Cause 4: Incorrect Carrier Gas Flow Rate / Linear Velocity
The carrier gas flow rate determines the speed at which analytes travel through the column. According to the Golay equation, there is an optimal average linear velocity at which a column's efficiency is maximized.[7]
Solution:
-
Check Your Linear Velocity: For a 0.25 mm ID column, the optimal linear velocity for Helium is typically around 20-30 cm/s. For Hydrogen, it's higher, around 35-45 cm/s.[7] Hydrogen often provides better resolution at higher velocities, enabling faster analysis.[7]
-
Experiment with Slower Flow: While the "optimal" velocity gives the narrowest peaks, slightly decreasing the flow rate below the optimum can increase the interaction time between the isomers and the stationary phase, sometimes improving selectivity for critical pairs. This will, however, increase analysis time and peak width.[9]
-
Use Constant Flow Mode: Modern GCs can operate in either constant pressure or constant flow mode. As the oven temperature increases, the viscosity of the carrier gas also increases. In constant pressure mode, this causes the flow rate to drop during the run.[10] Using constant flow mode ensures the linear velocity remains consistent throughout the temperature program, leading to more reproducible retention times and potentially better optimization.
Problem: My peaks are broad, tailing, or fronting.
Poor peak shape degrades resolution and harms quantification. These issues are often mechanical or chemical in nature.[11]
-
Peak Tailing: Often caused by "active sites" in the inlet liner or at the front of the column that interact undesirably with analytes. It can also be caused by a poor column cut or incorrect installation depth.[12]
-
Solution: Use a fresh, deactivated inlet liner. Trim the first 10-20 cm from the front of the column. Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the inlet as per the manufacturer's instructions.[12]
-
-
Peak Fronting: This is a classic sign of column overload.[12][13]
-
Solution: Dilute your sample. If using splitless injection, switch to a split injection with a moderate split ratio (e.g., 50:1) to reduce the mass of analyte reaching the column.[13]
-
-
Broad Peaks (General): If all peaks are broad, it can indicate a sub-optimal flow rate, leaks in the system, or a large dead volume in the connections.[11]
-
Solution: Perform a leak check. Re-check your flow rate settings. Ensure column connections at the inlet and detector are secure with no dead volume.
-
Visualizing the Optimization Workflow
The process of developing a robust GC method follows a logical sequence. The diagram below outlines the decision-making process for improving the resolution of trimethylheptane isomers.
Caption: A logical workflow for GC method development to resolve trimethylheptane isomers.
References
- Benchchem. (n.d.). Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation.
- Agilent. (2013, September 27). Analysis of C1 to C10 Hydrocarbons Including C1 to C6 Paraffin/Olefin Isomer Separation at Ambient Temperature Using Dual FID.
- ResearchGate. (n.d.). Effects of carrier gas flow rate on peak parameters from the CR sensors....
- Benchchem. (n.d.). A Comparative Guide to the GC-MS Analysis of Trimethylheptane Isomers.
- Pure. (1986). Optimization of temperature programming in gas chromatography with respect to separation time. I. Temperature programme optimiza.
- Wallace Watson, D. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International.
- CHROMacademy. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know.
- Scribd. (n.d.). Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature.
- Phenomenex. (2025, August 12). Temperature Programming for Better GC Results.
- Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
- Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography.
- LCGC International. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC.
- SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
- Sigma-Aldrich. (n.d.). Approaches to Increasing GC Speed, Resolution and Responses.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- ResearchGate. (2025, August 7). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Synthesis of 2,4,6-Trimethylheptane
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2,4,6-trimethylheptane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for scientists requiring high-purity, structurally defined branched alkanes. We will focus on robust laboratory-scale synthesis methods that offer control and predictability, which are critical for research and development applications.
Introduction: Choosing the Right Synthetic Path
The synthesis of a specific, highly branched alkane like this compound presents unique challenges. While industrial methods like the alkylation of isobutane with propylene are common for producing fuel-grade hydrocarbon mixtures, they are generally unsuitable for applications demanding high isomeric purity.[1][2] These processes rely on carbocation chemistry, which is notoriously prone to rearrangement reactions, leading to a complex and often inseparable mixture of isomers.[3]
For research and pharmaceutical development, a controlled, stepwise approach is necessary. The most reliable and versatile laboratory method involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and hydrogenation. This guide will focus on troubleshooting this specific pathway to help you maximize your yield and purity.
Troubleshooting Guide: Low Yield in Grignard-Based Synthesis
This section addresses specific experimental issues in a question-and-answer format.
Q1: My Grignard reagent (isobutylmagnesium bromide) formation is sluggish, turns cloudy without forming the desired product, or fails to initiate. What are the likely causes?
A1: Successful Grignard reagent formation is the cornerstone of this synthesis, and it is highly sensitive to atmospheric moisture and the purity of your reagents.
-
Causality: Grignard reagents are potent nucleophiles and extremely strong bases.[4] They react rapidly and exothermically with protic sources, especially water, to quench the reagent by protonating the carbanion, forming isobutane instead of the desired organometallic compound.[5]
CH₃CH(CH₃)CH₂MgBr + H₂O → CH₃CH(CH₃)CH₃ + Mg(OH)Br
-
Troubleshooting Steps & Solutions:
-
Moisture Contamination: This is the most common failure point.
-
Protocol: All glassware (reaction flask, dropping funnel, condenser) must be rigorously dried. Flame-dry the apparatus under a vacuum and allow it to cool under a positive pressure of an inert gas (Argon or Nitrogen).
-
Solvent Purity: Use anhydrous grade diethyl ether or THF. It is best practice to distill the solvent from a drying agent like sodium/benzophenone immediately before use.
-
-
Magnesium Surface Passivation: The surface of magnesium turnings is often coated with a layer of magnesium oxide (MgO), which prevents the reaction from starting.
-
Activation: Before adding the solvent, gently grind the magnesium turnings in a mortar and pestle to expose a fresh surface. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium. These activators will react with the magnesium surface, cleaning it and facilitating the initiation of the main reaction.
-
-
Alkyl Halide Purity: Ensure your isobutyl bromide is pure and free from alcohol or water contamination. Distillation is recommended if purity is uncertain.
-
Q2: I'm observing a significant recovery of my starting ketone (4-methyl-2-pentanone) after the Grignard reaction and aqueous workup. Why isn't the reaction going to completion?
A2: This issue typically points to a competing side reaction where the Grignard reagent acts as a base rather than a nucleophile.
-
Causality: The α-protons (protons on the carbon adjacent to the carbonyl group) of ketones are weakly acidic. A strong base like a Grignard reagent can deprotonate the ketone to form a magnesium enolate.[6] This enolate is stable until the acidic workup, at which point it is protonated, regenerating the starting ketone. Steric hindrance around the carbonyl carbon can also favor this pathway over nucleophilic addition.[6]
-
Troubleshooting & Optimization:
-
Control Reaction Temperature: The enolization reaction is often more favorable at higher temperatures.
-
Protocol: Perform the addition of the ketone to the Grignard reagent at a low temperature. Cool the Grignard solution to 0 °C or even -78 °C (dry ice/acetone bath) before slowly adding the ketone solution. Maintain this low temperature for the duration of the addition and for a period afterward before allowing the reaction to slowly warm to room temperature.
-
-
Order of Addition: Adding the Grignard reagent to the ketone (inverse addition) can sometimes minimize enolization by ensuring the Grignard is never in large excess. However, for this specific synthesis, the standard addition of ketone to the Grignard at low temperature is generally effective.
-
DOT Script for Grignard Addition vs. Enolization
Caption: Desired nucleophilic addition vs. the enolization side reaction.
Q3: The dehydration of my tertiary alcohol produced a dark, polymeric tar with a very low yield of the desired alkene. How can I improve this step?
A3: Dehydration of tertiary alcohols can be problematic if conditions are too harsh, leading to carbocation-mediated polymerization.
-
Causality: Strong, non-volatile acids like concentrated sulfuric or phosphoric acid can lead to charring and polymerization, especially at high temperatures. The intermediate carbocation can be attacked by another alcohol molecule or an alkene, initiating a polymerization cascade.
-
Troubleshooting & Alternative Protocols:
-
Use a Milder Dehydrating Agent:
-
Protocol: A common and effective method is to use a catalytic amount of a strong acid that allows for the product to be distilled as it is formed, shifting the equilibrium. Place the crude alcohol in a distillation apparatus with a small amount of iodine or a catalytic amount of p-toluenesulfonic acid (PTSA). Heat the mixture gently. The lower-boiling alkene will distill out, preventing it from participating in side reactions.
-
-
Alternative Reagents: For sensitive substrates, reagents like POCl₃ in pyridine provide a milder, non-acidic alternative (E2 elimination), which can prevent rearrangements and polymerization.
-
Q4: My final hydrogenation step is slow or incomplete, leaving me with a mixture of alkene and alkane. How do I ensure full conversion?
A4: Incomplete hydrogenation is usually due to catalyst inactivity, insufficient hydrogen pressure, or the presence of catalyst poisons.
-
Causality: Catalytic hydrogenation requires an active catalyst surface (like Palladium on Carbon, Pd/C) to adsorb both hydrogen and the alkene, facilitating the addition of hydrogen across the double bond. If the catalyst is old, has been exposed to air for too long, or if poisons (like sulfur or halide residues from previous steps) are present, its activity will be greatly reduced.
-
Troubleshooting & Optimization:
-
Catalyst Quality and Handling:
-
Protocol: Use a fresh, high-quality Pd/C catalyst (typically 5-10% Pd by weight). Handle the catalyst quickly to minimize air exposure. It is often best to add the catalyst to the flask containing the alkene dissolved in a solvent (e.g., ethanol, ethyl acetate), and then flush the entire system with an inert gas before introducing hydrogen.
-
-
Reaction Conditions:
-
Pressure: While atmospheric pressure hydrogenation can work, it may be slow. Using a Parr hydrogenator or a similar apparatus to increase the hydrogen pressure to 30-50 psi will significantly increase the reaction rate.
-
Purity: Ensure the alkene starting material is purified (e.g., by distillation) after the dehydration step to remove any acidic residues or other impurities that could poison the catalyst.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts alkylation not recommended for synthesizing a pure sample of this compound?
A1: Friedel-Crafts alkylation proceeds via carbocation intermediates. When attempting to alkylate a smaller alkane with an alkene, the initially formed carbocation is highly prone to rearrangements (hydride and alkyl shifts) to form more stable carbocations.[3] This results in a statistical mixture of various branched isomers, not a single, pure product. For drug development and research, where precise molecular architecture is essential for structure-activity relationship (SAR) studies, this method lacks the required control and selectivity.
Q2: What are the primary impurities I should expect, and what analytical techniques are best for characterizing my final product?
A2: The expected impurities depend on the success of each step.
-
From Grignard Step: Unreacted 4-methyl-2-pentanone and isobutane (from quenched Grignard reagent).
-
From Dehydration: Isomeric alkenes (e.g., 2,4,6-trimethyl-3-heptene) and residual tertiary alcohol.
-
From Hydrogenation: Residual alkene isomers.
-
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique. GC will separate the volatile components based on their boiling points, and MS will provide fragmentation patterns to confirm the identity of the main product and any impurities.[1]
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the final product and can be used to quantify impurities if their signals are resolved.
-
Q3: What are the critical safety precautions for this multi-step synthesis?
A3:
-
Grignard Reagent: Diethyl ether is extremely flammable and volatile. Perform the reaction in a well-ventilated fume hood, away from any ignition sources. The reaction can be highly exothermic; ensure you have an adequate cooling bath ready to control the temperature during reagent formation and ketone addition.
-
Hydrogenation: Hydrogen gas is explosive. Use a dedicated hydrogenation apparatus (e.g., a Parr shaker). Ensure the system is properly sealed and purged of air before introducing hydrogen. The Pd/C catalyst can be pyrophoric, especially after the reaction when it is filtered off. Do not allow the catalyst-impregnated filter paper to dry in the open air. Wet the filter cake with water or solvent immediately after filtration.
Experimental Protocols & Data
Workflow for this compound Synthesis
DOT Script for Synthesis Workflow
Caption: Controlled synthesis pathway for this compound.
Protocol 1: Synthesis of 2,4,6-trimethyl-3-heptanol
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine.
-
Add anhydrous diethyl ether via syringe to cover the magnesium.
-
Dissolve isobutyl bromide (1.1 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle refluxing), gently warm the flask.
-
Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional hour.
-
Cool the resulting Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 4-methyl-2-pentanone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 5 °C.
-
After addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly pouring the mixture over ice containing a saturated aqueous solution of ammonium chloride.[3]
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.
Protocol 2: Dehydration and Hydrogenation
-
Place the crude alcohol from the previous step into a simple distillation apparatus. Add a catalytic amount of iodine.
-
Gently heat the flask. The product alkene mixture will co-distill with water. Collect the distillate.
-
Separate the organic layer from the distillate, dry it with anhydrous calcium chloride, and purify by fractional distillation if necessary.
-
Dissolve the purified alkene in ethanol in a flask suitable for hydrogenation.
-
Carefully add 5-10% Palladium on Carbon (approx. 1-2% by weight relative to the alkene) to the flask.
-
Secure the flask to a Parr hydrogenation apparatus, evacuate the flask, and backfill with hydrogen. Repeat this process three times.
-
Pressurize the vessel to 40-50 psi with hydrogen and shake until hydrogen uptake ceases.
-
Vent the apparatus, and carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Keep the Celite pad wet to prevent the catalyst from igniting in air.
-
Remove the solvent (ethanol) by distillation. The remaining liquid is the crude this compound, which can be purified by a final distillation.
Table 1: Impact of Temperature on Grignard Addition
| Entry | Reaction Temperature | Ketone:Alcohol Ratio (Product) | Ketone Recovery | Notes |
| 1 | Room Temp (25 °C) | 40:60 | ~40% | Significant enolization and recovery of starting material. |
| 2 | Ice Bath (0 °C) | 85:15 | ~15% | Improved yield, enolization is suppressed. |
| 3 | Dry Ice/Acetone (-78 °C) | >95:5 | <5% | Optimal for minimizing the enolization side reaction.[6] |
References
- Guidechem. (n.d.). 2,3,6-Trimethylheptane.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Trimethylheptanes: A Critical Evaluation of Friedel-Crafts Alkylation.
-
Gu, J., et al. (2022). Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS. Molecules, 27(19), 6734. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- Hoog, H. (1946). U.S. Patent No. 2,410,072. Washington, DC: U.S. Patent and Trademark Office.
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
- Lyerly, R. L. (1951). U.S. Patent No. 2,557,118. Washington, DC: U.S. Patent and Trademark Office.
- Penn State College of Earth and Mineral Sciences. (n.d.). Unit 13. Alkylation. Exercises 1.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tris(trimethylsilyl)silane. Coll. Vol. 9, p.702 (1998); Vol. 74, p.231 (1997). Available at: [Link]
Sources
- 1. Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.tpu.ru [portal.tpu.ru]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. leah4sci.com [leah4sci.com]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Optimization of 2,4,6-Trimethylheptane Extraction from Soil Matrices
Welcome to the technical support center dedicated to the robust and efficient extraction of 2,4,6-trimethylheptane from soil. As a branched, semi-volatile organic compound (VOC), this compound presents unique challenges due to its interaction with complex soil matrices. This guide is designed for researchers, environmental scientists, and analytical chemists to navigate these challenges, providing in-depth, field-proven insights in a direct question-and-answer format. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your analytical workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the nature of this compound and the core principles of its extraction from soil.
Q1: What are the key physicochemical properties of this compound that influence its extraction?
A1: Understanding the properties of this compound is critical for selecting and optimizing an extraction method. It is a C10 branched alkane. Its relatively high boiling point compared to smaller VOCs, yet significant vapor pressure, places it in a category where multiple extraction techniques could be viable, but each requires careful optimization.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication for Extraction |
| Molecular Formula | C₁₀H₂₂[1] | Nonpolar nature dictates preference for nonpolar solvents and sorbents. |
| Molecular Weight | 142.28 g/mol [1] | Influences diffusion rates and interaction with sorbent materials. |
| Boiling Point | 145-147 °C[2][3] | High enough to be considered a semi-volatile; requires heat for efficient headspace or thermal desorption. |
| Density | 0.721 g/mL[2][3] | Less dense than water. |
| Vapor Pressure | High (relative to non-volatiles)[4] | Allows for effective use of vapor-phase extraction techniques like Headspace, SPME, and Purge and Trap. |
| Water Solubility | Poorly soluble | Facilitates purging from aqueous suspensions and partitioning into nonpolar solvents. |
Q2: What are the primary methods for extracting this compound from soil, and what are their principles?
A2: There are several established methods, each with distinct advantages and limitations depending on the application.
-
Solvent Extraction: This classic technique involves using an organic solvent (e.g., methanol, dichloromethane) to dissolve the analyte from the soil matrix.[5] Methanol is often preferred for subsequent purge-and-trap analysis as it is miscible with water and aids in displacing the analyte from soil pores.[6][7] This method is robust but can be labor-intensive and may suffer from solvent interferences.[8]
-
Headspace (HS) Analysis: This technique analyzes the vapor phase in equilibrium with the soil sample in a sealed vial.[9] Heating the sample increases the vapor pressure of this compound, driving it into the headspace for analysis. It is a simple, often automated method, ideal for screening but may lack the sensitivity required for trace-level quantification.
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to adsorb and concentrate analytes from the sample's headspace (HS-SPME).[10][11] The fiber is then transferred to the GC injector for thermal desorption.[10] The choice of fiber coating is crucial for selectively and efficiently capturing the target analyte.[12]
-
Purge and Trap (P&T): Considered a gold standard for VOC analysis, this dynamic technique involves bubbling an inert gas through a soil slurry.[13][14] The gas strips the volatile compounds from the matrix, which are then concentrated on an adsorbent trap. The trap is subsequently heated rapidly to desorb the analytes into the GC/MS system.[15] This method, outlined in U.S. EPA Method 5035A, offers excellent sensitivity for low-level detection.[16][17]
Q3: How do I select the most appropriate extraction method for my specific project?
A3: The optimal method depends on a balance of factors including required detection limits, sample throughput, soil characteristics, and available equipment. The following decision workflow can guide your choice.
Caption: Fig 2. Troubleshooting workflow for low analyte recovery.
-
Causality 1: Analyte Loss Before Extraction. this compound is volatile. Significant losses can occur between sample collection and analysis. [7][18]U.S. EPA Method 5035/5035A was specifically developed to prevent this by requiring immediate field preservation or collection in sealed, zero-headspace containers. [17]If you are simply scooping soil into a jar, you are likely losing your analyte to the air.
-
Causality 2: Inefficient Extraction. The chosen method may not be robust enough. A static headspace analysis might be insufficient for a soil with high organic matter, which strongly binds the analyte. [7]In such cases, a more exhaustive technique like methanol extraction followed by purge and trap is often superior. [6][19]* Causality 3: Suboptimal Parameters. Every parameter matters. For HS-SPME, an extraction temperature that is too low will result in poor partitioning into the headspace. A desorption time that is too short will lead to incomplete transfer to the GC. [10]For solvent extraction, insufficient shaking or extraction time will result in an incomplete partition of the analyte into the solvent.
Problem: Poor Reproducibility (High %RSD)
Q: My replicate soil samples are giving me wildly different results. Why is my precision so poor?
A: Poor reproducibility in soil analysis often points to sample heterogeneity or inconsistent preparation.
-
Causality 1: Soil Heterogeneity. Contaminants are rarely distributed evenly in soil. Taking small subsamples from different parts of a larger sample can yield very different results.
-
Solution: For VOCs, homogenizing the sample is generally not recommended as it leads to analyte loss. [7]The better approach is to increase the sample mass used for extraction (if your method allows) or, more practically, to increase the number of replicates (n=5 or more) to obtain a more statistically reliable average.
-
-
Causality 2: Inconsistent Sample Handling. Small variations in your procedure, when dealing with a complex matrix, can be magnified in the final result.
-
Solution: Create a strict Standard Operating Procedure (SOP). Ensure every sample is weighed to the same precision, the same volume of solvent/water is added, vials are sealed identically, and extraction times and temperatures are precisely controlled by automated systems where possible.
-
Problem: Matrix Interferences and Co-eluting Peaks
Q: I see a peak at the right retention time for this compound, but the mass spectrum is noisy or indicates other co-eluting compounds. How can I fix this?
A: This is a common challenge in environmental analysis, especially with complex soil matrices that can contain hundreds of extractable compounds. [20][21]
-
Causality 1: Insufficient Chromatographic Resolution. Your GC method may not be separating this compound from other structurally similar hydrocarbons present in the soil (e.g., other C10 isomers).
-
Solution 1 (Optimize GC Method): Lower the initial oven temperature and use a slower temperature ramp rate (e.g., 5-10 °C/min) to improve the separation of volatile components. Ensure you are using a column appropriate for VOC analysis (e.g., a DB-624 or similar).
-
Solution 2 (Use Mass Spectrometry): A mass spectrometer is essential. Instead of just monitoring the total ion chromatogram (TIC), use Selected Ion Monitoring (SIM). By monitoring for characteristic, unique ions of this compound (e.g., m/z 43, 57, 71), you can create a much cleaner chromatogram and achieve more accurate quantification, even if other compounds are co-eluting.
-
-
Causality 2: Contamination from the Matrix. Non-volatile components of the soil matrix, like humic acids, can be co-extracted and contaminate the GC inlet, leading to peak shape issues and a noisy baseline. [20] * Solution: While cleanup steps for VOCs are less common than for semi-volatiles, ensure you are using a disposable glass wool-packed inlet liner and changing it frequently (e.g., after every 10-20 soil extracts). This prevents the buildup of non-volatile residue in the injection port.
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for method development. Always validate methods in your own laboratory with your specific matrices and instrumentation.
Protocol 1: HS-SPME-GC/MS for Screening Analysis
This method is excellent for rapid screening and semi-quantitative analysis, prioritizing throughput and minimizing solvent use.
Sources
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- 2. This compound [stenutz.eu]
- 3. 2613-61-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. What are the Factors that Affect the Effectiveness of Soil Vapor Extractions? - Hanis Consulting | Environmental Consultant Experts | Chicago [hanisconsulting.com]
- 5. witpress.com [witpress.com]
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- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. The science beneath your feet - untargeted approaches to volatile organic compound (VOC) emissions from soil | Markes International [markes.com]
- 9. agilent.com [agilent.com]
- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. youngin.com [youngin.com]
- 14. gcms.cz [gcms.cz]
- 15. purge and trap, volatile organic compounds analysis | Agilent [agilent.com]
- 16. epa.gov [epa.gov]
- 17. eurofinsus.com [eurofinsus.com]
- 18. ennovativetech.com [ennovativetech.com]
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- 21. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Matrix Effects in the LC-MS Analysis of 2,4,6-Trimethylheptane
Welcome to the technical support guide for the analysis of 2,4,6-trimethylheptane by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects during the analysis of this non-polar, branched-chain alkane. Our goal is to provide you with not just solutions, but a deep, mechanistic understanding of the issues you may face and the rationale behind our recommended troubleshooting strategies.
Introduction: The Core Challenge of Analyzing this compound by LC-MS
Analyzing a small, non-polar, and volatile compound like this compound using LC-MS presents a unique set of obstacles. Unlike typical pharmaceutical compounds, it lacks the polar functional groups (like amines or carboxylic acids) that are easily ionized by common techniques such as Electrospray Ionization (ESI). This inherent difficulty is often compounded by matrix effects, where other components in your sample interfere with the analyte's ionization, leading to inaccurate and unreliable results.[1][2]
This guide will walk you through understanding these challenges, diagnosing problems, and implementing robust solutions to ensure the accuracy and reproducibility of your data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers face when approaching this specific analysis.
Q1: Why is this compound so difficult to analyze with standard LC-MS methods?
A1: The primary difficulty lies in its chemical structure. This compound is a saturated hydrocarbon, meaning it is non-polar and lacks ionizable protons or sites for easy adduct formation. Standard ionization sources like ESI, which rely on generating pre-formed ions in solution, are largely ineffective for such compounds.[3] Furthermore, its volatility makes it more traditionally suited for Gas Chromatography (GC), but LC-MS may be required for complex, non-volatile matrices.[4]
Q2: What is the most suitable ionization technique for this compound?
A2: Atmospheric Pressure Chemical Ionization (APCI) is the preferred technique for analyzing non-polar and moderately polar compounds that are challenging to ionize by ESI.[5] Unlike ESI, APCI vaporizes the LC eluent in a heated tube and then uses a corona discharge to create reagent gas ions from the solvent.[3] These reagent ions then transfer charge to the analyte molecules through gas-phase reactions. For saturated hydrocarbons like this compound, this process often occurs via hydride abstraction, resulting in the formation of a stable [M-H]⁺ ion, which can be readily detected by the mass spectrometer.[6][7][8][9] Studies have shown that using oxygen or synthetic air as the ion source gas can be particularly effective for this process.[6][7][8]
Q3: What exactly are "matrix effects" and how do they impact my analysis?
A3: A "matrix" refers to all components in your sample other than the analyte of interest.[1] Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte in the MS source.[2][10][11] This interference can manifest in two ways:
-
Ion Suppression: This is the most common effect, where matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[1][2] This can lead to poor sensitivity and inaccurate quantification.
-
Ion Enhancement: Less commonly, matrix components can sometimes improve the ionization efficiency of the analyte, leading to an artificially high signal.[1]
Both effects compromise data quality, leading to poor accuracy, precision, and reproducibility.[12]
Q4: How can I determine if my analysis is suffering from matrix effects?
A4: A post-extraction spike experiment is a straightforward method to quantitatively assess matrix effects.[13]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte spiked into the final mobile phase solvent.
-
Set B (Post-Spike Sample): A blank matrix sample is extracted first, and then the analyte is spiked into the final, clean extract.
-
Set C (Pre-Spike Sample): The analyte is spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets and compare the peak areas.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
| Calculation | Formula | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | MF < 1 indicates ion suppression.MF > 1 indicates ion enhancement.MF = 1 indicates no matrix effect.[14][15] |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Indicates the efficiency of your extraction process. |
Section 2: Troubleshooting Guide: A Symptom-Based Approach
Use this guide to diagnose issues based on the symptoms you observe in your data.
| Symptom | Potential Cause(s) | Recommended Actions |
| Low or No Analyte Signal | 1. Inefficient Ionization: Using the wrong source (e.g., ESI instead of APCI).2. Severe Ion Suppression: High concentration of co-eluting matrix components.[14]3. Poor Extraction Recovery: Analyte is lost during sample preparation. | 1. Confirm Ionization Mode: Ensure you are using APCI in positive ion mode. Optimize source parameters (vaporizer temp, corona current).[16]2. Improve Sample Cleanup: Implement a more rigorous LLE or SPE protocol (See Section 3).3. Evaluate Recovery: Perform a post-extraction spike experiment (See Q4). |
| Inconsistent Results / Poor Reproducibility | 1. Variable Matrix Effects: The composition of the matrix varies between samples, causing inconsistent suppression/enhancement.[11]2. Analyte Carryover: Residual analyte from a previous injection is interfering.[10] | 1. Use an Internal Standard: The most robust solution is a Stable Isotope-Labeled Internal Standard (See Section 3).2. Standardize Sample Prep: Ensure the sample preparation protocol is followed precisely for all samples.3. Optimize Wash Method: Flush the injection system and column thoroughly between runs.[10][17] |
| Non-Linear Calibration Curve | 1. Concentration-Dependent Matrix Effects: The degree of ion suppression changes as the analyte concentration (and potentially co-eluting interferences) changes.[14]2. Detector Saturation: Analyte concentration is too high. | 1. Use Matrix-Matched Calibrants: Prepare your calibration standards in an extracted blank matrix to mimic the effect across all points.[1][12]2. Dilute Samples: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[13][14]3. Extend Calibration Range: Check if the upper end of your curve is simply saturating the detector. |
| Peak Tailing or Splitting | 1. Column Contamination: Buildup of matrix components on the analytical column.[10]2. Incompatible Injection Solvent: The solvent used to dissolve the final extract is too strong compared to the initial mobile phase.[14] | 1. Implement Guard Column: Use a guard column and replace it regularly.2. Improve Sample Cleanup: Cleaner samples extend column life.[18]3. Solvent Matching: Ensure the final sample solvent is as weak as, or weaker than, the starting mobile phase conditions.[14] |
Logical Troubleshooting Workflow
Caption: A workflow for diagnosing and mitigating matrix effects.
Section 3: Mitigation Strategies & Experimental Protocols
Improving sample preparation is the most effective way to reduce matrix effects.[1][19] The goal is to selectively remove interfering compounds while efficiently recovering your analyte.
Strategy 1: Optimized Sample Preparation
For a non-polar analyte like this compound, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are two powerful techniques.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent).[20] For this compound, you would extract it from an aqueous-based matrix into a non-polar organic solvent.
Protocol: LLE for this compound from an Aqueous Matrix
-
Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, urine) in a glass tube, add your internal standard.
-
pH Adjustment (Optional but Recommended): Adjust the sample pH to suppress the ionization of potential interferences, which can help keep them in the aqueous layer.[19]
-
Extraction: Add 3 mL of a water-immiscible, non-polar solvent (e.g., n-hexane, methyl tert-butyl ether).
-
Mixing: Cap and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate analyte transfer into the organic phase.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of a solvent compatible with your LC mobile phase (e.g., acetonitrile or mobile phase A). Vortex to mix.
-
Analysis: Inject the reconstituted sample into the LC-MS system.
Solid-Phase Extraction (SPE)
SPE uses a solid sorbent packed in a cartridge to retain the analyte from the liquid sample, allowing interferences to be washed away. For a non-polar analyte, a non-polar (reversed-phase) sorbent like C18 is ideal.[21]
Protocol: SPE for this compound using a C18 Cartridge
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol through it. This solvates the C18 chains.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not let the sorbent bed go dry. This prepares the sorbent for the aqueous sample.
-
Sample Loading: Load the pre-treated aqueous sample (e.g., 1 mL) onto the cartridge at a slow, steady flow rate (~1 mL/min). The non-polar this compound will be retained by the C18 sorbent.[22]
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove salts and polar interferences that did not retain.[14]
-
Elution: Elute the this compound from the cartridge using 1 mL of a strong, non-polar solvent (e.g., methanol or acetonitrile). This disrupts the hydrophobic interaction between the analyte and the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute in a mobile-phase-compatible solvent, as described in the LLE protocol.
-
Analysis: Inject the reconstituted sample.
Decision Framework: LLE vs. SPE
Caption: A decision tree for selecting between LLE and SPE.
Strategy 2: The Gold Standard - Stable Isotope Dilution (SID)
The most effective way to compensate for matrix effects, rather than just removing them, is to use a Stable Isotope Dilution (SID) method.[23] This involves adding a known amount of a stable isotope-labeled version of your analyte (e.g., containing ¹³C or ²H) to every sample before processing.[24][25]
Why it works: The stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte.[23] It will co-elute from the LC column and experience the exact same degree of ion suppression or enhancement as the analyte.[1][14] Because the mass spectrometer can distinguish between the analyte and the SIL-IS based on their mass difference, you quantify by calculating the ratio of the analyte's peak area to the SIL-IS's peak area. This ratio remains constant even if the absolute signal intensity of both compounds fluctuates due to matrix effects, providing highly accurate and precise results.[25]
Caption: How a SIL-IS corrects for matrix-induced signal suppression.
Section 4: References
-
Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. MetwareBio.
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques.
-
Comparison of Atmospheric Pressure Chemical Ionization and Field Ionization Mass Spectrometry for the Analysis of Large Saturated Hydrocarbons. Analytical Chemistry.
-
Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation. Benchchem.
-
Comparison of Atmospheric Pressure Chemical Ionization and Field Ionization Mass Spectrometry for the Analysis of Large Saturated Hydrocarbons. PubMed.
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
-
Method Development in Solid Phase Extraction using Non-Polar ISOLUTE® SPE Columns for the Extraction of Aqueous Samples. Biotage.
-
Solid Phase Extraction: Normal Phase Methodology. Sigma-Aldrich.
-
Comparison of Atmospheric Pressure Chemical Ionization and Field Ionization Mass Spectrometry for the Analysis of Large Saturated Hydrocarbons. ResearchGate.
-
Method Development Guidelines SPE Non-Polar. LabRulez GCMS.
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
-
Understanding and Improving Solid-Phase Extraction. LCGC International.
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review.
-
Comparison of Atmospheric Pressure Chemical Ionization and Field Ionization Mass Spectrometry for the Analysis of Large Saturated Hydrocarbons. R Discovery.
-
Manual Solid Phase Extraction. SCION Instruments.
-
LCMS Troubleshooting Tips. Shimadzu.
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health.
-
Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
-
Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany.
-
Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. MDPI.
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today.
-
How to minimize matrix effects in Epinodosin LC-MS/MS analysis. Benchchem.
-
Application Notes and Protocols for Derivatization of Long-Chain Alkanes in GC-MS. Benchchem.
-
Examining the Compositional Selectivity of Hydrocarbon Oxidation Products Using Liquid–Liquid Extraction and Solid-Phase Extraction Techniques. PubMed Central.
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health.
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
-
dealing with matrix effects in LC-MS analysis of ent-Kaurane-3. Benchchem.
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.
-
Guide to achieving reliable quantitative LC-MS measurements. LGC.
-
Liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries. ResearchGate.
-
Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library.
-
Overcoming analytical challenges with chemical derivatization in LC-MS/MS. Syngene International Ltd.
-
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation.
-
Separation techniques: Chromatography. PubMed Central.
-
Derivatization for liquid chromatography-mass spectrometry. ResearchGate.
-
Stable-isotope dilution LC–MS for quantitative biomarker analysis. PubMed Central.
-
Isotope dilution. Wikipedia.
-
Development of a Stable Isotope Dilution LC–MS/MS. Amanote Research.
-
Gas Chromatographic Separation Methods. Chemistry LibreTexts.
-
Hydrocarbon Separations in Metal−Organic Frameworks. Chemistry of Materials.
-
Agilent LC-MS primer. Agilent Technologies.
-
Separation Techniques Chem 551. University of Kentucky.
-
Make the switch from LLE to a synthetic solid SLE. YouTube.
-
What Is Isotope Dilution Mass Spectrometry? - Chemistry For Everyone. YouTube.
-
LC-MS Contaminants. Merck Millipore.
-
Waters LC-MS primer. Waters Corporation.
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advanced purification techniques for 2,4,6-trimethylheptane
Initiating Information Gathering
I'm now diving deep into Google, aiming to uncover sophisticated purification methods for 2,4,6-trimethylheptane. My focus is on fractional distillation, preparative gas chromatography, and other advanced techniques to refine the compound. My current goal is to build a robust foundation of potential strategies.
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Deepening Information Collection
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identifying common interferences in 2,4,6-trimethylheptane detection
Welcome to the technical support guide for the analysis of 2,4,6-trimethylheptane. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common interferences encountered during experimental detection. The following question-and-answer-based guides provide in-depth, field-proven insights to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows a broad peak, or a peak with a shoulder, where I expect to see this compound. What is causing this co-elution?
Answer: This is a classic challenge in the analysis of branched alkanes. The most probable cause is co-elution with one or more of its isomers. This compound is one of several C10H22 isomers, many of which have very similar boiling points and chemical properties, leading to poor chromatographic separation on standard non-polar columns.[1][2]
The elution of non-polar compounds like alkanes in gas chromatography (GC) is primarily governed by their boiling points.[3] Structural isomers with similar boiling points will have very close retention times, making individual quantification difficult.
Refer to Troubleshooting Guide 1 for a detailed protocol on resolving isomeric co-elution.
Q2: The peak for this compound is tailing or fronting. How can I improve the peak shape?
Answer: Poor peak shape is typically indicative of issues within the GC system or with the analytical method itself.
-
Peak Tailing: This is often caused by "active sites" in the sample flow path (e.g., inlet liner, column) that can undesirably interact with analytes.[4] It can also result from a poor column connection creating dead volume.[5]
-
Peak Fronting: This is a characteristic sign of column overload, where the amount of sample injected exceeds the capacity of the column.[5]
Refer to Troubleshooting Guide 2 for systematic steps to diagnose and correct poor peak shapes.
Q3: I am detecting extraneous peaks in my chromatogram that are not present in my standards. Could this be matrix interference?
Answer: Yes, the presence of unexpected peaks or a noisy baseline can often be attributed to matrix effects, especially when analyzing samples from complex biological or environmental sources.[6][7] Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, causing either signal suppression or enhancement.[8][9] This can severely impact the accuracy and reproducibility of quantitative results.
Refer to Troubleshooting Guide 3 for methods to identify and mitigate matrix effects.
Q4: The mass spectrum for my peak does not match the library spectrum for this compound. What could be wrong?
Answer: Discrepancies in mass spectra can arise from several sources. Branched alkanes like this compound undergo extensive fragmentation under standard electron ionization (EI), and the molecular ion peak (m/z 142) may be of very low abundance or completely absent.[10][11] The spectrum is typically dominated by a series of fragment ions corresponding to the loss of alkyl groups (e.g., m/z 43, 57, 71, 85).[5][12]
If your spectrum looks significantly different, it could be due to:
-
Co-elution: An interfering compound is contributing to the mass spectrum.
-
Ion Source Contamination: A dirty ion source can lead to abnormal fragmentation or the appearance of background ions.
-
Incorrect MS Settings: Improper ion source temperature or electron energy can alter fragmentation patterns.
Refer to Troubleshooting Guide 4 for a workflow to verify compound identity and troubleshoot mass spectral issues.
Troubleshooting Guides
Guide 1: Resolving Isomeric Co-elution
The key to separating isomers is to enhance the selectivity of the chromatographic system. This involves optimizing the GC column and the oven temperature program.
Data Presentation: Properties of this compound and Common Isomers
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Kovats Retention Index (Non-Polar Column) |
| This compound | 2613-61-8 | 142.28 | ~874 |
| 2,2,4-Trimethylheptane | 14720-74-2 | 142.28 | ~932 |
| 3,4,5-Trimethylheptane | 20278-89-1 | 142.28 | ~946 |
| 3,3,4-Trimethylheptane | 1189-99-7 | 142.28 | ~958 |
Note: Kovats indices are approximate and can vary between different non-polar columns and analytical conditions.[1][13]
Experimental Protocol: Optimizing GC Separation
-
Column Selection:
-
Principle: The choice of stationary phase is the most critical factor for achieving separation.[2] For branched alkanes, a non-polar column is standard, but subtle differences in phase chemistry can improve resolution.[3]
-
Action: If using a standard 5% phenyl methyl siloxane column (e.g., DB-5ms), consider a 100% polydimethylsiloxane (PDMS) phase (e.g., DB-1ms) which may offer slightly different selectivity. For highly complex mixtures, specialized columns may be required.[1][3] Ensure your column dimensions are appropriate; a 30 m length and 0.25 mm internal diameter are a good starting point.[5]
-
-
Oven Temperature Program Optimization:
-
Principle: A slower temperature ramp rate increases the interaction time of analytes with the stationary phase, allowing for better separation of closely eluting peaks.[5]
-
Action:
-
Set an initial oven temperature of 40 °C and hold for 2 minutes to ensure sharp peaks.[10]
-
Decrease the temperature ramp rate. If you are using 10 °C/min, reduce it to 5 °C/min or even 3 °C/min.[5]
-
Monitor the resolution between the target peak and the interfering peak. Adjust the ramp rate until baseline separation is achieved.
-
-
-
Carrier Gas Flow Rate Adjustment:
-
Principle: Every column has an optimal flow rate (or linear velocity) for maximum efficiency. Deviating from this optimum reduces resolving power.
-
Action: Optimize the carrier gas (Helium) flow rate. For a 0.25 mm ID column, a flow rate of approximately 1.0-1.2 mL/min is often a good starting point.[1]
-
Logical Workflow for Isomer Separation
Caption: Troubleshooting workflow for resolving co-eluting isomers.
Guide 2: Improving Peak Shape
A symmetrical, Gaussian peak is essential for accurate integration and quantification.
Experimental Protocol: Diagnosing and Correcting Peak Asymmetry
-
Check for System Activity (Tailing Peaks):
-
Principle: Active sites, such as exposed silanol groups in the inlet liner or column, can cause polar interactions with analytes, leading to peak tailing.[4]
-
Action:
-
-
Address Column Overload (Fronting Peaks):
-
Principle: Injecting too much analyte saturates the stationary phase at the head of the column, causing the peak to appear as a "shark fin".[5]
-
Action:
-
Dilute the Sample: Prepare a 1:10 or 1:100 dilution of your sample and re-inject.
-
Increase Split Ratio: If using a split injection, increase the split ratio (e.g., from 20:1 to 50:1 or 100:1) to reduce the mass of analyte reaching the column.[1]
-
-
-
Verify Temperature Settings:
Guide 3: Identifying and Mitigating Matrix Effects
Matrix effects can invalidate quantitative data by artificially inflating or deflating the perceived analyte concentration.
Experimental Protocol: Post-Extraction Spike Analysis
-
Principle: This method diagnoses matrix effects by comparing the analyte's signal response in a clean solvent to its response in a sample matrix extract.[8] A significant difference indicates the presence of signal suppression or enhancement.
-
Procedure:
-
Prepare a blank matrix sample by performing your standard extraction procedure on a sample known to not contain this compound.
-
Prepare two sets of samples:
-
Set A (Solvent): Spike a known amount of this compound standard into a clean solvent (e.g., hexane).
-
Set B (Post-Spike Matrix): Spike the same amount of this compound standard into the prepared blank matrix extract from step 1.
-
-
Analyze both samples by GC-MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.[9]
-
-
Mitigation Strategies
-
Improve Sample Cleanup: Incorporate a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step to remove interfering matrix components before analysis.[5][15]
-
Dilute the Sample: A simple dilution can often reduce the concentration of interfering compounds below the level where they affect ionization.[16]
-
Use a Stable Isotope-Labeled Internal Standard: An internal standard that co-elutes with the analyte and is chemically similar (e.g., deuterated this compound) will experience the same matrix effects, effectively canceling them out when response ratios are used for quantification.[17]
Guide 4: Verifying Mass Spectrum and Compound Identity
Confirmation of identity should rely on more than just a single retention time.
Data Presentation: Characteristic EI Fragments for Branched Alkanes
| m/z | Identity | Significance |
| 142 | [M]+• | Molecular Ion (often weak or absent) |
| 57 | [C4H9]+ | Butyl cation, often the base peak in branched alkanes.[5] |
| 71 | [C5H11]+ | Pentyl cation |
| 43 | [C3H7]+ | Propyl cation |
| 85 | [C6H13]+ | Hexyl cation |
Note: The relative abundance of these fragments helps distinguish between isomers.[18]
Workflow for Compound Confirmation
Caption: Multi-step workflow for confident compound identification.
Troubleshooting Protocol
-
Run a Certified Standard: Inject a certified reference material (CRM) of this compound under the exact same conditions to confirm its retention time.[1]
-
Check Mass Spectrometer Tune: Ensure the MS has been recently and successfully tuned according to the manufacturer's specifications. A poor tune can affect fragmentation ratios and sensitivity.[14]
-
Clean the Ion Source: If background ions are high or sensitivity is low, follow the manufacturer's procedure for cleaning the ion source, extractor, and quadrupole.[14]
-
Verify Library Match: Compare your acquired spectrum against a trusted library like the NIST Mass Spectral Library. Pay attention to the relative abundances of the key fragment ions, not just their presence.[10]
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing GC-MS Parameters for C13 Alkanes.
- BenchChem. (2025). Technical Support Center: Optimization of GC-MS Parameters for C12 Alkane Analysis.
- Restek Corpor
- BenchChem. (2025). A Comparative Guide to the GC-MS Analysis of Trimethylheptane Isomers.
- Sigma-Aldrich. (n.d.).
- Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
- GL Sciences. (2023). GC Troubleshooting Guide.
- Shimadzu. (n.d.). Gas Chromatography (GC) Columns: Types & Selection Guide.
- Agilent Technologies. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension.
- MilliporeSigma. (n.d.). GC Column Selection Guide.
- Hewavitharana, A. K. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene.
- Agency for Toxic Substances and Disease Registry. (1997).
- Clark, J. (2015).
- Bioanalysis Zone. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?
- BenchChem. (2025). Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,4-Dimethylheptane.
- Chemistry LibreTexts. (2023).
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
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- University of Colorado Boulder. (n.d.). Mass Spectrometry Lecture 8.
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- Chromatography Today. (2016).
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- Johns Hopkins University. (n.d.). Molecular and Organic Analysis Techniques.
- Brazilian Journal of Analytical Chemistry. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples.
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challenges in separating 2,4,6-trimethylheptane from other C10 isomers
Technical Support Center: C10 Isomer Separations
Welcome to the technical support center for advanced hydrocarbon separations. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 2,4,6-trimethylheptane from complex C10 isomer mixtures. The content is structured to address specific experimental challenges encountered by researchers and drug development professionals.
Part 1: Fundamental Challenges & Core Concepts (FAQ)
This section addresses the foundational principles that make this separation a significant challenge.
Q: Why is it so difficult to separate this compound from other C10 isomers?
A: The difficulty is rooted in the fundamental physicochemical similarities between C10H22 isomers. Decane has 75 structural isomers, many of which are highly branched alkanes like this compound.[1][2][3]
-
Close Boiling Points: All C10 alkanes are non-polar, so their primary intermolecular forces are weak van der Waals forces. Separation by distillation relies on differences in boiling points, which are extremely close for these isomers. As branching increases, the molecule becomes more compact, reducing the surface area for intermolecular contact and generally lowering the boiling point compared to the linear n-decane.[2][4] However, the differences between various branched isomers can be less than a single degree Celsius, rendering simple distillation ineffective.
-
Similar Polarity: As non-polar hydrocarbons, all C10 isomers exhibit nearly identical behavior in terms of polarity. This makes chromatographic separation based on polarity differences (e.g., normal-phase or reverse-phase HPLC) impractical, as there is no significant difference in affinity for the stationary phase.
-
Structural Similarity: The isomers have the same molecular weight and elemental composition.[5] Their structural differences are subtle, which poses a challenge for separation techniques that rely on molecular shape, such as membrane filtration or standard adsorption methods.
Q: What is the primary physical property that can be exploited for this separation?
A: The two most viable properties to exploit are:
-
Boiling Point Differences (Volatility): While the differences are minute, they can be amplified using high-efficiency fractional distillation or temperature-programmed gas chromatography.
-
Molecular Shape and Size (Steric Hindrance): The unique three-dimensional structure of each isomer can be used for separation via shape-selective adsorbents like molecular sieves.
Part 2: Troubleshooting Experimental Workflows
This section is designed as a series of troubleshooting guides for common laboratory techniques.
Guide 1: High-Efficiency Fractional Distillation
Common Problem: "I am using a standard fractional distillation setup, but my collected fractions show minimal enrichment of this compound according to GC analysis."
Root Cause Analysis: Standard laboratory distillation columns (like a Vigreux column) do not provide the necessary number of "theoretical plates" to resolve components with very close boiling points. The efficiency of the separation is directly proportional to the number of condensation-vaporization cycles the mixture undergoes as it travels up the column.[6]
Troubleshooting Protocol: Maximizing Separation Efficiency
-
Column Selection is Critical:
-
Action: Replace your Vigreux or simple packed column with a high-efficiency packed column (e.g., Raschig rings, metal sponge packing) or, ideally, a vacuum-jacketed column.
-
Rationale: These columns dramatically increase the surface area available for vapor-liquid equilibrium, thereby increasing the number of theoretical plates and enhancing separation efficiency.[6][7]
-
-
Optimize the Reflux Ratio:
-
Action: Increase the reflux ratio. This means returning a larger proportion of the condensed liquid (distillate) to the column instead of collecting it.
-
Rationale: A higher reflux ratio ensures that the vapor ascending the column is in continuous equilibrium with a descending liquid phase, enriching the vapor with the more volatile component (the lower-boiling point isomer) at each stage.[6]
-
-
Reduce Column Pressure (Vacuum Distillation):
-
Action: Connect the distillation apparatus to a vacuum pump with a fine-control manometer. Reducing the system pressure will lower the boiling points of all components.
-
Rationale: Lowering the boiling points can sometimes magnify the small differences in volatility between isomers, making separation more effective. It also prevents thermal degradation of any sensitive compounds, though this is less of a concern for stable alkanes.
-
-
Ensure Thermal Stability and Insulation:
-
Action: Insulate the distillation column from head to toe with glass wool or aluminum foil. Use a heating mantle with a stirrer for the distillation flask to ensure smooth, even boiling.
-
Rationale: Maintaining a consistent temperature gradient along the column is paramount.[6] Heat loss to the environment disrupts this gradient and reduces the column's efficiency.
-
Data Table 1: Boiling Points of Selected C10H22 Isomers
| Isomer Name | Boiling Point (°C) | Structure |
| n-Decane | 174.1 | Straight-chain |
| 2-Methylnonane | 167.8 | Mono-branched |
| 3-Methylnonane | 168.2 | Mono-branched |
| This compound | 147-149[8][9] | Tri-branched |
| 2,2,5-Trimethylheptane | 148.5 | Tri-branched |
| 3,3,5-Trimethylheptane | 155.6 | Tri-branched |
Note: Boiling points are sourced from various chemical databases and may vary slightly based on experimental conditions.
Workflow Diagram: Fractional Distillation Optimization
Caption: Workflow for troubleshooting and optimizing fractional distillation.
Guide 2: Preparative Gas Chromatography (Prep GC)
Common Problem: "My C10 isomers are co-eluting on my non-polar Prep GC column, preventing effective isolation of this compound."
Root Cause Analysis: While Prep GC is a powerful tool for isomer separation, success depends entirely on achieving baseline resolution in the chromatogram.[10] For non-polar alkanes, separation is governed by boiling point and subtle interactions with the stationary phase.[11] Co-elution occurs when the column and conditions do not provide enough resolving power.
Troubleshooting Protocol: Optimizing Prep GC for Isomer Resolution
-
Confirm Stationary Phase Choice:
-
Action: Use a non-polar stationary phase. Common choices include 100% dimethylpolysiloxane (PDMS, e.g., OV-1, DB-1) or squalane.
-
Rationale: Non-polar phases separate alkanes primarily by their boiling points, which is the most significant differentiating property.[11][12] Using a polar phase would not provide any advantage and could lead to poor peak shape.
-
-
Increase Column Length and Decrease Internal Diameter (I.D.):
-
Action: If possible, switch to a longer column (e.g., 60m or 100m). While Prep GC columns have larger I.D.s than analytical columns to handle higher mass loads, select the smallest I.D. that your sample volume allows.
-
Rationale: Resolution is directly proportional to the square root of column length. A longer column provides more opportunities for interaction with the stationary phase, improving separation. A smaller I.D. increases efficiency.[13]
-
-
Optimize the Temperature Program:
-
Action: Implement a very slow temperature ramp. Start at a low initial temperature (e.g., 40-50°C) and use a slow ramp rate (e.g., 1-2°C/min).
-
Rationale: A slow ramp rate maximizes the differential migration of isomers through the column. A fast ramp will cause the compounds to move through the column too quickly in the vapor phase, minimizing interactions with the stationary phase and leading to co-elution.[14][15]
-
-
Manage Sample Load:
-
Action: Perform a loading study. Inject progressively smaller amounts of your isomer mixture until you see a significant improvement in resolution.
-
Rationale: Overloading the column is a primary cause of peak broadening and loss of resolution. The stationary phase becomes saturated, and the components travel through the column as a broad band rather than sharp peaks.[16]
-
Workflow Diagram: Prep GC Method Development
Caption: Decision tree for optimizing a preparative GC method for isomers.
Guide 3: Adsorptive Separation with Molecular Sieves
Common Problem: "Distillation and GC are proving too costly or slow for the scale I need. How can I use adsorbents to separate branched isomers?"
Root Cause Analysis: This separation requires an adsorbent that can differentiate molecules based on their kinetic diameter or shape, a principle known as "molecular sieving."[17][18] The choice of adsorbent and the experimental conditions are critical for achieving selectivity.
Troubleshooting Protocol: Shape-Selective Separation Using Zeolites
-
Select the Correct Molecular Sieve:
-
Action: Use a 5A (5 Ångström) molecular sieve.
-
Rationale: Type 5A zeolites have a pore opening of approximately 5Å. This allows them to adsorb linear n-alkanes while excluding more sterically hindered branched (iso) and cyclic alkanes.[19] Highly branched isomers like this compound will be excluded and remain in the bulk liquid/gas phase, while less-branched isomers may be trapped.
-
-
Activate the Adsorbent:
-
Action: Before use, activate the molecular sieves by heating them under vacuum or in a stream of inert gas (e.g., N2) at the temperature recommended by the manufacturer (typically 175-315°C).[19]
-
Rationale: Zeolites readily adsorb water from the atmosphere, which blocks their pores and renders them inactive. Activation is a mandatory step to clear the pores for hydrocarbon adsorption.
-
-
Perform a Bench-Scale Slurry Test:
-
Action:
-
In a flask, add a known mass of activated 5A molecular sieves to a known volume of your C10 isomer mixture.
-
Stir the slurry at a constant temperature for several hours to allow it to reach equilibrium.
-
Take a small sample of the liquid phase, filter out the adsorbent, and analyze the liquid's composition by GC.
-
-
Rationale: This test will validate the selectivity of the sieve. You should observe a significant reduction in the concentration of linear or lightly-branched alkanes in the liquid phase, thereby enriching the liquid with highly branched isomers like this compound.
-
-
Scaling Up to a Packed Column:
-
Action: For continuous separation, create a packed column with activated 5A molecular sieves. Pass the isomer mixture through the column.
-
Rationale: The highly branched isomers will elute first (the "raffinate"), while the adsorbed linear alkanes will be retained. The retained alkanes can later be recovered by increasing the temperature or using a displacement fluid (the "regenerate").
-
Data Table 2: Applicability of Common Molecular Sieves for Alkane Separation
| Sieve Type | Pore Size (Å) | Molecules Adsorbed | Molecules Excluded (Enriched in Product) | Application for C10 Isomers |
| 3A | ~3 | H₂O, NH₃ | Ethane, Propane, all C10 isomers | Drying agent only, no separation. |
| 4A | ~4 | Ethane, Propene | Propane, Butane, all C10 isomers | Not suitable for C10 isomer separation. |
| 5A | ~5 | n-Alkanes (linear)[19] | Branched (iso) and cyclic alkanes | Ideal. Separates linear from branched C10s. |
| 13X | ~10 | Most hydrocarbons | Very large molecules | Not selective for isomer separation; adsorbs all C10s. |
Part 3: Purity Verification & Advanced FAQs
Q: How can I definitively confirm the purity of my isolated this compound fraction?
A: Purity confirmation requires high-resolution analytical techniques.
-
High-Resolution Capillary GC: Use a long analytical GC column (e.g., 100m) with a slow temperature program. Compare the retention time of your main peak to a certified this compound standard. The absence of other peaks indicates high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both retention time data and a mass spectrum. While all C10H22 isomers have the same molecular ion, their fragmentation patterns will differ. You can compare the mass spectrum of your isolated peak to a library spectrum (e.g., from NIST) for this compound to confirm its identity.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide definitive structural confirmation. The spectrum of pure this compound will have a unique set of chemical shifts and splitting patterns corresponding to its specific arrangement of methyl and methylene groups.
Q: Can Supercritical Fluid Chromatography (SFC) be used for this separation?
A: Potentially, yes. SFC using supercritical CO₂ as the mobile phase can sometimes offer unique selectivity for non-polar compounds. The phase behavior of alkanes in supercritical CO₂ can vary based on molecular structure.[21] However, developing an SFC method would require significant empirical work and may not offer a substantial advantage over an optimized Prep GC method for this specific application.
References
-
The Good Scents Company. (n.d.). 2,4,6-trimethyl heptane. Retrieved from [Link]
- Lambert, J. B., et al. (n.d.). A NOVEL STATIONARY PHASE FOR LIGHT ALKANES SEPARATION IN MICROFABRICATED SILICON GAS CHROMATOGRAPHY COLUMNS.
-
Stenutz, R. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2023). Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of different molecular sieves for the liquid phase separation of linear and branched alkanes. Request PDF. Retrieved from [Link]
-
J&X New Materials. (2025). How Molecular Sieves Are Reshaping the Alkane Separation Industry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Molecular Sieves. Retrieved from [Link]
-
Huddersman, K., & Klimczyk, M. (1996). Separation of branched hexane isomers using zeolite molecular sieves. AIChE Journal, 42(2). OSTI.GOV. Retrieved from [Link]
-
LCGC International. (2025). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. Retrieved from [Link]
-
ResearchGate. (2025). Gas-Liquid Chromatographic Study of Thermodynamics of Some Alkanes on Polysiloxane Stationary Phase. Retrieved from [Link]
-
NIST. (n.d.). Heptane, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Isomers of C1−C10 Acyclic Alkanes and Monosubstituted Acyclic Alkyl Groups. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Isomers of C10H22. Retrieved from [Link]
-
ResearchGate. (2025). Phase equilibria of branched isomers of C10-alcohols and C10-alkanes in supercritical carbon dioxide. Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. Retrieved from [Link]
-
CORE. (n.d.). The separation of optical isomers by gas chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Preparative Gas Chromatography and Its Applications. Retrieved from [Link]
-
WebQC.Org. (n.d.). Properties of C10H22. Retrieved from [Link]
-
Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Retrieved from [Link]
-
Wikipedia. (n.d.). Decane. Retrieved from [Link]
-
ResearchGate. (2025). Optimization of a preparative capillary gas chromatography-mass spectrometry system. Retrieved from [Link]
-
Study Mind. (n.d.). Obtaining Alkanes (A-Level Chemistry). Retrieved from [Link]
-
TOPTION Instrument. (2023). Efficiency and Precision in Distillation with Fractional Columns. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Adsorptive process design for the separation of hexane isomers using zeolites. Retrieved from [Link]
- Geier, S. J., et al. (2013). Hydrocarbon Separations in Metal−Organic Frameworks. Chemical Reviews, 113(11).
-
ABPI Schools. (2023). Alkanes and fractional distillation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Decane. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2025). Fractional Distillation and GC Analysis of Hydrocarbon Mixtures. Retrieved from [Link]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Ion Source Contamination in the Analysis of 2,4,6-Trimethylheptane
Welcome to the technical support guide for minimizing ion source contamination during the analysis of 2,4,6-trimethylheptane and similar branched-chain alkanes. This guide is designed for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond simple procedural lists to explain the underlying causes of contamination specific to this analyte class and provide robust, field-proven troubleshooting strategies.
Section 1: Understanding the Problem - Why Non-Polar Analytes Contaminate
Before diving into troubleshooting, it is crucial to understand why an apparently "clean" analyte like this compound can be a significant source of contamination. Unlike samples containing non-volatile buffers or salts, the contamination here arises from the analyte's interaction with the high-energy environment of the ion source.
This compound is a volatile, non-polar hydrocarbon. Inside the high-temperature, high-energy electron ionization (EI) source, not all molecules are perfectly ionized and ejected. A fraction can undergo thermal decomposition or incomplete fragmentation. This process can lead to the formation of less volatile, carbon-rich species or even radical-induced polymerization on the hot metal surfaces of the source components.[1][2] This deposition creates an insulating layer, altering the electrostatic fields essential for efficient ion formation, focusing, and transmission, ultimately degrading instrument performance.[1][3]
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section is structured in a question-and-answer format to directly address the issues you are likely encountering at the bench.
Question 1: How do I know my ion source is contaminated? What are the key symptoms?
Recognizing the early signs of contamination is the first step. You will typically observe a gradual degradation of performance rather than an abrupt failure.
Answer: Ion source contamination manifests through several key performance indicators. The most common symptoms are summarized in the table below. Regularly checking your autotune report is critical, as it provides quantitative evidence of performance decline.[4] An increasing Electron Multiplier Voltage (EMV), for instance, indicates the detector is working harder to produce a signal, often to compensate for a reduced ion flux reaching it from a dirty source.[5]
| Symptom | Primary Indicator in Data / Tune Report | Causality |
| Decreased Sensitivity | Lower signal-to-noise ratio for your analyte; reduced peak heights for a standard of known concentration. | Insulating layers on the repeller and lenses create inconsistent electric fields, leading to poor ion formation and focusing.[1] |
| Poor Peak Shape | Fronting or tailing peaks for even well-behaved compounds. | Inconsistent electric fields within the source can cause ions to enter the mass analyzer with a wider range of energies, leading to peak broadening. |
| Elevated Background Noise | High baseline in your total ion chromatogram (TIC), often with a characteristic pattern of ions. | Contaminants slowly volatilizing off the source surfaces create a constant stream of background ions.[6][7] |
| Tune Report Failure or Drifting Values | Increasing Electron Multiplier Voltage (EMV), increasing Repeller voltage, incorrect isotope ratios for tuning compounds (e.g., PFTBA).[5] | The instrument is attempting to compensate for the reduced ion transmission and altered electric fields caused by the contaminant layer.[4] |
| Loss of High Mass Sensitivity | The relative abundance of high m/z ions in your tune report (e.g., m/z 502 for PFTBA) decreases significantly.[4] | Contamination disproportionately affects the transmission of heavier ions. |
Question 2: My background spectrum is noisy. How can I determine the source of the contamination?
Answer: The mass spectrum of your background noise is a diagnostic fingerprint. By identifying the characteristic ions, you can trace the contamination back to its origin. This is a critical step before you begin cleaning, as it helps prevent recurrence.
The following diagram illustrates a logical workflow for diagnosing the origin of your contamination based on the ions observed in the background.
Caption: A decision tree to diagnose contamination sources.
Detailed Ion Interpretation:
| Contaminant Type | Characteristic Ions (m/z) | Likely Source & Explanation |
| Column Bleed | 73, 207, 281, 355, 429 | These are characteristic ions of cyclic and linear polysiloxanes, the stationary phase of most common GC columns (e.g., DB-5, HP-5ms).[8][9] Their presence indicates the column is degrading, often from operating at too high a temperature or from oxygen exposure.[8] |
| Hydrocarbons | Series of ions separated by 14 amu (CH₂), e.g., 43, 57, 71, 85... | This pattern can come from two places: 1) Analyte Deposition : Incomplete combustion of this compound. 2) Pump Oil : Backstreaming from mechanical pumps. If the pattern is very heavy and persistent even without injection, suspect the pump.[1][10] |
| Plasticizers | 149, 167, 279 | These are phthalates, which are ubiquitous plasticizers.[11][12] Sources can include vial caps, solvents stored in plastic containers, or even plastic tubing in the sample preparation workflow.[13] |
| Air Leak | 18 (H₂O), 28 (N₂), 32 (O₂), 40 (Ar), 44 (CO₂) | While not a "contaminant" that deposits, a significant air leak will increase background noise, cause filament burnout, and lead to column degradation (oxidation), which then causes column bleed.[5][10] |
Question 3: My ion source is definitely contaminated from my analyte. What is the correct cleaning procedure?
Answer: When preventative measures are no longer sufficient, a full cleaning of the ion source is required. This process involves mechanical and chemical cleaning to remove the baked-on organic deposits. Always wear powder-free nitrile gloves during this procedure to avoid re-contaminating the parts with fingerprints.[14][15]
Caption: A step-by-step workflow for ion source cleaning.
Detailed Protocol: This protocol is a general guide based on established practices.[14][16] Always consult your specific instrument's hardware manual for detailed instructions and diagrams.
-
Disassembly: Carefully remove the ion source from the analyzer. Disassemble it piece by piece on a clean, lint-free surface. Take pictures at each stage to ensure correct reassembly. Separate the metal components (repeller, source body, lenses) from ceramics and wires, which require different handling.[15]
-
Mechanical Cleaning (Metal Parts Only):
-
Create a paste using abrasive alumina powder and HPLC-grade methanol or acetone.[16][17]
-
Using a cotton-tipped applicator, gently but firmly polish the surfaces of the metal parts, especially where discoloration ("ion burn") is visible.[1] The goal is to remove the visible deposit and restore a uniform, matte finish.
-
-
Chemical Cleaning (Sonication):
-
Thoroughly rinse the polished parts with deionized water to remove all alumina particles.[16]
-
Place the parts in a beaker with the first solvent and sonicate. Use a sequence of solvents with decreasing polarity to remove all classes of contaminants. A typical and effective sequence is outlined in the table below.[16][17] Use a fresh aliquot of high-purity solvent for each step.
-
| Step | Solvent | Duration | Purpose |
| 1 | Deionized Water | 5-10 min | Remove residual abrasive and any water-soluble contaminants. |
| 2 | Methanol (HPLC Grade) | 5-10 min | Remove polar organic residues. |
| 3 | Acetone (HPLC Grade) | 5-10 min | Remove moderately polar organic residues. |
| 4 | Hexane (HPLC Grade) | 5-10 min | Remove non-polar residues like hydrocarbon deposits and oils. |
-
Drying & Reassembly:
-
Installation & Bakeout:
-
Reinstall the source, pump down the system, and perform a system bakeout according to your manufacturer's recommendations. This crucial step drives off any residual solvents and water vapor from the system.
-
After the bakeout and cooldown, run an autotune to verify performance has been restored.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: How can I prevent contamination when running alkanes?
-
A: Use the lowest possible ion source temperature that still provides good sensitivity for your analyte. Lower temperatures reduce the rate of thermal decomposition on source surfaces. Ensure your GC temperature program doesn't exceed the column's maximum operating temperature to minimize column bleed.[8] Using low-bleed GC columns is highly recommended for any MS application.[18]
-
-
Q2: How often should I clean my ion source?
-
A: There is no fixed schedule; it depends entirely on your sample throughput and matrix. The best practice is to monitor your instrument's performance. When you see a consistent trend of decreasing sensitivity or increasing EM voltage in your tune reports over several days or weeks, it is time to schedule a cleaning.[4][14]
-
-
Q3: I cleaned the source, but the background is still high. What did I miss?
-
A: If a thorough source cleaning doesn't resolve the issue, the contamination may be elsewhere. Check for a major air leak. The next most likely culprit is contamination in the GC path (injector liner, column) or the mass analyzer itself (quadrupoles). If you suspect the quadrupoles are contaminated, this typically requires a service engineer visit.
-
-
Q4: Can I analyze this compound with Chemical Ionization (CI) to reduce contamination?
-
A: Yes, Chemical Ionization (CI) is a "softer" ionization technique that imparts less energy to the analyte molecule compared to Electron Ionization (EI). This can significantly reduce in-source fragmentation and decomposition, thereby decreasing the rate of contamination buildup. If your analytical goals do not strictly require EI fragmentation patterns for library matching, switching to CI is an excellent preventative strategy.
-
References
-
Scribd. Common Background Contamination Ions in Mass Spectrometry. [Link]
- Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81.
-
Agilent Community. (2022). Agilent GCMS Ion Source Maintenance | Part 2 of 3. YouTube. [Link]
-
Agilent Technologies. (2024). How Does Bleed Impact GC/MS Data and How Can It Be Controlled?. [Link]
-
Agilent Technologies. MSD EI and CI Source Cleaning and Installation Technical Overview. [Link]
-
University of Alberta. Common Mass Spectrometry Contaminants and their Sources. [Link]
-
Kinter, M. (2010). Ion Burn and the Dirt of Mass Spectrometry. Spectroscopy Online. [Link]
-
Scientific Instrument Services. MS Tip: Mass Spectrometer Source Cleaning Procedures. [Link]
-
Reddit. (2019). any tips on cleaning out a mass spec ion source?. r/chemistry. [Link]
-
Separation Science. (2019). How Do I Maintain My GC-MS?. [Link]
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Validation & Comparative
A Comparative Analysis of 2,4,6-Trimethylheptane and Other Branched Alkanes: Physicochemical Properties and Their Implications for Pharmaceutical Sciences
For researchers, scientists, and drug development professionals, the selection of appropriate solvents and excipients is a critical decision that can significantly impact the stability, bioavailability, and manufacturability of pharmaceutical products. Branched alkanes, a class of saturated hydrocarbons, offer a unique set of physicochemical properties that make them valuable in various applications. This guide provides an in-depth, objective comparison of 2,4,6-trimethylheptane with other representative branched and linear alkanes, supported by experimental data and standardized methodologies.
Introduction to this compound: A Branched Decane Isomer
This compound is a branched-chain alkane with the molecular formula C₁₀H₂₂. As an isomer of decane, its distinct molecular architecture, characterized by three methyl groups along a heptane backbone, imparts specific properties that differentiate it from its linear counterpart, n-decane, and other branched isomers. Understanding these differences is paramount for applications where properties such as boiling point, density, and viscosity are critical.
Comparative Physicochemical Properties
The seemingly subtle variations in the branching of alkane isomers can lead to significant differences in their physical properties. Increased branching generally leads to a more compact, spherical molecular shape, which in turn affects the strength of intermolecular van der Waals forces.
Below is a table summarizing the key physicochemical properties of this compound in comparison to n-decane and other selected branched decane isomers.
| Compound | IUPAC Name | CAS Number | Boiling Point (°C) | Density at 20°C (g/cm³) | Dynamic Viscosity at 25°C (cP) |
| This compound | This compound | 2613-61-8 | 145-149 [1][2] | 0.721 - 0.722 [2][3] | ~0.38 (estimated) |
| n-Decane | Decane | 124-18-5 | 174.1[4] | 0.730[4] | 0.850[5] |
| 2,2-Dimethyloctane | 2,2-Dimethyloctane | 15869-87-1 | 154[6] | ~0.742[6] | ~0.38[6] |
| 2,3-Dimethyloctane | 2,3-Dimethyloctane | 7146-60-3 | 164[7] | 0.734[8] | ~0.39[7] |
| 2,5-Dimethyloctane | 2,5-Dimethyloctane | 15869-89-3 | 157[3] | ~0.741[3] | ~0.38[3] |
| 2,6-Dimethyloctane | 2,6-Dimethyloctane | 2051-30-1 | 158-161[9][10] | 0.730 - 0.740[9][11] | ~0.38[9] |
| 3-Methylnonane | 3-Methylnonane | 5911-04-6 | 167-168[12][13] | 0.732 - 0.736[12][14] | ~0.40[12] |
Note: Viscosity data for some branched alkanes are estimated based on available data for similar structures and the general trend of viscosity decreasing with branching.
From the data, it is evident that branched alkanes, including this compound, generally exhibit lower boiling points and densities compared to the straight-chain isomer, n-decane.[4][15] This is a direct consequence of their more compact molecular structures, which reduce the surface area available for intermolecular interactions. Consequently, less energy is required to overcome these forces, resulting in lower boiling points. The lower density of branched alkanes can be attributed to less efficient packing of their irregularly shaped molecules.
The viscosity of alkanes is also influenced by molecular structure. Generally, for alkanes with the same number of carbon atoms, increased branching leads to a decrease in viscosity.[1][16] This is because the more compact, spherical shape of branched molecules offers less resistance to flow compared to the more easily entangled linear chains.[2][17]
Experimental Protocols for Property Determination
To ensure the accuracy and reproducibility of physicochemical data, standardized experimental methods are crucial. The following section details the established protocols for determining boiling point, density, and viscosity, as standardized by ASTM International.
Boiling Point Determination (ASTM D86 & D2887)
The boiling range of petroleum products and other volatile organic liquids is a key characteristic.
ASTM D86: Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure
This method involves a simple batch distillation to determine the boiling range characteristics.
-
Apparatus: Distillation flask, condenser, graduated cylinder, and a calibrated thermometer or temperature measuring device.
-
Procedure:
-
A 100 mL sample is placed in the distillation flask.
-
Heat is applied, and the vapor is passed through a condenser.
-
The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.
-
The temperature is recorded as the volume of condensate in the receiving cylinder increases.
-
The final boiling point is the maximum temperature observed.
-
ASTM D2887: Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography
This method provides a simulated distillation curve via gas chromatography.
-
Apparatus: Gas chromatograph with a non-polar column and a flame ionization detector (FID).
-
Procedure:
-
The gas chromatograph is calibrated using a mixture of n-alkanes with known boiling points.
-
A small amount of the sample is injected into the gas chromatograph.
-
The components of the sample are separated based on their boiling points as they pass through the column.
-
The retention times of the eluting components are correlated to their boiling points using the calibration curve.
-
Workflow for Boiling Point Determination
Density Determination (ASTM D4052)
Density is a fundamental physical property used to characterize liquids.
ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter
This method utilizes an oscillating U-tube density meter.
-
Apparatus: Digital density meter with an oscillating U-tube and a temperature-controlled cell.
-
Procedure:
-
The instrument is calibrated with two reference fluids of known density (e.g., dry air and pure water).
-
A small volume of the sample is introduced into the U-tube.
-
The instrument measures the oscillation period of the U-tube containing the sample.
-
The density is calculated from the oscillation period and the calibration constants.
-
Density Determination Workflow (ASTM D4052)
Viscosity Determination (ASTM D445)
Viscosity is a measure of a fluid's resistance to flow.
ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids
This method determines the kinematic viscosity by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
-
Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature bath, and a stopwatch.
-
Procedure:
-
The viscometer is charged with the sample and placed in the constant temperature bath until it reaches thermal equilibrium.
-
The sample is drawn up through the capillary to a point above the upper timing mark.
-
The time taken for the liquid to flow between the upper and lower timing marks is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.
-
The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
-
Viscosity Determination Workflow (ASTM D445)
Applications in Pharmaceutical Development
The unique properties of branched alkanes like this compound make them suitable for various applications in the pharmaceutical industry, particularly as non-polar solvents and excipients.
-
Solvents for Poorly Water-Soluble Drugs: Many active pharmaceutical ingredients (APIs) exhibit poor solubility in aqueous media. Non-polar solvents, such as branched alkanes, can be employed in the formulation of non-aqueous parenteral products, such as oily injections for intramuscular or subcutaneous administration.[18][19] The lower viscosity of branched alkanes compared to linear alkanes can be advantageous, leading to easier injectability and potentially faster drug release.
-
Excipients in Topical and Transdermal Formulations: The low density and viscosity of branched alkanes can contribute to desirable sensory characteristics in topical formulations like creams and ointments. Their non-polar nature also makes them effective vehicles for delivering lipophilic drugs through the skin.
-
Reference Standards in Chromatography: Due to their well-defined properties and high purity, branched alkanes serve as valuable reference standards in gas chromatography for the analysis of complex hydrocarbon mixtures.[20]
The choice between different branched alkanes will depend on the specific requirements of the formulation. For instance, a lower boiling point might be desirable for applications requiring faster solvent evaporation, while a higher boiling point could be preferred for processes conducted at elevated temperatures.
Conclusion
This guide has provided a comprehensive comparison of the physicochemical properties of this compound with other branched and linear alkanes. The key takeaways for researchers and drug development professionals are:
-
Branching significantly impacts key properties: Increased branching generally lowers the boiling point, density, and viscosity of alkanes.
-
This compound offers a unique profile: Its specific boiling point, density, and viscosity make it a candidate for a range of applications where these parameters need to be carefully controlled.
-
Standardized methods are essential: The use of ASTM standard methods for property determination ensures data accuracy and comparability.
-
Informed selection is critical for pharmaceutical applications: A thorough understanding of the properties of different branched alkanes allows for the rational selection of solvents and excipients to optimize drug product performance.
By leveraging the distinct properties of branched alkanes like this compound, scientists can address formulation challenges and develop more effective and stable pharmaceutical products.
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A Comparative Guide to Geochemical Biomarkers: 2,4,6-Trimethylheptane vs. Pristane
Introduction
In the field of petroleum geochemistry, molecular fossils, or biomarkers, provide an unparalleled window into the geological past. These complex organic molecules, derived from once-living organisms, retain their basic carbon skeleton through millions of years of diagenesis, offering critical clues about the origin, thermal maturity, and depositional environment of petroleum and source rocks.[1][2][3] Among the most informative of these compounds are the acyclic isoprenoid alkanes.
This guide provides an in-depth comparison of two such biomarkers: pristane (2,6,10,14-tetramethylpentadecane) and the less commonly utilized 2,4,6-trimethylheptane. As a Senior Application Scientist, my goal is to move beyond a simple recitation of facts to explain the causality behind their application, the validation inherent in their analytical protocols, and the authoritative science that grounds their interpretation. We will explore their distinct origins, their utility as geochemical indicators, the analytical workflows for their detection, and their respective advantages and limitations in oil exploration and paleoenvironmental reconstruction.
Part 1: Origins and Diagenetic Pathways
The utility of a biomarker is inextricably linked to its biological precursor and the chemical transformations it undergoes after deposition. The distinct origins of pristane and this compound define their applications.
Pristane: The Ubiquitous Chlorophyll Derivative
Pristane (C₁₉H₄₀) is a C₁₉ isoprenoid alkane that is one of the most abundant and widely studied biomarkers in crude oils and rock extracts.[4] Its primary precursor is the phytyl side chain of chlorophyll, the essential photosynthetic pigment in plants, algae, and cyanobacteria.[5][6][7][8]
The diagenetic pathway leading to pristane is fundamentally linked to the redox conditions of the depositional environment. Under oxic (oxygen-rich) conditions , the phytyl group is oxidized to phytenic acid, which then undergoes decarboxylation (loss of a carbon atom as CO₂) to form pristene. Subsequent reduction of pristene yields the stable saturated alkane, pristane.[4][5] This oxidative pathway is crucial, as it forms the basis for pristane's most common geochemical application. While chlorophyll is the main source, other precursors such as tocopherols (vitamin E) and metabolites from certain zooplankton can also contribute to pristane in sediments.[4][9]
This compound: A Marker for Specific Microbial Communities
This compound (C₁₀H₂₂) is a shorter-chain, branched alkane. Unlike the ubiquitous pristane, its presence in geological samples is more constrained and often linked to specific microbial sources. It is considered a potential biomarker for cyanobacteria, a phylum of bacteria that obtain their energy through photosynthesis.[10] The presence of specific branched alkanes can indicate contributions from particular bacterial communities to the sedimentary organic matter, offering a higher degree of source specificity than more general biomarkers.
Part 2: Comparative Performance as Geochemical Indicators
The structural and diagenetic differences between these two molecules dictate their roles in geochemical analysis. Pristane is a broad indicator of environmental conditions, while this compound points to a more specific type of source input.
The Pristane/Phytane (Pr/Ph) Ratio: A Paleo-Redox Proxy
Pristane is most powerfully used in conjunction with its C₂₀ counterpart, phytane. Phytane is also derived from phytol but via a reductive pathway under anoxic (oxygen-poor) conditions .[5][8] Therefore, the ratio of pristane to phytane (Pr/Ph) serves as a widely accepted proxy for the redox conditions of the water column and sediment during deposition.[1][4][5]
-
High Pr/Ph Ratio (>3.0): Suggests deposition under oxic conditions, where oxidation of phytol to the pristane precursor was favored. This is often associated with organic matter derived from terrestrial higher plants, which undergo initial aerobic decay.[4][5][11]
-
Intermediate Pr/Ph Ratio (0.8 - 3.0): Indicates sub-oxic depositional conditions.[11]
-
Low Pr/Ph Ratio (<0.8): Points to anoxic, highly reducing conditions, typical of marine carbonate or hypersaline environments where the reductive pathway to phytane dominated.[5][11]
It is critical to note that this ratio is not infallible. The Pr/Ph ratio can also be influenced by the source of organic matter, thermal maturity, and biodegradation, requiring careful interpretation in the context of other geochemical data.[12][13]
This compound: A Source-Specific Indicator
The primary value of this compound lies in its potential to identify a specific contribution to the source rock's organic matter. Its presence can be used to infer a significant input from cyanobacterial mats, which can be crucial for reconstructing paleoenvironments, particularly in Precambrian or lacustrine settings where cyanobacteria may have been dominant primary producers. It does not provide the broad environmental overview of the Pr/Ph ratio but instead offers a more focused clue about the biological makeup of the ecosystem.
Performance Data Summary
| Feature | Pristane (2,6,10,14-Tetramethylpentadecane) | This compound |
| Chemical Formula | C₁₉H₄₀ | C₁₀H₂₂ |
| Primary Precursor | Phytyl side chain of Chlorophyll[5][7] | Components of Cyanobacteria |
| Formation Environment | Formed via an oxidative diagenetic pathway[4][5] | Dependent on source organism's life environment |
| Primary Indication | Depositional redox conditions (when used as Pr/Ph ratio) | Specific source input (Cyanobacteria)[10] |
| Common Indices | Pr/Ph, Pristane/n-C₁₇ | Relative abundance to other short-chain alkanes |
| Advantages | Ubiquitous, well-understood, provides key environmental data | High source specificity |
| Limitations | Interpretation can be complex due to multiple influencing factors (source, maturity)[12] | Not always present, less-established interpretive framework |
Part 3: Experimental Protocols and Workflow
The analysis of these biomarkers is a self-validating system, where rigorous, standardized procedures ensure reliable and reproducible data. The foundational technique is Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16]
Step-by-Step Methodology
-
Bitumen Extraction: The organic matter (bitumen) is extracted from the crushed source rock sample using an organic solvent (typically dichloromethane/methanol) in a Soxhlet apparatus. This isolates the soluble organic components from the mineral matrix.
-
Fractionation: The extracted bitumen is separated into its constituent compound classes: saturated hydrocarbons, aromatic hydrocarbons, and polar compounds (resins and asphaltenes). This is achieved using liquid column chromatography with silica and alumina as the stationary phases.[15] The biomarkers of interest, being alkanes, are concentrated in the saturated fraction.
-
GC-MS Analysis: The saturated hydrocarbon fraction is injected into a Gas Chromatograph.
-
Separation: The sample is vaporized and travels through a long, thin capillary column. Compounds separate based on their boiling points and interaction with the column's stationary phase. Lighter, less complex molecules like this compound will elute much earlier than heavier molecules like pristane.
-
Detection & Identification: As compounds exit the GC column, they enter the Mass Spectrometer. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum or "fingerprint" for each compound. Pristane, for instance, is identified by its characteristic retention time and mass spectrum.
-
-
Data Processing: The instrument software integrates the area under the peak for each identified compound. These peak areas, which are proportional to the compound's concentration, are then used to calculate critical diagnostic ratios like Pr/Ph.[15]
Experimental Workflow Diagram
In contrast, the interpretation of this compound is more direct. Its presence above a background threshold is noted, and its concentration relative to other compounds is assessed. A significant peak corresponding to this molecule, confirmed by its mass spectrum, would be reported as positive evidence for cyanobacterial input into the source kerogen.
Conclusion
This compound and pristane serve distinct but complementary roles in geochemical analysis. Pristane, as part of the powerful Pr/Ph ratio, is a foundational, broad-stroke indicator of the paleo-depositional environment, essential for building a general model of a petroleum system. Its interpretation, however, requires a nuanced understanding of multiple geological factors. This compound acts as a specialist's tool, offering high-fidelity evidence for a specific biological contributor to the source organic matter.
For researchers, scientists, and development professionals, understanding the relative strengths of these biomarkers is key. A comprehensive geochemical evaluation should not rely on a single parameter but should integrate multiple lines of evidence. The robust, well-documented utility of the Pr/Ph ratio makes it an indispensable part of any standard screening, while the identification of more specific compounds like this compound can provide the critical details needed to refine complex geological models and reduce exploration risk.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,4,6-Trimethylheptane Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison and validation strategy for analytical methods tailored to 2,4,6-trimethylheptane, a volatile branched-chain alkane. As a potential impurity or marker in various matrices, its accurate measurement is critical. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind methodological choices and offering a framework for developing a robust, self-validating analytical system.
Foundational Strategy: Selecting the Right Analytical Tool
This compound is a volatile organic compound (VOC), making Gas Chromatography (GC) the premier analytical choice. The primary decision point lies in the selection of the detector, a choice that fundamentally shapes the method's performance characteristics. The two most viable options are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
-
Gas Chromatography-Flame Ionization Detector (GC-FID): This technique is a workhorse for quantifying hydrocarbons. The FID exhibits a broad linear range and high sensitivity to compounds with C-H bonds. Its response is proportional to the number of carbon atoms, making it a robust quantitative tool. However, it provides no structural information, making it susceptible to interference from co-eluting compounds with similar retention times.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This combination is widely regarded as a "gold standard" for the identification and quantification of volatile and semi-volatile compounds[1][2]. The GC separates the components of a mixture, and the MS detects and identifies them based on their unique mass-to-charge ratio (m/z)[3]. This provides a high degree of specificity, as the mass spectrum serves as a chemical fingerprint, virtually eliminating the risk of false positives from co-eluting impurities[1][2]. For trace-level analysis in complex matrices, headspace sampling (HS-GC-MS) is particularly advantageous as it partitions volatile analytes from the non-volatile matrix, reducing contamination and enhancing sensitivity[4].
Table 1: Comparison of GC-FID and GC-MS for this compound Quantification
| Feature | GC-FID | GC-MS | Rationale for this compound |
| Specificity | Low to Moderate | High | MS provides mass spectral data, confirming the identity of the analyte peak and distinguishing it from potential interferences. This is critical in complex pharmaceutical matrices. |
| Sensitivity | High (picogram levels)[4] | Very High (femtogram levels) | While both are sensitive, MS, particularly in selected ion monitoring (SIM) mode, offers superior sensitivity for trace-level quantification. |
| Linearity & Range | Excellent | Good to Excellent | Both detectors offer wide linear ranges suitable for quantifying impurities from trace levels to higher concentrations. |
| Robustness | High | Moderate to High | FID is generally considered more robust and less prone to contamination. MS systems require more maintenance (e.g., ion source cleaning). |
| Cost | Lower | Higher | The initial investment and ongoing maintenance for an MS detector are significantly higher than for an FID. |
| Identification | Based on Retention Time Only | Based on Retention Time and Mass Spectrum | MS provides unequivocal identification, which is a significant advantage for regulatory submissions. |
For the purpose of this guide, and aligning with the stringent requirements of pharmaceutical analysis, GC-MS is the recommended technique due to its superior specificity and identification capabilities.
The Validation Master Plan: A Framework for Trustworthiness
Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose[5]. The framework for this process is laid out in the International Council for Harmonisation (ICH) guideline Q2(R2) and enforced by regulatory bodies like the FDA[6][7][8]. This is not a one-time event but a continuous process throughout the method's lifecycle[9].
The following sections detail the validation parameters, the rationale for their assessment, and a practical experimental approach.
Caption: Overall workflow for analytical method validation and lifecycle management.
-
Why it's critical: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[7][10]. In the context of GC-MS, this is the system's primary strength.
-
Experimental Protocol:
-
Analyte Identification: Inject a known standard of this compound to determine its retention time and establish its mass spectrum. The fragmentation pattern is its unique identifier.
-
Matrix Blank Analysis: Analyze a sample of the matrix (e.g., drug product placebo, solvent) without the analyte to ensure no interfering peaks are present at the retention time of this compound.
-
Spiked Sample Analysis: Spike the matrix with a known concentration of this compound and analyze. The peak at the expected retention time should exhibit the characteristic mass spectrum of the analyte, free from co-eluting interferences.
-
Peak Purity (for MS): Utilize the mass spectrometer software to assess the peak purity at the analyte's retention time. The mass spectrum across the entire peak should be consistent and match the reference spectrum.
-
-
Why it's critical: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a defined range. This range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity[10].
-
Experimental Protocol:
-
Prepare a series of at least five calibration standards of this compound in a suitable solvent, spanning the expected concentration range (e.g., from the Limit of Quantification to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (r²).
-
-
Acceptance Criteria: A coefficient of determination (r²) of ≥ 0.99 is typically required. The y-intercept should be minimal relative to the response at 100% concentration.
-
Why it's critical: Accuracy expresses the closeness of agreement between the value found and an accepted reference value[9][11]. It demonstrates that the method can correctly measure the true amount of the analyte in the sample.
-
Experimental Protocol:
-
Prepare spiked matrix samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the concentration of this compound using the previously established calibration curve.
-
Express the accuracy as the percentage recovery of the known spiked amount.
-
-
Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0% for a drug product assay[12].
-
Why it's critical: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample[11]. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration. Alternatively, analyze three replicates at three different concentrations (nine determinations in total)[10].
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the mean, standard deviation, and the relative standard deviation (RSD) for both repeatability and intermediate precision.
-
-
Acceptance Criteria: The RSD should typically be ≤ 2%.
Table 2: Hypothetical Validation Data Summary
| Validation Parameter | Measurement | Result | Acceptance Criteria |
| Linearity | Coefficient of Determination (r²) | 0.9992 | ≥ 0.99 |
| Accuracy | Mean Recovery (n=9) | 100.5% | 98.0% - 102.0% |
| Precision (Repeatability) | RSD (n=6) | 0.85% | ≤ 2% |
| Precision (Intermediate) | RSD (n=12, 2 days) | 1.20% | ≤ 2% |
| Limit of Quantification | S/N Ratio | 10.5 | ≥ 10 |
| Specificity | Interference from Blank | None Observed | No interference at analyte retention time |
-
Why it's critical: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[11].
-
Experimental Protocol (Signal-to-Noise Approach):
-
Prepare a series of diluted solutions of this compound.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10 for LOQ. The precision (RSD) at the LOQ should also be verified to be acceptable (e.g., ≤ 10%).
-
-
Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters[7][11]. This provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Identify critical GC parameters (e.g., inlet temperature ±5°C, oven ramp rate ±0.2°C/min, carrier gas flow rate ±5%).
-
Vary these parameters one at a time while analyzing a system suitability standard.
-
Assess the impact on system suitability parameters (e.g., retention time, peak shape, resolution).
-
-
Acceptance Criteria: The system suitability criteria must be met under all varied conditions.
Detailed Experimental Protocol: GC-MS Quantification of this compound
This section provides a representative protocol for the quantification of this compound as a potential impurity in a drug substance.
Caption: Step-by-step workflow for GC-MS analysis of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet: Splitless mode, 250°C
-
Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min)
-
MS Source: 230°C
-
MS Quad: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 43, 57, 71).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound at 1000 µg/mL in methanol. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sequence: Set up an analytical sequence including a solvent blank, the calibration standards, and the sample preparations (bracketed by continuing calibration verification standards).
-
Data Analysis: Integrate the peak corresponding to this compound in the SIM chromatograms. Use the regression equation from the calibration curve to calculate the concentration in the sample solutions.
Conclusion
The validation of an analytical method for quantifying this compound requires a systematic and scientifically sound approach. While both GC-FID and GC-MS are capable techniques, the superior specificity and definitive identification offered by GC-MS make it the preferred choice for applications within the pharmaceutical industry. By rigorously evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, as outlined by ICH guidelines, researchers can develop a reliable and trustworthy method. This ensures the generation of high-quality data that is fit for its intended purpose, ultimately contributing to the safety and efficacy of pharmaceutical products.
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A Senior Application Scientist's Guide to GC Column Performance for Alkane Isomer Separation
For researchers, scientists, and drug development professionals, the precise separation of alkane isomers represents a frequent and significant analytical challenge. The structural similarity among isomers—differing only in the branching of their carbon skeletons—demands gas chromatography (GC) methods of exceptionally high resolution. The cornerstone of such separations is the selection of the appropriate GC column. This guide provides an in-depth, objective comparison of GC column performance for alkane isomer separation, grounded in chromatographic theory and supported by experimental data, to empower you in making informed decisions for your analytical workflow.
Part 1: The Chromatographic Foundation for Alkane Separation
A successful separation is built on a solid understanding of the underlying principles. The choices made in method development are not arbitrary; they are dictated by the physical chemistry of the analytes and their interaction with the chromatographic system.
The Mechanism of Separation: Boiling Point, Molecular Shape, and van der Waals Forces
The separation of non-polar alkanes on non-polar stationary phases is primarily governed by the "like dissolves like" principle.[1] The dominant intermolecular interactions are dispersive van der Waals forces.[2][3] Elution order generally follows the boiling points of the analytes, with more volatile (lower boiling point) compounds eluting first.
For alkane isomers, this principle has a critical nuance. Straight-chain n-alkanes have larger surface areas than their branched counterparts, leading to stronger intermolecular van der Waals forces and, consequently, higher boiling points.[4] As branching increases, the molecule becomes more compact, reducing its surface area and weakening these forces. This is the causal reason why branched isomers are typically more volatile and elute before their straight-chain counterparts of the same carbon number.
The Role of the Stationary Phase: WCOT vs. PLOT Columns
The stationary phase is the most critical component in achieving selectivity. For alkane isomer analysis, two main types of capillary columns are employed:
-
Wall-Coated Open Tubular (WCOT) Columns: These feature a thin liquid stationary phase coated on the inner wall of the capillary. Non-polar phases, such as 100% dimethylpolysiloxane, are the industry standard for broad-range alkane analysis.[1][5]
-
Porous Layer Open Tubular (PLOT) Columns: Instead of a liquid phase, these columns have a solid adsorbent, or porous polymer, coated on the capillary wall.[6] They provide much higher retention for very volatile compounds and are ideal for separating gaseous hydrocarbons and light alkane isomers (typically C1-C10) at above-ambient temperatures.[7]
Optimizing for Efficiency: The Van Deemter Equation
Column efficiency, or its ability to produce narrow peaks, is crucial for resolving closely eluting isomers. The Van Deemter equation describes the relationship between the carrier gas linear velocity (u) and column efficiency, measured as plate height (H).[8][9]
H = A + B/u + C·u
Where:
-
H (Height Equivalent to a Theoretical Plate): A measure of column efficiency (a smaller H is better).
-
A (Eddy Diffusion): Relates to the different paths molecules can take through the column.
-
B (Longitudinal Diffusion): The natural diffusion of molecules in the carrier gas. This is more significant at low flow rates.[10]
-
C (Mass Transfer): The resistance to analytes moving between the mobile and stationary phases. This becomes the dominant cause of broadening at high flow rates.[8]
The key insight from the Van Deemter equation is that there is an optimal linear velocity (flow rate) that minimizes plate height, thereby maximizing efficiency and resolution.[9][11] Operating far from this optimum will compromise the separation, explaining why carrier gas flow is a critical parameter to be experimentally determined and controlled.
Caption: Van Deemter plot showing optimal carrier gas velocity.
Part 2: A Comparative Analysis of GC Columns for Alkane Isomers
The choice of column depends heavily on the specific carbon number range of the target alkane isomers.
Category 1: Wall-Coated Open Tubular (WCOT) Columns for Broad-Range Analysis (C7-C40)
For complex hydrocarbon mixtures spanning a wide range of boiling points, such as in detailed hydrocarbon analysis (DHA), non-polar WCOT columns are the standard.[1][12][13]
| Stationary Phase | Typical Dimensions | Key Performance Observations | Primary Application |
| 100% Dimethylpolysiloxane (e.g., DB-1, Rtx-1, ZB-1) | 30-100 m x 0.25 mm ID, 0.25-1.0 µm film | Robust and versatile phase providing separation strictly by boiling point. Longer columns (100 m) are specified in ASTM methods for maximum resolution of complex gasoline-range organics.[5][13] | Detailed Hydrocarbon Analysis (DHA), general purpose hydrocarbon profiling, quality control.[1][12] |
| 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, Rtx-5ms, ZB-5ms) | 30-60 m x 0.25 mm ID, 0.25-1.0 µm film | The introduction of phenyl groups provides a slight increase in polarizability, which can improve the separation of aromatic compounds from alkanes. For pure alkane isomer series, performance is often similar to 100% dimethylpolysiloxane.[5] | Environmental analysis (e.g., semi-volatiles), confirmation analysis, samples containing both alkanes and aromatics. |
| Alicyclic Polydimethylsiloxane (ACPDMS) | 30 m x 0.45 mm ID x 2.55 µm film | This novel phase offers carbon number-specific grouping up to C10, where branched isomers elute before the preceding n-alkane, simplifying identification.[14][15] | Advanced hydrocarbon analysis where carbon number grouping is critical for fuel characterization.[15] |
Category 2: Porous Layer Open Tubular (PLOT) Columns for Volatile Isomers (C1-C10)
For separating isomers of light, gaseous hydrocarbons, PLOT columns are superior due to their high retentivity and unique selectivity.[6][16]
| Stationary Phase | Target Analytes | Key Performance Observations | Limitations |
| Alumina (Al₂O₃) PLOT (KCl or Na₂SO₄ deactivated) | C1-C8 hydrocarbon isomers | The standard choice for resolving light hydrocarbon isomers, including butane and pentane isomers.[16] Provides excellent separation of acetylene from butanes.[6] Deactivation with KCl provides a low polarity surface.[6] | Highly sensitive to moisture and CO₂, which can alter retention times and require column regeneration (baking out).[7] |
| Porous Polymer PLOT (Styrene-divinylbenzene, e.g., HP-PLOT Q) | C1-C3 isomers, CO₂, permanent gases, volatile polar compounds | Excellent for separating ethane, ethylene, and acetylene.[17] Less sensitive to moisture than alumina columns.[7] | Generally provides poor separation of C4 hydrocarbon isomers (e.g., isobutane and n-butane) compared to alumina columns.[7] |
| Carbon Molecular Sieve PLOT (e.g., Carboxen-1006) | Permanent gases (O₂, N₂, CO, CH₄), C2-C3 hydrocarbons | Ideal for separating permanent gases from light hydrocarbons in a single analysis. Can resolve formaldehyde/water/methanol mixtures.[18] | Limited applicability for separating more complex C4+ isomers. |
Part 3: Experimental Design and Protocols
A systematic approach to method development ensures reproducible and reliable results. The following workflow and protocols provide a validated starting point for your analyses.
Workflow for Column Selection and Method Development
The selection of a GC column for alkane analysis follows a logical progression, from defining the analytical problem to final method optimization.
Caption: Workflow for GC column selection and method development.
Protocol 1: Standard Method for C7-C40 Alkane Analysis (WCOT Column)
This protocol is a robust starting point for analyzing a wide range of alkanes, based on common DHA methodologies.[1]
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 100% dimethylpolysiloxane column.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min (for He). Using hydrogen can significantly reduce run times.[13][19]
-
Injector: Split/splitless inlet at 300°C with a split ratio of 100:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Final hold: Hold at 320°C for 10 minutes.[1]
-
-
Detector (FID): Temperature at 325°C, with hydrogen, air, and makeup gas flows optimized for the instrument.
-
Sample Preparation: Prepare a standard solution of n-alkanes (e.g., C7-C40) and branched alkanes of interest in a non-polar solvent like hexane at a concentration of 50-100 ppm per component.
Protocol 2: High-Resolution Analysis of C1-C6 Isomers (PLOT Column)
This protocol is designed for the analysis of volatile hydrocarbons.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: 50 m x 0.32 mm ID Agilent CP-Al2O3/KCl PLOT column.[20]
-
Carrier Gas: Helium or Hydrogen, constant flow optimized for best resolution (refer to Van Deemter plot principles).
-
Injector: Split/splitless inlet at 200°C with a split ratio of 50:1.
-
Injection Volume: 0.5 µL (for liquid) or via gas sampling valve.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp: 5°C/min to 200°C.
-
Final hold: Hold at 200°C for 10 minutes.
-
-
Detector (FID): Temperature at 250°C.
-
Sample Preparation: Use a certified gas standard mixture or prepare a liquid solution in a highly volatile solvent.
Data Analysis and Performance Validation
A protocol is only as good as its validation. Assess column performance by:
-
Resolution (Rs): Calculate the resolution between critical isomer pairs (e.g., isobutane/n-butane, 2-methylpentane/3-methylpentane). A resolution value of Rs ≥ 1.5 indicates baseline separation.
-
Peak Symmetry: Measure the tailing factor for key peaks. A value between 0.9 and 1.2 is typically considered excellent.
Part 4: Conclusion
The successful separation of alkane isomers is a direct result of a methodical approach to column selection and method development.
-
For broad-range hydrocarbon analysis (C7+) , non-polar WCOT columns based on 100% dimethylpolysiloxane remain the gold standard, providing robust and reliable separations based on boiling point.
-
For volatile isomers (C1-C10) , the high retention and unique selectivity of PLOT columns are unmatched, with Alumina PLOT columns being the premier choice for complex C1-C8 isomer mixtures.
By understanding the fundamental principles of separation and selecting a column whose stationary phase and dimensions are appropriate for your specific analytes, you can develop highly effective and reproducible GC methods. The protocols and data presented in this guide serve as a validated starting point, empowering you to tackle even the most challenging alkane isomer separations with confidence.
References
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- PLOT columns. (n.d.). Gulf Bio Analytical.
- Restek's PLOT Column Family. (2020). Restek.
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- Assessing the performance of different GC columns for n-alkane separation. (2025). BenchChem.
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- PLOT GC Columns. (n.d.). NanoChrom Technologies.
- Fast Detailed Hydrocarbon Analysis by Modified ASTM Method D6730. (n.d.). S4Science.
- Carboxin-1006 PLOT, 30m x 0.32mmID. (n.d.). Greyhound Chromatography.
- A NOVEL STATIONARY PHASE FOR LIGHT ALKANES SEPARATION IN MICROFABRICATED SILICON GAS CHROMATOGRAPHY COLUMNS. (n.d.).
- Detailed Hydrocarbon Analysis (DHA). (2015). Peak Scientific.
- Detailed Hydrocarbon Analysis Featuring Rtx-DHA Columns. (n.d.). Restek.
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A Comparative Analysis of the Physical Properties of n-Decane and its Branched Isomer, 2,4,6-Trimethylheptane
In the realm of hydrocarbon chemistry, the subtle variation in molecular architecture can precipitate significant divergence in physical properties. This guide provides a detailed comparative analysis of n-decane, a linear alkane, and its branched isomer, 2,4,6-trimethylheptane. Both share the same chemical formula, C₁₀H₂₂, yet their distinct structural arrangements lead to notable differences in their macroscopic physical behaviors. This analysis is critical for researchers, scientists, and drug development professionals who utilize these compounds as solvents, standards in chromatography, or as components in more complex formulations where properties like volatility, viscosity, and intermolecular interactions are paramount.
Molecular Structure: The Foundation of Physical Properties
The fundamental difference between n-decane and this compound lies in their carbon skeletons. n-Decane possesses a linear chain of ten carbon atoms, allowing for significant surface area contact between adjacent molecules. This maximizes the effect of London dispersion forces, the primary intermolecular force in nonpolar alkanes. In contrast, this compound features a seven-carbon chain with three methyl group branches. This branched structure results in a more compact, globular shape, which inherently limits the effective surface area for intermolecular interactions.
Caption: Molecular structures of n-decane and this compound.
Comparative Analysis of Physical Properties
The disparate molecular geometries of these two isomers directly influence their bulk physical properties. The following table summarizes the available and estimated data for key physical characteristics.
| Physical Property | n-Decane | This compound |
| Boiling Point (°C) | 174.2[1] | 147-149[2] |
| Melting Point (°C) | -29.7[1] | Estimated to be lower than n-decane |
| Density (g/cm³ at 20°C) | 0.730[1][3] | 0.722[4] |
| Dynamic Viscosity (mPa·s at 25°C) | 0.838[5] | Estimated to be lower than n-decane |
| Surface Tension (mN/m at 25°C) | 23.37[5] | Estimated to be lower than n-decane |
Boiling Point
The boiling point of a substance is a direct reflection of the strength of its intermolecular forces. n-Decane, with its linear structure, allows for greater van der Waals interactions between molecules, requiring more thermal energy to overcome these forces and transition into the gaseous phase. Consequently, it exhibits a higher boiling point of 174.2 °C[1]. Conversely, the branched structure of this compound results in weaker intermolecular forces due to reduced surface area contact, leading to a lower boiling point in the range of 147-149 °C[2].
Melting Point
Density
The density of a liquid is influenced by both its molecular mass and the efficiency with which its molecules pack together. While both isomers have the same molar mass, the more compact, globular shape of this compound might be expected to lead to a higher density. However, the branching can also create more void space between molecules. Experimental data shows that this compound has a slightly lower density (0.722 g/cm³ at 20°C) than n-decane (0.730 g/cm³ at 20°C)[1][3][4]. This suggests that the effect of increased void space due to branching outweighs the effect of a more compact molecular shape in this case.
Viscosity
Viscosity, or the resistance to flow, is also heavily dependent on intermolecular forces and molecular shape. The strong intermolecular attractions and the potential for entanglement between the linear chains of n-decane contribute to its higher viscosity (0.838 mPa·s at 25°C)[5]. In contrast, the more spherical shape of this compound allows molecules to slide past each other more easily, and the weaker intermolecular forces result in a lower viscosity. While direct experimental data for this compound is scarce, the general trend for branched alkanes is a decrease in viscosity compared to their linear counterparts[6][7].
Surface Tension
Surface tension arises from the cohesive energy present at the interface of a liquid. Similar to other properties governed by intermolecular forces, n-decane exhibits a higher surface tension (23.37 mN/m at 25°C) due to the stronger London dispersion forces between its linear molecules[5]. The branched structure of this compound, with its weaker intermolecular attractions, is expected to have a lower surface tension. Studies on other branched alkanes confirm that branching generally leads to a reduction in surface tension compared to the linear isomer[8].
Experimental Methodologies
To ensure the reproducibility and validity of the physical property data, standardized experimental protocols are essential. Below are detailed methodologies for the determination of the key physical properties discussed.
Boiling Point Determination (Micro-reflux method)
This method is suitable for small sample volumes and provides an accurate boiling point measurement.[9]
Caption: Workflow for boiling point determination by the micro-reflux method.
Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a solid.[10][11]
-
Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A narrow melting point range (0.5-1 °C) is indicative of a pure compound.[10]
Density Measurement (Pycnometer Method)
A pycnometer is a flask with a specific volume that is used to determine the density of a liquid with high precision.
-
Calibration: The empty, clean, and dry pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again at a specific temperature. The volume of the pycnometer is calculated.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid. It is then weighed at the same specific temperature.
-
Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
Viscosity Measurement (Ostwald Viscometer)
An Ostwald viscometer is a U-shaped glass tube used to measure the kinematic viscosity of a liquid.[12]
Caption: Workflow for viscosity determination using an Ostwald viscometer.
Surface Tension Measurement (Du Noüy Ring Method)
This method measures the force required to detach a platinum ring from the surface of a liquid.
-
Apparatus Setup: A clean platinum ring is suspended from a sensitive tensiometer.
-
Measurement: The ring is brought into contact with the liquid surface. The force required to pull the ring from the surface is then measured.
-
Calculation: The surface tension is calculated from the measured force, the dimensions of the ring, and a correction factor.
Conclusion
The comparison between n-decane and this compound serves as a compelling illustration of the structure-property relationship in organic chemistry. The linear nature of n-decane facilitates stronger intermolecular forces, resulting in a higher boiling point, melting point, density, viscosity, and surface tension compared to its branched isomer, this compound. The more compact, globular structure of the latter reduces intermolecular interactions, leading to lower values for these physical properties. For professionals in research and development, a thorough understanding of these differences is crucial for selecting the appropriate compound for a specific application, whether it be for its volatility as a solvent, its flow characteristics, or its interfacial behavior. While experimental data for some properties of this compound are not as readily available, the predictable trends based on molecular structure provide a solid foundation for its application in various scientific endeavors.
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A Senior Application Scientist's Guide to the Cross-Validation of GC-FID and GC-MS for the Analysis of 2,4,6-Trimethylheptane
Introduction: The Analytical Imperative for Branched Alkanes
This guide provides an in-depth, experience-driven comparison of two cornerstone techniques in gas chromatography (GC): Flame Ionization Detection (FID) and Mass Spectrometry (MS). We will move beyond a simple listing of specifications to explore the causality behind methodological choices, offering a framework for the robust cross-validation of these techniques for the specific analysis of 2,4,6-trimethylheptane. Our objective is to empower researchers, scientists, and drug development professionals to make informed decisions based on a clear understanding of each technique's performance characteristics.
Pillar 1: Understanding the Detectors
The separation of this compound from its matrix and other volatile compounds is achieved by the gas chromatograph.[2] The key difference, and the focus of this guide, lies in how the eluted compound is detected and measured.
Gas Chromatography-Flame Ionization Detection (GC-FID): The Quantitative Workhorse
The Flame Ionization Detector (FID) is a robust, highly sensitive detector for carbon-containing compounds.[3] As analytes elute from the GC column, they are burned in a hydrogen-air flame.[4] This combustion process produces ions and electrons, which generate a current proportional to the number of carbon atoms entering the flame.[5]
Core Strengths of FID for Hydrocarbon Analysis:
-
Broad Applicability: The FID responds to nearly all organic compounds, making it a universal detector for hydrocarbon analysis.[6]
-
Wide Linear Range: It offers an extensive linear dynamic range, which is a significant advantage for assays covering a broad spectrum of concentrations.[7]
-
Robustness and Simplicity: The FID is known for its stability, ease of use, and lower susceptibility to matrix effects compared to MS.[8]
-
Cost-Effectiveness: It is a more economical option in terms of both initial investment and ongoing maintenance.[9]
The response of the FID is directly proportional to the number of "effective carbon atoms" in a molecule. For a simple hydrocarbon like this compound, this relationship is very consistent, making FID an excellent choice for precise quantification once the compound's identity has been established.[10]
Gas Chromatography-Mass Spectrometry (GC-MS): The Standard for Confirmatory Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. After separation in the GC column, analyte molecules enter the MS ion source, where they are typically ionized by a high-energy electron beam (Electron Ionization - EI). This process forms a positively charged molecular ion (M⁺) and a series of characteristic fragment ions.[2] These ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a unique chemical "fingerprint."[11]
Core Strengths of MS for Isomer Analysis:
-
High Specificity: The mass spectrum provides detailed structural information, allowing for the unambiguous identification of this compound, even in the presence of co-eluting compounds.[8][12]
-
Qualitative and Quantitative Data: GC-MS provides both identification (qualitative) and concentration (quantitative) data in a single run.[9]
-
Enhanced Sensitivity (SIM Mode): By operating in Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only specific characteristic ions, the signal-to-noise ratio can be dramatically improved, leading to very low detection limits.[8]
The fragmentation of branched alkanes like this compound is governed by the formation of the most stable carbocations, with cleavage favored at the branching points.[1][13] This predictable fragmentation is key to its confident identification.
Pillar 2: A Framework for Cross-Validation
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[14] A cross-validation study between GC-FID and GC-MS provides the ultimate confidence in your analytical results by ensuring that both methods produce comparable, reliable data. The following protocol outlines a self-validating system for this comparison.
Experimental Workflow for Cross-Validation
The logical flow from sample preparation to final data comparison is critical for a successful validation study.
Caption: Workflow for the cross-validation of GC-FID and GC-MS methods.
Detailed Experimental Protocols
These protocols are designed to be a robust starting point for your validation study.
1. Standard and Sample Preparation
-
Solvent: Use a high-purity, volatile, non-polar solvent such as Hexane (GC or HPLC grade).[1]
-
Stock Solution: Accurately prepare a stock solution of this compound at 1 mg/mL in hexane.
-
Calibration Standards: Perform serial dilutions of the stock solution to create a series of at least five calibration standards covering the expected working range (e.g., 1 µg/mL to 100 µg/mL).[15]
-
Quality Control (QC) Samples: Prepare QC samples from a separate weighing of the reference standard at three concentrations: low, medium, and high.
2. GC-FID and GC-MS Instrumentation and Conditions The key to a successful cross-validation is to keep the chromatographic conditions as consistent as possible between the two systems.
| Parameter | Recommended Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time precision. |
| GC Column | Agilent DB-5MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxane | A non-polar stationary phase is ideal for the separation of non-polar analytes like branched alkanes.[1] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good separation efficiency. |
| Inlet | Split/Splitless | Allows for analysis of a wide range of concentrations. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Inlet Temp | 250 °C | Ensures rapid and complete vaporization of the analyte.[16] |
| Split Ratio | 50:1 (adjustable based on concentration) | Prevents column overloading while maintaining good peak shape. |
| Oven Program | Initial: 40 °C, hold 2 min; Ramp: 10 °C/min to 200 °C, hold 5 min | An initial hold improves peak focusing, while the ramp effectively separates analytes based on boiling point.[17] |
| FID Detector Temp | 250 °C | Prevents condensation of the analyte in the detector. |
| FID Gas Flows | H₂: 30 mL/min; Air: 400 mL/min; Makeup (N₂): 25 mL/min | Use manufacturer's recommended settings for optimal flame stability and sensitivity.[6] |
| MS Transfer Line | 250 °C | Prevents analyte condensation before entering the ion source. |
| MS Ion Source | 230 °C | Standard temperature for robust ionization. |
| MS Quadrupole | 150 °C | Standard temperature for mass analyzer stability. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| MS Acquisition | Full Scan (m/z 40-200) for identification; SIM for quantification | Full scan is used to confirm the fragmentation pattern. SIM mode enhances sensitivity for trace-level analysis. |
| SIM Ions | Select characteristic, abundant ions (e.g., m/z 43, 57, 71, 85) | These ions correspond to stable carbocation fragments of branched alkanes.[18] |
Pillar 3: Performance Comparison and Data Interpretation
After running the calibration standards and QC samples on both systems, the data can be compiled and compared. The following tables present expected performance data from such a study.
Data Presentation: A Head-to-Head Comparison
Table 1: Specificity and Identification
| Parameter | GC-FID | GC-MS |
| Identification Basis | Retention Time (RT) only | Retention Time + Mass Spectrum |
| Specificity | Low. Prone to interference from co-eluting compounds.[8] | High. Mass spectrum provides a unique fingerprint for confirmation.[12] |
| Confidence in ID | Relies on prior knowledge of the sample. | High, confirmed by library matching (e.g., NIST).[19] |
Table 2: Quantitative Performance Characteristics
| Validation Parameter | GC-FID | GC-MS (SIM Mode) | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.995 | R² ≥ 0.995[20] |
| Linear Range | 1 - 1000 µg/mL (Wide) | 0.1 - 100 µg/mL (Narrower) | Must cover the intended analytical range.[15] |
| LOD (µg/mL) | ~0.5 µg/mL | ~0.05 µg/mL | Signal-to-Noise ≥ 3 |
| LOQ (µg/mL) | ~1.5 µg/mL | ~0.15 µg/mL | Signal-to-Noise ≥ 10[21] |
| Precision (%RSD) | < 2% | < 5% | %RSD ≤ 15% (typically much lower)[22] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 80 - 120% of true value[15] |
| Robustness | High. Less affected by minor flow/temp changes.[8] | Moderate. Sensitive to vacuum and source cleanliness. | No significant impact on results.[22] |
Interpreting the Results: Causality and Choice
-
Specificity and Identification: The primary advantage of GC-MS is its ability to provide structural confirmation. While GC-FID can identify this compound by its retention time, this is only reliable for simple, well-characterized samples. In complex matrices where isomers or other contaminants may co-elute, GC-MS is the only technique that can provide unambiguous identification.
-
Fragmentation of this compound: The mass spectrum of this compound is characterized by cleavage at the branched carbon atoms, leading to the formation of stable secondary carbocations. The molecular ion (m/z 142) is often weak or absent. The fragmentation pattern provides the basis for its definitive identification.
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Evaluating 2,4,6-Trimethylheptane as a Diesel Fuel Additive: A Comparative Guide and Experimental Protocol
For the Attention of Researchers, Scientists, and Fuel Development Professionals
Introduction
The global demand for diesel fuel, coupled with increasingly stringent emissions regulations, necessitates the development of advanced fuel additives.[1] These additives are crucial for enhancing combustion efficiency, reducing harmful emissions, and improving overall engine performance.[2] While traditional additives like 2-ethylhexyl nitrate (2-EHN) have been widely used as cetane improvers, the exploration of novel compounds offers the potential for superior performance and a more favorable environmental profile.[3][4] This guide provides a comprehensive evaluation of 2,4,6-trimethylheptane, a highly branched alkane, as a potential diesel fuel additive.
Physicochemical Properties of this compound
This compound is a saturated hydrocarbon with the chemical formula C10H22.[5] Its highly branched structure is anticipated to influence its combustion characteristics and physical properties when blended with diesel fuel.
| Property | Value | Source |
| Molecular Formula | C10H22 | [5] |
| Molecular Weight | 142.28 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Boiling Point | 145-149 °C | PubChem |
| Density | ~0.721 g/cm³ | PubChem |
Theoretical Performance Evaluation and Comparison with Alternatives
The performance of a diesel fuel is largely determined by its cetane number, which indicates its ignition quality.[6] Straight-chain alkanes, like n-hexadecane (cetane), have high cetane numbers and ignite readily under compression.[7] Conversely, highly branched alkanes generally exhibit lower cetane numbers due to their more compact molecular structure, which is more resistant to autoignition.[8]
This compound: Based on its highly branched structure, it is hypothesized that this compound will have a relatively low cetane number. However, its potential benefits may lie in other areas. Its paraffinic nature suggests it will be free of sulfur and aromatics, which are precursors to harmful emissions.[9] There is also a possibility that its branching could influence cold flow properties and lubricity, although this requires experimental verification. One study has suggested that the presence of branched and ring structures in paraffins could potentially increase particulate matter (PM) emissions compared to their linear counterparts.[10]
Alternative Additives:
-
Cetane Improvers: The most common cetane improvers are organic nitrates and peroxides, such as 2-ethylhexyl nitrate (2-EHN) and di-tert-butyl peroxide (DTBP).[4] These additives work by decomposing at lower temperatures than the diesel fuel itself, releasing free radicals that initiate combustion more rapidly.[1] This shortened ignition delay leads to a higher cetane number, resulting in smoother engine operation, reduced noise, and lower emissions of hydrocarbons (HC) and carbon monoxide (CO).[11][12] However, some studies have shown that the use of nitrogen-containing cetane improvers like 2-EHN can lead to a slight increase in nitrogen oxide (NOx) emissions.[12]
-
Lubricity Improvers: These are essential for modern ultra-low sulfur diesel (ULSD) fuels, as the hydrotreating process used to remove sulfur also removes naturally occurring lubricating compounds. Lubricity improvers are typically fatty acids or esters that form a protective film on metal surfaces, preventing wear in fuel pumps and injectors.
-
Cold Flow Improvers: In cold climates, the paraffin waxes in diesel fuel can crystallize and block fuel lines and filters.[13] Cold flow improvers are polymers that modify the size and shape of these wax crystals, allowing the fuel to flow at lower temperatures.[13]
-
Detergents and Dispersants: These additives keep the fuel system clean by preventing the formation of deposits on fuel injectors and other components, ensuring optimal fuel atomization and combustion.
Proposed Experimental Evaluation of this compound
To empirically assess the viability of this compound as a diesel fuel additive, a structured experimental plan is essential. The following protocols are designed to be comprehensive and adhere to industry-standard testing methodologies.
Logical Flow of Experimental Evaluation
Caption: Workflow for the synthesis, blending, and comprehensive evaluation of this compound.
Synthesis of this compound
Proposed Protocol (General):
-
Precursor Synthesis: Synthesize a suitable C10 branched alkene (e.g., from aldol condensation of smaller ketones or Grignard reactions).
-
Hydrogenation: In a high-pressure reactor, dissolve the alkene precursor in a suitable solvent (e.g., ethanol or hexane).
-
Add a hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO2).
-
Pressurize the reactor with hydrogen gas (H2) to a specified pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir vigorously for a set period (e.g., 12-24 hours).
-
Workup and Purification: After the reaction is complete, cool the reactor, release the pressure, and filter the mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by fractional distillation.
-
Characterization: Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Fuel Blending Protocol
-
Obtain a sufficient quantity of a standard, additive-free base diesel fuel (e.g., ULSD).
-
Prepare volumetric blends of this compound in the base diesel at various concentrations (e.g., 5%, 10%, and 20% by volume).
-
Ensure thorough mixing by using a magnetic stirrer or a vortex mixer for at least 30 minutes for each blend.
-
Store the blends in clean, airtight containers, protected from light and heat.
Physicochemical Characterization
A comprehensive analysis of the fuel blends is crucial to understand the impact of the additive. The following ASTM standard test methods should be employed:
-
Cetane Number (ASTM D613): This test uses a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[17][18] The compression ratio is adjusted to achieve a specific ignition delay for the fuel sample, which is then compared to reference fuels with known cetane numbers.[19]
-
Lubricity (ASTM D6079 - HFRR): This method evaluates the lubricity of diesel fuels using a High-Frequency Reciprocating Rig (HFRR).[20] A steel ball is oscillated against a stationary steel disk while submerged in the fuel sample under specified conditions.[21] The size of the wear scar on the ball is then measured to determine the fuel's lubricity.[22]
-
Cold Flow Properties:
-
Cloud Point (ASTM D2500): The fuel sample is cooled at a specified rate, and the temperature at which a cloud of wax crystals first appears is recorded as the cloud point.[1][8][23]
-
Pour Point (ASTM D97): The sample is cooled and examined for flow characteristics at intervals of 3°C. The pour point is the lowest temperature at which the fuel will still flow.[6][24]
-
-
Kinematic Viscosity (ASTM D445): This test measures the time for a volume of the fuel to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature.[7][17]
Engine Performance and Emissions Testing
Experimental Setup:
-
A single-cylinder, direct-injection diesel engine coupled to a dynamometer is recommended.
-
The engine should be equipped with sensors for measuring in-cylinder pressure, engine speed, torque, and fuel consumption.
-
The exhaust gas analysis system should be capable of measuring NOx, PM, CO, and HC concentrations.
Test Protocol:
-
Warm up the engine to a stable operating temperature using the base diesel fuel.
-
Record baseline performance and emissions data at various engine loads and speeds.
-
Introduce each fuel blend into the engine and allow it to run until the system is fully flushed and operating conditions have stabilized.
-
For each blend, repeat the performance and emissions measurements at the same engine loads and speeds as the baseline.
-
If the engine is equipped with a Diesel Particulate Filter (DPF), monitor the DPF regeneration frequency and efficiency for each fuel blend. Some additives can affect the combustion of soot in the DPF.[25][26]
Comparative Data Summary
The following tables present a framework for comparing the experimental data of this compound blends with base diesel and diesel treated with common additives. The values for this compound are placeholders and should be populated with experimental results.
Table 1: Physicochemical Properties
| Property | Base Diesel | Diesel + 2% 2-EHN | Diesel + 5% this compound | Diesel + 10% this compound |
| Cetane Number (ASTM D613) | 45 | ~50-52 | To be determined | To be determined |
| Lubricity (WSD, µm, ASTM D6079) | 520 | 520 | To be determined | To be determined |
| Cloud Point (°C, ASTM D2500) | -5 | -5 | To be determined | To be determined |
| Pour Point (°C, ASTM D97) | -15 | -15 | To be determined | To be determined |
| Viscosity @ 40°C (cSt, ASTM D445) | 2.5 | 2.5 | To be determined | To be determined |
Table 2: Engine Performance and Emissions (at a specified load/speed)
| Parameter | Base Diesel | Diesel + 2% 2-EHN | Diesel + 10% this compound |
| Brake Thermal Efficiency (%) | 35 | ~35.5 | To be determined |
| Brake Specific Fuel Consumption (g/kWh) | 240 | ~237 | To be determined |
| NOx Emissions (g/kWh) | 5.0 | ~5.2 | To be determined |
| Particulate Matter (g/kWh) | 0.1 | ~0.09 | To be determined |
| CO Emissions (g/kWh) | 1.0 | ~0.8 | To be determined |
| HC Emissions (g/kWh) | 0.2 | ~0.15 | To be determined |
Causality and Expected Outcomes
Relationship between Fuel Properties and Engine Performance
Caption: Causal relationships between key fuel properties and engine performance and emissions.
The highly branched structure of this compound is expected to result in a lower cetane number compared to the base diesel. This could lead to a longer ignition delay, potentially increasing NOx emissions and reducing brake thermal efficiency. However, as a pure paraffin, it is free of aromatics and sulfur, which could lead to a reduction in particulate matter formation. Its impact on lubricity and cold flow properties is difficult to predict without experimental data. The proposed experimental plan will provide the necessary data to either confirm or refute these hypotheses and to fully characterize the potential of this compound as a diesel fuel additive.
Conclusion and Future Outlook
While this compound remains an under-investigated compound in the context of diesel fuel additives, its well-defined chemical structure and paraffinic nature make it an interesting candidate for study. The primary contribution of this guide is the provision of a robust and detailed experimental framework that will enable researchers to generate the much-needed empirical data. The successful execution of these protocols will provide a clear understanding of its performance relative to existing additives and will determine its potential for future applications in the formulation of advanced diesel fuels. The results of such studies will be invaluable to the fuel science community and could pave the way for the development of a new class of synthetic diesel fuel additives.
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A Comparative Analysis of Oxidation Byproducts of Branched Alkanes: A Guide for Researchers
Welcome to a comprehensive guide dedicated to the nuanced world of branched alkane oxidation. For researchers, scientists, and professionals in drug development, a deep understanding of the oxidative behavior of these fundamental organic molecules is paramount. Branched alkanes, prevalent in various industrial feedstocks and pharmaceutical excipients, exhibit unique reactivity profiles that significantly influence the nature and distribution of their oxidation byproducts. This guide provides an in-depth, objective comparison of these byproducts, supported by experimental data, detailed methodologies, and mechanistic insights to empower your research and development endeavors.
The Significance of Branching in Alkane Oxidation
The seemingly subtle variation in molecular architecture between linear and branched alkanes profoundly impacts their oxidative stability and the resulting byproduct profiles. The presence of tertiary carbon-hydrogen (C-H) bonds in branched alkanes serves as a focal point for initial oxidative attack. These bonds are inherently weaker and more susceptible to hydrogen abstraction by radical species compared to the primary and secondary C-H bonds that dominate linear alkanes.[1] This fundamental difference in bond dissociation energy dictates the initial rate and selectivity of oxidation reactions.
Branched alkanes tend to exhibit a higher initial rate of oxidation compared to their linear counterparts due to the facile abstraction of the tertiary hydrogen.[1] However, the stability of the resulting tertiary alkyl radical and the steric hindrance around it can influence subsequent reaction pathways, leading to a distinct distribution of oxidation byproducts.
Comparative Analysis of Oxidation Byproduct Profiles
The oxidation of branched alkanes yields a diverse array of oxygenated compounds, with the product distribution being highly dependent on the specific alkane, the oxidant employed, and the reaction conditions. A key distinction from linear alkane oxidation is the propensity of branched structures to form a higher proportion of alcohols and ethers (products with C-O single bonds), whereas linear alkanes often yield more carbonyl-containing compounds like ketones, aldehydes, and carboxylic acids (products with C=O double bonds).[1]
Byproduct Distribution from Hydroxyl Radical (•OH) Induced Oxidation
Hydroxyl radicals are highly reactive species that play a crucial role in atmospheric chemistry and various advanced oxidation processes.[2] The reaction is initiated by the abstraction of a hydrogen atom from the alkane, with a strong preference for the weaker tertiary C-H bond.
Table 1: Molar Yields of Major Byproducts from the Gas-Phase Reaction of OH Radicals with Branched C8 Alkanes in the Presence of NO
| Parent Alkane | Byproduct | Molar Yield (%) | Reference |
| 2,2,4-Trimethylpentane (Isooctane) | Acetone | 54 ± 7 | [1] |
| 2-Methylpropanal | 26 ± 3 | [1] | |
| 4-Hydroxy-4-methyl-2-pentanone | 5.1 ± 0.6 | [1] | |
| 2,3,4-Trimethylpentane | Acetone | 76 ± 11 | [3] |
| Acetaldehyde | 47 ± 6 | [3] | |
| 3-Methyl-2-butanone | 41 ± 5 | [3] | |
| 2-Propyl nitrate | 6.2 ± 0.8 | [3] | |
| 3-Methyl-2-butyl nitrate | 1.6 ± 0.2 | [3] |
The data clearly illustrates that C-C bond scission is a significant pathway in the oxidation of highly branched alkanes, leading to the formation of smaller carbonyl compounds. The formation of hydroxy-carbonyl compounds and nitrates indicates complex secondary reactions of the initial alkyl and peroxy radicals.
Byproduct Distribution from Ozonolysis
Ozone (O3) can be a selective oxidant for the conversion of alkanes to oxygenates, particularly in the condensed phase at ambient temperatures.[4] The reaction is thought to proceed via the insertion of ozone into a C-H bond, forming a hydrotrioxide intermediate which then decomposes to yield alcohols and ketones.
Table 2: Selectivity of Byproducts from the Condensed-Phase Ozonation of Light Alkanes
| Parent Alkane | Major Products | Combined Molar Selectivity of Oxygenates (%) | CO2 Selectivity (%) | Reference |
| Isobutane | tert-Butyl alcohol | >90 | <10 | [4] |
| n-Butane | 2-Butanol, 2-Butanone | >90 | <10 | [4] |
These results highlight the potential for selective oxidation of branched alkanes to valuable alcohol products using ozone under controlled conditions. The lower CO2 selectivity compared to gas-phase ozonation demonstrates the importance of reaction medium and conditions in controlling the extent of oxidation.[4]
Byproduct Distribution from Permanganate Oxidation
Potassium permanganate (KMnO4) is a strong oxidizing agent capable of oxidizing alkanes. A noteworthy reaction is the oxidation of a tertiary hydrogen to a hydroxyl group.[5] For instance, 2,3-dimethylbut-2-ene, upon vigorous oxidation with KMnO4/H+, undergoes cleavage of the double bond to yield two molecules of acetone.[6] While this is an alkene, it demonstrates the cleavage of a branched structure. The oxidation of branched alkanes with permanganate can be complex, often leading to a mixture of products including alcohols and ketones, and under harsher conditions, C-C bond cleavage to form carboxylic acids.[7]
Mechanistic Pathways of Branched Alkane Oxidation
The oxidation of branched alkanes is a complex process involving a cascade of radical reactions. The following diagrams illustrate the generalized radical chain mechanism and a more specific pathway for the initial stages of isooctane oxidation by a hydroxyl radical.
Generalized Radical Chain Oxidation Mechanism
Caption: Generalized radical chain mechanism for alkane oxidation.
Initial Oxidation Pathways of Isooctane (2,2,4-Trimethylpentane)
Caption: Simplified initial oxidation pathways of isooctane.
Experimental Protocols
To facilitate reproducible and comparative studies, this section provides detailed, step-by-step methodologies for key experiments in the analysis of branched alkane oxidation.
Protocol for Catalytic Oxidation of a Branched Alkane
This protocol describes a general procedure for the liquid-phase catalytic oxidation of a branched alkane, such as isooctane or cyclohexane, using a metal catalyst and an oxidant like hydrogen peroxide or molecular oxygen.
Materials:
-
Branched alkane (e.g., isooctane, >99% purity)
-
Catalyst (e.g., chromium acetylacetonate, iron(III)-ferrocene complex)[5][8]
-
Oxidant (e.g., 30% aqueous hydrogen peroxide, or high-purity oxygen gas)
-
Solvent (e.g., acetonitrile, or solvent-free)
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean and dry.
-
Charging the Reactor:
-
Add the branched alkane to the reactor.
-
Add the appropriate solvent if the reaction is not solvent-free.
-
Add the catalyst at the desired concentration (e.g., 50-10,000 ppm).[5]
-
-
Sealing and Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove any air.
-
Pressurization (for O2 oxidation): If using molecular oxygen, pressurize the reactor to the desired pressure.
-
Heating and Stirring: Begin stirring and heat the reactor to the desired reaction temperature (e.g., 60-110 °C).[5][8]
-
Initiating the Reaction:
-
For H2O2 oxidation: Once the desired temperature is reached, carefully add the hydrogen peroxide solution to the reactor using a high-pressure pump or injection port.
-
For O2 oxidation: The reaction will commence as the temperature and pressure stabilize.
-
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at specific time intervals. Quench the reaction in the aliquot immediately (e.g., by cooling and adding a reducing agent like sodium sulfite if H2O2 is used).
-
Reaction Termination: After the desired reaction time, cool the reactor to room temperature and carefully vent the pressure.
-
Sample Preparation for Analysis:
-
Filter the reaction mixture to remove the catalyst (if heterogeneous).
-
Extract the products with a suitable organic solvent if necessary.
-
Prepare the sample for GC-MS analysis by diluting it to an appropriate concentration and adding an internal standard.
-
-
Product Analysis: Analyze the sample using a calibrated GC-MS system to identify and quantify the oxidation byproducts.
Protocol for GC-MS Analysis of Oxidation Byproducts
This protocol provides a general framework for the analysis of volatile and semi-volatile oxidation byproducts of branched alkanes.
Instrumentation:
-
Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms, HP-5ms)
-
Mass Spectrometer (MS) detector (e.g., quadrupole, time-of-flight)
-
Autosampler
Procedure:
-
Sample Preparation: Dissolve approximately 30 mg of the reaction mixture in 1-2 mL of a suitable solvent (e.g., acetone, dichloromethane).[9]
-
GC Method Setup:
-
Injector: Set the injector temperature (e.g., 250 °C) and injection volume (e.g., 1 µL) with an appropriate split ratio.
-
Oven Program: Develop a temperature program to effectively separate the byproducts. A typical program might be: initial temperature of 40 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Use high-purity helium or hydrogen as the carrier gas at a constant flow rate.
-
-
MS Method Setup:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected byproducts (e.g., m/z 35-550).
-
Source and Quadrupole Temperatures: Set the ion source and quadrupole temperatures as recommended by the instrument manufacturer.
-
-
Analysis:
-
Inject the prepared sample into the GC-MS.
-
Acquire the data.
-
-
Data Processing:
-
Peak Identification: Identify the individual components by comparing their mass spectra with a reference library (e.g., NIST, Wiley).
-
Quantification: Quantify the identified byproducts using the peak areas relative to an internal standard and a pre-established calibration curve.
-
Protocol for Determination of Oxidation Induction Time (OIT)
OIT is a measure of the thermal stability of a material against oxidation and can be used to compare the oxidative stability of different branched alkanes.
Instrumentation:
-
Differential Scanning Calorimeter (DSC) with an oxygen-capable purge system.
Procedure:
-
Sample Preparation: Place a small, representative sample (typically 5-10 mg) into an open aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Heating: Heat the sample at a constant rate (e.g., 20 °C/min) to the desired isothermal test temperature.
-
Isothermal Hold and Gas Switching: Once the sample reaches the isothermal temperature and the heat flow signal stabilizes, switch the purge gas from nitrogen to oxygen at the same flow rate. This marks the beginning of the OIT measurement (t=0).
-
Data Acquisition: Record the heat flow as a function of time until the exothermic oxidation peak is observed.
-
OIT Determination: The OIT is the time from the switch to oxygen to the onset of the exothermic oxidation peak, determined by the intersection of the tangent of the peak with the extrapolated baseline.[10][11]
Conclusion and Future Outlook
The oxidation of branched alkanes is a rich and complex field of study with significant implications for various scientific and industrial domains. The structural features of branched alkanes, particularly the presence of tertiary C-H bonds, lead to distinct oxidation byproduct profiles compared to their linear counterparts. This guide has provided a comparative analysis of these byproducts under different oxidative conditions, along with detailed experimental protocols and mechanistic insights.
Future research should continue to focus on developing highly selective catalytic systems for the targeted oxidation of branched alkanes to valuable chemicals. The use of advanced analytical techniques will be crucial for the detailed characterization of complex product mixtures and for elucidating the intricate reaction mechanisms. A deeper understanding of the interplay between alkane structure, oxidant, and catalyst will enable the design of more efficient and sustainable chemical processes.
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Gholami, R., et al. (2023). Facile Ozonation of Light Alkanes to Oxygenates with High Atom Economy in Tunable Condensed Phase at Ambient Temperature. ACS Catalysis, 13(5), 3245-3257. [Link]
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Aschmann, S. M., et al. (2004). Products and mechanism of the reaction of OH radicals with 2,2,4-trimethylpentane in the presence of NO. The Journal of Physical Chemistry A, 108(13), 2493-2501. [Link]
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Aschmann, S. M., et al. (2001). Products and mechanism of the reaction of OH radicals with 2,3,4-trimethylpentane in the presence of NO. The Journal of Physical Chemistry A, 105(38), 8645-8653. [Link]
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Innovatech Labs. (2014). Learn About GC/MS Analysis. [Link]
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Mettler Toledo. A Guide to the Determination of Oxidation Induction Time. [Link]
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Aschmann, S. M., & Atkinson, R. (2006). Product distributions from the OH radical-induced oxidation of n-pentane and isopentane (2-methylbutane) in air. International Journal of Chemical Kinetics, 38(11), 677-688. [Link]
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Van Bossuyt, M., et al. (2017). GC-MS comparison of the extractable substances obtained using isooctane... Food Additives & Contaminants: Part A, 34(3), 444-456. [Link]
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Department of Chemical and Biological Engineering, Princeton University. (n.d.). Fundamentally Based Reaction Mechanism for Oxidation of Isooctane. [Link]
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Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. [Link]
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Progress in Chemistry. (2013). Oxidation of Tetrahydrofuran. [Link]
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Infinity Learn. (n.d.). 2,3 dimethyl but-2-ene on oxidation in presence of KMnO4/H+ gives. [Link]
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Chemistry Stack Exchange. (2016). Predict the products of the controlled oxidation of 2-methylpentan-2-ol. [Link]
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ResearchGate. (2018). Reviews Liquid-phase oxidation of cyclohexane. Elementary steps in the developed process, reactivity, catalysis, and problems of conversion and selectivity. [Link]
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UBC Library Open Collections. (1972). THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS. [Link]
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Goldstein, S., Meyerstein, D., & Czapski, G. (1993). The Fenton reagents. Free radical biology & medicine, 15(4), 435-445. [Link]
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ResearchGate. (2023). (PDF) Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst. [Link]
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NIH. (n.d.). Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. [Link]
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Safety Operating Guide
A Scientist's Guide to the Proper Disposal of 2,4,6-Trimethylheptane
As laboratory professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not a peripheral task but a core component of rigorous scientific practice. This guide provides a detailed protocol for the safe and compliant disposal of 2,4,6-trimethylheptane, moving beyond mere procedural steps to explain the underlying principles that ensure the protection of ourselves, our colleagues, and the environment.
Hazard Profile and Physicochemical Properties of this compound
Understanding the specific hazards of a chemical is the foundation for its safe handling and disposal. This compound, a branched alkane, is not an inert substance; its properties demand careful management. It is classified as a flammable liquid that can cause significant irritation to the skin, eyes, and respiratory system.[1][2][3] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects, making its containment and proper disposal an environmental imperative.[4]
The decision to handle this compound as regulated hazardous waste is directly driven by these inherent risks. Allowing it to evaporate is not a permissible disposal method as it releases vapors into the workspace and environment, and its aquatic toxicity strictly prohibits disposal down the sanitary sewer system.[5]
Table 1: Physicochemical Properties and Hazard Summary for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₂ | [1] |
| Molecular Weight | 142.28 g/mol | [1] |
| Appearance | Flammable Liquid | [1][2] |
| GHS Hazard Codes | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects | [1][2][4] |
| GHS Precautionary Codes | P210: Keep away from heat/sparks/open flames.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P501: Dispose of contents/container to an approved waste disposal plant. | [2][4][6] |
The Core Principles of Laboratory Chemical Waste Management
The disposal protocol for any specific chemical is built upon a universal framework for hazardous waste management. Adhering to these core principles is essential for maintaining a safe and compliant laboratory environment.[7]
-
Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[8] As a best practice, all laboratory chemical waste should be treated as hazardous unless it has been explicitly confirmed to be non-hazardous.[5]
-
Segregation: Incompatible waste streams must never be mixed. This compound is a non-halogenated organic solvent. It must be segregated from halogenated solvents, acids, bases, and oxidizers to prevent dangerous chemical reactions and to ensure cost-effective and appropriate final disposal.[9][10]
-
Containerization: Waste must be collected in containers that are chemically compatible, in good condition, and have a secure, leak-proof lid.[8][9] The container must remain closed at all times, except when waste is being added.[8][11]
-
Labeling: All waste containers must be accurately and clearly labeled the moment waste is first added. The label must include the words "Hazardous Waste" and a full identification of the contents.[8][10]
-
Waste Minimization: The most effective waste management strategy is to minimize its generation. This can be achieved by ordering only the necessary quantities of chemicals, using smaller-scale experimental protocols, and avoiding the purchase of duplicate materials through effective inventory management.[11][12]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the direct actions required for the collection and disposal of this compound waste. This workflow ensures that the chemical is handled safely from the point of generation to its final removal by trained professionals.
Protocol Steps:
-
Personal Protective Equipment (PPE) Confirmation: Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles (or a face shield), a lab coat, and chemical-resistant gloves (e.g., nitrile).[2]
-
Select a Designated Waste Container:
-
Obtain a clean, empty container designated for non-halogenated organic solvent waste.
-
The container must be made of a material compatible with this compound (e.g., glass or high-density polyethylene).
-
Ensure the container has a secure, screw-top cap and is free from damage.
-
-
Properly Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound." If it is part of a mixture, list all components and their approximate percentages.
-
Note the accumulation start date.
-
-
Transfer the Waste:
-
Carefully pour the this compound waste into the container, using a funnel to prevent spills.
-
Do not fill the container to more than 75-80% of its capacity to allow for vapor expansion.[10]
-
Securely fasten the cap immediately after adding the waste.
-
-
Segregated Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area must be in a well-ventilated location, such as a chemical fume hood or a dedicated, ventilated cabinet.
-
Crucially, store it with other non-halogenated organic wastes, away from incompatible materials (acids, oxidizers, etc.) and ignition sources like heat, sparks, or open flames.[6] Storage in a flammable-liquids cabinet is best practice.[10]
-
-
Arrange for Disposal:
-
Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EHS) department or equivalent hazardous waste management group.[7] Do not attempt to dispose of the chemical yourself.
-
Caption: Diagram 1: Disposal Workflow for this compound.
Managing Spills and Contaminated Materials
Accidental spills must be managed promptly and correctly. The materials used for cleanup are also considered hazardous waste and must be disposed of accordingly.[5]
-
Alert and Isolate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's emergency response team.
-
Control Vapors and Ignition Sources: Eliminate all nearby ignition sources immediately.[3]
-
Contain and Absorb: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.
-
Collect and Package: Carefully scoop the absorbed material and any contaminated debris (e.g., gloves, paper towels) into a sturdy, sealable container or a heavy-duty plastic bag.
-
Label and Dispose: Label the container as "Hazardous Waste: Debris contaminated with this compound" and manage it for disposal alongside your liquid chemical waste.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage this compound waste not just in compliance with regulations, but with the highest standards of scientific and professional integrity.
References
- Properly Managing Chemical Waste in Labor
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
- Laboratory Chemical Waste Management. CSIR IIP.
- Management of Waste - Prudent Practices in the Laboratory.
- Chemical Waste Management Guide. Boston University Environmental Health & Safety.
- This compound.
- This compound Safety D
- This compound Safety D
- Safety Data Sheet for 2,2,4,6,6-pentamethyl-Heptane. Fisher Scientific.
- Safety Data Sheet for 2,2,4,6,6-Pentamethylheptane. Biosynth.
- Safety D
- Hazardous Waste Disposal Guidelines. Purdue University.
- Hazardous Waste Management Procedures.
- Hazardous Materials Disposal Guide. Nipissing University.
- Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology.
- Hazardous Waste Disposal Procedures. Michigan Technological University.
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Navigating the Safe Handling of 2,4,6-Trimethylheptane: A Guide to Personal Protective Equipment
For professionals in research and drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. 2,4,6-Trimethylheptane, a branched alkane, presents a specific set of hazards that necessitate a comprehensive personal protective equipment (PPE) strategy. This guide provides an in-depth, procedural framework for the safe use, handling, and disposal of this compound, ensuring you and your laboratory personnel are adequately protected.
Foundational Hazard Analysis: The "Why" Behind the "What"
Understanding the intrinsic hazards of this compound is the critical first step in constructing an effective PPE protocol. This compound is not merely a liquid reagent; it is a substance with multiple risk factors that dictate our protective measures. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several key hazards.[1][2]
-
Flammability: It is a Category 3 flammable liquid and vapor (H226).[1][3] This means it has a flash point between 73.4°F (23°C) and 140°F (60°C), making it susceptible to ignition from sparks, open flames, or hot surfaces.[4][5] All handling procedures must therefore incorporate measures to prevent ignition and fire.[6][7]
-
Skin Irritation: The compound is classified as a Category 2 skin irritant (H315), meaning direct contact can cause inflammation, redness, and discomfort.[1][3][8] Prolonged or repeated exposure can exacerbate this effect.
-
Eye Irritation: It is also a Category 2 eye irritant (H319), capable of causing serious irritation upon contact.[1][3][8] This necessitates robust eye protection to prevent accidental splashes.
-
Respiratory Irritation: Inhalation of vapors may cause respiratory irritation (H335), and potentially drowsiness or dizziness.[1][2][3] This underscores the importance of proper ventilation and, in certain scenarios, respiratory protection.
These classifications are not abstract warnings; they are the scientific basis for the specific PPE and handling protocols that follow. Each piece of equipment is chosen to counteract a specific, identified risk.
Core Protective Equipment: A Head-to-Toe Mandate
Based on the hazard profile, a multi-layered PPE approach is required. The following table summarizes the essential equipment for handling this compound.
| Protection Area | Required PPE | Standard/Specification | Rationale for Use |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) approved[3] | Protects against splashes and vapors that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Consult manufacturer's chemical resistance data | Prevents direct skin contact, mitigating the risk of skin irritation.[1][3][8] |
| Body Protection | Flame-resistant laboratory coat or impervious clothing | --- | Protects against incidental splashes and provides a barrier against skin contact.[3] The flame-resistant property addresses the flammability hazard.[7] |
| Respiratory Protection | Local exhaust ventilation (e.g., chemical fume hood) | --- | The primary engineering control to minimize inhalation of vapors and prevent respiratory irritation.[2][3] |
| Emergency Use | Full-face respirator with appropriate cartridges | NIOSH-approved[9][10] | Required if ventilation is inadequate, exposure limits are exceeded, or during spill cleanup.[3] |
Procedural Guidance: From Selection to Disposal
Adherence to strict protocols is non-negotiable. The following step-by-step procedures provide a self-validating system for safe operation.
Pre-Operational PPE Selection and Donning Protocol
-
Risk Assessment: Before entering the lab, confirm the day's procedure. Will you be transferring small or large volumes? Is there a risk of splashing? This assessment confirms the required level of PPE.
-
Inspect PPE: Visually inspect all PPE for damage. Check gloves for pinholes, goggles for cracks, and the lab coat for tears or contamination.
-
Hand Hygiene: Wash and dry hands thoroughly before donning any PPE.
-
Don Lab Coat: Put on the flame-resistant lab coat, ensuring it is fully buttoned.
-
Don Eye Protection: Put on the safety goggles, adjusting for a snug fit.
-
Don Gloves: Select the appropriate chemical-resistant gloves. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a protective seal.
Safe Handling and Operational Plan
-
Ventilation is Key: Always handle this compound inside a certified chemical fume hood to control vapor exposure.[3]
-
Ignition Source Control: Ensure the work area is free of ignition sources such as open flames, hot plates, and spark-producing equipment.[3][6][7] Use only explosion-proof equipment for large-scale operations.[3]
-
Grounding and Bonding: When transferring the liquid between metal containers, ensure they are properly grounded and bonded to prevent static discharge, a potential ignition source.[3][6]
-
Spill Management: Have a spill kit readily accessible. The kit should contain absorbent materials suitable for flammable liquids. Do not use water to clean up spills, as it can spread the contamination.[7]
PPE Doffing and Disposal Protocol
The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk.
-
Remove Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Dispose of Gloves: Immediately dispose of the gloves in a designated hazardous waste container.[11][12]
-
Remove Lab Coat: Unbutton the lab coat. Grasp it at the shoulders and roll it downwards, turning the sleeves inside out. The contaminated exterior should be folded inward.
-
Remove Eye Protection: Remove goggles by handling the strap, not the front.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
All disposable PPE contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[11][13] Never discard it in the regular trash.
Visualization of Safety Workflow
The following diagram illustrates the logical flow from hazard assessment to final disposal, reinforcing the procedural nature of laboratory safety.
Caption: PPE and Disposal Workflow for this compound.
References
- Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (n.d.). J. J. Keller.
- This compound SDS, 2613-61-8 Safety Data Sheets. (n.d.). ECHEMI.
- This compound | C10H22 | CID 137658. (n.d.). PubChem - NIH.
- 1910.106 - Flammable liquids. (n.d.). Occupational Safety and Health Administration - OSHA.
- The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). U.S. Chemical Storage.
- Safe Handling of Flammable Liquids: Key Safety Tips. (2024, July 28). OSHA Training School.
- This compound. (2017, January 13). NET.
- 2613-61-8 Cas No. | this compound. (n.d.). Apollo Scientific.
- 2,4,6-trimethyl heptane, 2613-61-8. (n.d.). The Good Scents Company.
- Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - CDC.
- Proper Disposal of 2,4-Dimethylheptane: A Guide for Laboratory Professionals. (n.d.). BenchChem.
- OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH - CDC.
- Navigating the Safe Disposal of 2,4,6-Trimethylquinoline: A Procedural Guide. (n.d.). BenchChem.
- Hazardous Waste. (n.d.). EHSO Manual 2025-2026.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
